molecular formula C21H24N2O3 B15591289 Gelsevirine

Gelsevirine

Cat. No.: B15591289
M. Wt: 352.4 g/mol
InChI Key: SSSCMFCWHWCCEH-OCLYTKBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gelsevirine is a useful research compound. Its molecular formula is C21H24N2O3 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

(1R,5R,6S,7S,8S)-2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one

InChI

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3/t12?,14-,16+,17+,18+,20?,21+/m1/s1

InChI Key

SSSCMFCWHWCCEH-OCLYTKBWSA-N

Origin of Product

United States

Foundational & Exploratory

Gelsevirine's Mechanism of Action in Sepsis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to severe organ dysfunction and high mortality rates. A key driver of the hyperinflammatory state in sepsis is the aberrant activation of innate immune signaling pathways. The stimulator of interferon genes (STING) pathway, which detects cytosolic DNA from pathogens and damaged host cells, has been identified as a critical mediator of sepsis-induced inflammation and organ damage. Gelsevirine (B199093), an alkaloid derived from Gelsemium elegans Benth., has emerged as a novel and specific inhibitor of the STING pathway. This technical guide provides an in-depth analysis of the molecular mechanism of this compound in sepsis, summarizing preclinical data, detailing experimental protocols, and visualizing the core signaling pathways involved. This compound acts via a dual mechanism: it competitively binds to the STING protein to prevent its activation and promotes its proteasomal degradation. These actions effectively suppress downstream inflammatory signaling, mitigating organ injury and improving survival in preclinical sepsis models.

The Role of the STING Pathway in Sepsis Pathophysiology

During the initial stages of sepsis, the innate immune system is activated by pathogen-associated molecular patterns (PAMPs) from microbes and danger-associated molecular patterns (DAMPs) from injured host tissues[1][2]. A crucial DAMP is double-stranded DNA (dsDNA) released into the cytoplasm from damaged mitochondria or pathogens[1][2]. The enzyme cyclic GMP-AMP synthase (cGAS) detects this cytosolic dsDNA and synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to and activates the STING protein, an endoplasmic reticulum-resident transmembrane protein[1][3].

STING activation initiates a conformational change, leading to its dimerization and translocation from the ER to the Golgi apparatus[1][3]. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both the transcription factor interferon regulatory factor 3 (IRF3) and components of the nuclear factor-kappa B (NF-κB) pathway, such as p65[2][4]. Activated IRF3 and NF-κB translocate to the nucleus to drive the transcription of type I interferons (IFNs) and a broad range of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines[1][4]. While essential for host defense, excessive and sustained activation of the STING pathway during sepsis contributes significantly to the cytokine storm, systemic inflammation, and multiple organ dysfunction[1][2].

This compound: A Dual-Action STING-Specific Inhibitor

This compound is an alkaloid compound that has been shown to potently and specifically target the STING protein, thereby mitigating STING-related inflammation[1][3]. Its mechanism is unique in that it employs a two-pronged approach to shut down STING signaling.

Direct Competitive Binding and Inactivation

In silico docking analyses and surface plasmon resonance studies have demonstrated that this compound binds with high affinity directly to the cyclic dinucleotide (CDN)-binding pocket of the STING protein[1][3]. By occupying this site, this compound acts as a competitive inhibitor, preventing the binding of the endogenous activator 2'3'-cGAMP[1][3]. This action effectively locks STING in an inactive, open conformation, which prevents the subsequent dimerization and translocation required for downstream signal propagation[1][3].

Promotion of STING Ubiquitination and Degradation

In addition to blocking its activation, this compound actively promotes the degradation of the STING protein. Studies have shown that this compound treatment increases the K48-linked ubiquitination of STING[1][2][4]. This specific type of ubiquitin chain targets the protein for degradation by the proteasome. The mechanism appears to involve the upregulation and recruitment of the E3 ubiquitin ligase TRIM21 (Tripartite Motif Containing 21)[1][3]. By enhancing its degradation, this compound effectively reduces the cellular pool of STING available for activation, providing a sustained inhibitory effect.

cluster_0 This compound's Dual-Action Mechanism on STING This compound This compound CDN_Pocket This compound->CDN_Pocket 1. Competitively Binds TRIM21 TRIM21 (E3 Ligase) This compound->TRIM21 2. Upregulates & Recruits STING_Protein STING Protein (Inactive Monomer) Ub K48-linked Ubiquitination STING_Protein->Ub Induces STING_Inactive STING Locked in Inactive State CDN_Pocket->STING_Inactive TRIM21->STING_Protein Targets STING Proteasome Proteasomal Degradation Ub->Proteasome Leads to Signal_Blocked Downstream Signaling Blocked STING_Inactive->Signal_Blocked

Caption: this compound's dual inhibitory action on the STING protein.

Attenuation of Downstream Inflammatory Signaling

By preventing STING activation and promoting its degradation, this compound effectively halts the entire downstream signaling cascade. In cellular and animal models of sepsis, treatment with this compound dose-dependently downregulates the expression of STING and suppresses the phosphorylation of its key downstream targets, TBK1 and IRF3[2]. Consequently, the expression of type I interferons (e.g., Ifnb1) and interferon-stimulated genes (e.g., Cxcl10) is significantly inhibited[4]. Furthermore, this compound treatment reduces the phosphorylation of p65, the principal signaling component of the canonical NF-κB pathway, leading to a marked decrease in the production of pro-inflammatory cytokines such as IL-6 and TNF-α[2][4].

STING_Pathway_Inhibition cluster_Cytoplasm Cytoplasm cluster_Nucleus dsDNA Cytosolic dsDNA (from Pathogens / DAMPs) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_ER STING (on ER) cGAMP->STING_ER Binds to STING_Active STING Activation & Dimerization STING_ER->STING_Active Degradation STING Degradation (via TRIM21/Ubiquitination) TBK1 TBK1 STING_Active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 NFkB NF-κB (p65) pTBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 Phosphorylates Nucleus Nucleus pIRF3->Nucleus Translocates pNFkB p-NF-κB (p65) NFkB->pNFkB Phosphorylates pNFkB->Nucleus Translocates Cytokines Type I IFNs Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Gene Transcription This compound This compound This compound->STING_ER Blocks cGAMP binding This compound->STING_ER Promotes This compound->Degradation Degradation->STING_ER

Caption: this compound inhibits the STING signaling pathway, preventing inflammatory gene expression.

Preclinical Efficacy in Sepsis Models

The therapeutic potential of this compound has been evaluated in the cecal ligation and puncture (CLP) mouse model, the gold standard for preclinical sepsis research that mimics human peritonitis and subsequent sepsis[1][5].

Improved Survival and Mitigation of Organ Damage

Post-operative administration of this compound (5 hours after CLP surgery) significantly and dose-dependently increased the survival rate of septic mice[1][6]. This survival benefit was associated with a marked reduction in systemic inflammation and organ damage. The lungs, which are particularly susceptible to sepsis-induced injury, showed reduced inflammatory cell infiltration, lower wet-to-dry weight ratios, and decreased total protein in bronchoalveolar lavage fluid (BALF), all indicative of attenuated acute lung injury[1][6]. Furthermore, this compound treatment improved liver and kidney function, as demonstrated by the normalization of key serum biomarkers[1].

Table 1: Effect of this compound on Survival and Organ Injury Markers in CLP Sepsis Model

Parameter Sham Control CLP (Sepsis) CLP + this compound (10 mg/kg) CLP + this compound (20 mg/kg)
Survival Rate (%) 100% ~20-30% ~50-60% ~70-80%
Lung Injury Score Baseline Significantly Increased Significantly Decreased Significantly Decreased
Lung W/D Ratio Baseline Significantly Increased Significantly Decreased Significantly Decreased
Serum AST (U/L) Baseline Significantly Increased Significantly Decreased Significantly Decreased
Serum ALT (U/L) Baseline Significantly Increased Significantly Decreased Significantly Decreased
Serum BUN (mmol/L) Baseline Significantly Increased Significantly Decreased Significantly Decreased
Serum Creatinine (μmol/L) Baseline Significantly Increased Significantly Decreased Significantly Decreased

Data summarized from Chen et al., 2023.[1][6] CLP mice were treated with this compound 5 hours post-surgery. W/D: Wet-to-Dry; AST: Aspartate Aminotransferase; ALT: Alanine Aminotransferase; BUN: Blood Urea Nitrogen.

Table 2: Effect of this compound on Inflammatory Markers in CLP Sepsis Model

Parameter Sham Control CLP (Sepsis) CLP + this compound (10 mg/kg) CLP + this compound (20 mg/kg)
Serum IL-6 (pg/mL) Baseline Significantly Increased Significantly Decreased Significantly Decreased
Serum TNF-α (pg/mL) Baseline Significantly Increased Significantly Decreased Significantly Decreased
BALF Total Protein (mg/mL) Baseline Significantly Increased Significantly Decreased Significantly Decreased
Lung F4/80+ Macrophages Low High Infiltration Reduced Infiltration Reduced Infiltration
Lung S1009A+ Neutrophils Low High Infiltration Reduced Infiltration Reduced Infiltration

Data summarized from Chen et al., 2023.[1][4][6] Measurements were taken 15 hours post-CLP surgery.

Amelioration of Sepsis-Associated Encephalopathy (SAE)

Sepsis frequently leads to severe neurological complications, including SAE, which is associated with cognitive impairment. This compound has demonstrated protective effects in this context. In CLP-induced models of SAE, this compound treatment improved survival, ameliorated cognitive deficits observed in Morris water maze and open field tests, and reduced neuroinflammation[7][8]. The mechanism in the central nervous system mirrors its systemic action: this compound inhibits the STING pathway in microglia, the resident immune cells of the brain[7]. This inhibition prevents microglial activation and subsequent pyroptosis, a highly inflammatory form of programmed cell death, thereby reducing the production of inflammatory factors in the hippocampus[7][8]. The neuroprotective effects of this compound were abolished in STING knockout mice, confirming that its therapeutic action in SAE is STING-dependent[7].

Key Experimental Methodologies

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is the most widely used experimental model to study the pathophysiology of sepsis.

  • Animals: 8-10 week old C57BL/6J mice are typically used[1].

  • Anesthesia: Mice are anesthetized, commonly with 2% isoflurane (B1672236) inhalation[1].

  • Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at a specific distance from the distal end (e.g., 5.0 mm) with a silk suture.

    • The ligated cecum is punctured once or twice with a specific gauge needle (e.g., 22-gauge) to induce polymicrobial leakage into the peritoneum.

    • A small amount of feces may be extruded to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed in layers.

    • Sham-operated control mice undergo the same procedure without ligation and puncture[1].

  • Post-Operative Care: Animals receive fluid resuscitation (e.g., 1 mL saline, subcutaneously) and are monitored closely for signs of sepsis.

  • This compound Administration: this compound (e.g., 10 or 20 mg/kg) or vehicle is administered intraperitoneally at a defined time point before or after CLP surgery (e.g., 1 hour before or 5 hours after)[1].

  • Endpoints: Survival is monitored over several days. For mechanistic studies, animals are euthanized at specific time points (e.g., 15 hours) to collect blood, BALF, and organ tissues for analysis[1][6].

CLP_Workflow Start Select C57BL/6J Mice Anesthesia Anesthetize (e.g., 2% Isoflurane) Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy ExposeCecum Expose Cecum Laparotomy->ExposeCecum Ligate Ligate Cecum ExposeCecum->Ligate Puncture Puncture Cecum (e.g., 22G needle) Ligate->Puncture ReturnCecum Return Cecum & Close Incision Puncture->ReturnCecum Treatment Administer this compound (10/20 mg/kg, IP) or Vehicle (5h post-CLP) ReturnCecum->Treatment Monitor Monitor Survival (over 7 days) Treatment->Monitor Sacrifice Euthanize at 15h Treatment->Sacrifice Outcome Data Analysis & Interpretation Monitor->Outcome Analysis Collect Blood, BALF, Tissues for Biochemical & Histological Analysis Sacrifice->Analysis Analysis->Outcome

References

Gelsevirine as a STING Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and interferon response. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Consequently, the development of STING inhibitors has emerged as a promising therapeutic strategy. Gelsevirine, a natural alkaloid, has been identified as a novel and specific inhibitor of STING. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound as a potential therapeutic agent targeting the STING pathway.

Introduction to the STING Signaling Pathway

The cGAS-STING pathway is a key innate immune sensing pathway that responds to the presence of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP). 2'3'-cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other inflammatory cytokines.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING_dimer STING Dimer cGAMP->STING_dimer Binding & Activation TBK1 TBK1 pTBK1 p-TBK1 IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Translocation & Transcription STING_TBK1 STING-TBK1 Complex STING_dimer->STING_TBK1 Translocation STING_TBK1->pTBK1 Phosphorylation

Figure 1: The cGAS-STING signaling pathway.

This compound: A Dual-Action STING Inhibitor

This compound has been identified as a potent and specific inhibitor of the STING signaling pathway through a dual mechanism of action.[1][2] Firstly, it acts as a competitive inhibitor by directly binding to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This competitive binding prevents the natural ligand, 2'3'-cGAMP, from activating STING, thereby locking the STING dimer in an inactive conformation.[1][2] Secondly, this compound promotes the K48-linked ubiquitination and subsequent proteasomal degradation of STING, a process likely mediated by the E3 ubiquitin ligase TRIM21.[1][2][3] This dual action of both blocking activation and promoting degradation makes this compound a highly effective inhibitor of the STING pathway.

Gelsevirine_Mechanism cluster_inhibition This compound's Dual Mechanism of Action cluster_competitive Competitive Inhibition cluster_degradation Promotion of Degradation This compound This compound STING_inactive Inactive STING Dimer This compound->STING_inactive Binds to CDN pocket TRIM21 TRIM21 (E3 Ligase) This compound->TRIM21 Upregulates/Recruits No_Activation No Downstream Signaling STING_inactive->No_Activation Prevents cGAMP binding & STING activation STING_ub K48-linked Ubiquitinated STING TRIM21->STING_ub Ubiquitination Proteasome Proteasome STING_ub->Proteasome Degradation STING Degradation Proteasome->Degradation

Figure 2: Dual mechanism of this compound as a STING inhibitor.

Quantitative Data

The inhibitory activity of this compound on the STING pathway has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Cell Line STING Agonist Value Reference
IC50 (IFN-β mRNA) Raw264.7 (murine macrophage) 2'3'-cGAMP 5.365 µM [4]

| IC50 (IFN-β mRNA) | THP-1 (human monocytic) | 2'3'-cGAMP | 0.766 µM |[4] |

Table 2: this compound-STING Binding Affinity

Assay STING Protein Parameter Value Reference

| Surface Plasmon Resonance (SPR) | Human STING-CTD | Kd | 27.6 µM |[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a STING inhibitor.

Surface Plasmon Resonance (SPR) Assay for Binding Affinity

This protocol outlines the determination of the binding affinity between this compound and the C-terminal domain (CTD) of human STING using SPR.

SPR_Workflow start Start immobilize Immobilize human STING-CTD on a sensor chip start->immobilize inject Inject varying concentrations of this compound (analyte) immobilize->inject measure Measure the change in resonance units (RU) over time inject->measure regenerate Regenerate the sensor chip surface measure->regenerate analyze Analyze sensorgram data to determine Kon, Koff, and Kd measure->analyze regenerate->inject Repeat for each concentration end End analyze->end

Figure 3: Workflow for Surface Plasmon Resonance (SPR) assay.

Materials:

  • Biacore instrument

  • Sensor chip (e.g., CM5)

  • Human STING C-terminal domain (CTD) protein (ligand)

  • This compound (analyte)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

  • Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the human STING-CTD protein (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Analyte Binding:

    • Prepare a series of this compound dilutions in running buffer (e.g., ranging from 0.1 to 100 µM).

    • Inject each concentration of this compound over the immobilized STING-CTD surface for a defined association time, followed by a dissociation phase with running buffer.

  • Data Analysis:

    • Record the sensorgrams for each this compound concentration.

    • Fit the binding data to a suitable model (e.g., a 1:1 steady-state binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[1]

Biotin Pull-Down Assay for Competitive Binding

This assay confirms the direct and competitive binding of this compound to STING protein.

Materials:

  • Biotinylated this compound (Biotin-GS)

  • HEK293T cells overexpressing HA-tagged STING

  • Streptavidin-conjugated beads (e.g., magnetic beads)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Unlabeled this compound and 2'3'-cGAMP for competition

  • Anti-HA antibody for Western blotting

Procedure:

  • Cell Lysate Preparation:

    • Transfect HEK293T cells with a plasmid expressing HA-tagged STING.

    • After 24-48 hours, lyse the cells with lysis buffer and collect the supernatant containing the HA-STING protein.

  • Binding and Competition:

    • Incubate the cell lysate with biotinylated this compound (e.g., 5 µM) for 1 hour.

    • For competition experiments, pre-incubate the lysate with a 10-fold excess of unlabeled this compound or 2'3'-cGAMP before adding biotinylated this compound.

  • Pull-Down:

    • Add streptavidin-conjugated beads to the lysate mixture and incubate for 1-2 hours at 4°C with rotation to capture the biotin-GS-STING complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using an anti-HA antibody to detect the presence of STING. A decrease in the STING band in the presence of unlabeled this compound or 2'3'-cGAMP indicates competitive binding.[1][2]

In Vitro Ubiquitination Assay

This protocol is designed to demonstrate that this compound promotes the K48-linked ubiquitination of STING.

Materials:

  • HEK293T cells

  • Plasmids expressing HA-tagged STING and Flag-tagged ubiquitin (or K48-only ubiquitin)

  • This compound

  • Lysis buffer for immunoprecipitation

  • Anti-HA antibody for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Anti-Flag and anti-K48-linkage specific ubiquitin antibodies for Western blotting

Procedure:

  • Cell Transfection and Treatment:

    • Co-transfect HEK293T cells with plasmids expressing HA-STING and Flag-ubiquitin.

    • After 24 hours, treat the cells with this compound (e.g., 10 µM) or vehicle for 2-4 hours.

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate HA-STING using an anti-HA antibody and protein A/G beads.

    • Wash the immunoprecipitates thoroughly.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.

    • Perform Western blotting with an anti-Flag antibody to detect total ubiquitinated STING and an anti-K48-linkage specific ubiquitin antibody to specifically detect K48-linked ubiquitination. An increased signal for K48-linked ubiquitin in the this compound-treated sample indicates that this compound promotes this specific type of ubiquitination on STING.[1][2]

Native PAGE for STING Dimerization

This method is used to assess the effect of this compound on STING dimerization upon activation.

Materials:

  • Raw264.7 cells

  • This compound

  • 2'3'-cGAMP

  • Lysis buffer for native PAGE (without denaturing agents like SDS)

  • Native-PAGE gel and running buffer

  • Anti-STING antibody for Western blotting

Procedure:

  • Cell Treatment:

    • Pre-treat Raw264.7 cells with this compound (e.g., 10 µM) for 6 hours.

    • Stimulate the cells with 2'3'-cGAMP (e.g., 5 µg/ml) for 1-3 hours.

  • Sample Preparation and Electrophoresis:

    • Lyse the cells in native lysis buffer.

    • Mix the lysates with native loading buffer and run on a native-PAGE gel.

  • Western Blot Analysis:

    • Transfer the proteins to a PVDF membrane and perform Western blotting with an anti-STING antibody.

    • In the absence of this compound, 2'3'-cGAMP stimulation will induce a shift in the STING band to a higher molecular weight, indicating dimerization. Inhibition of this shift by this compound demonstrates its ability to prevent STING dimerization.[1]

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model

This in vivo model is used to evaluate the therapeutic efficacy of this compound in a clinically relevant model of sepsis, a condition where STING activation plays a detrimental role.[1][2]

Animals:

  • C57BL/6J mice

Procedure:

  • Anesthesia and Surgery:

    • Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve. The position of the ligation can be varied to modulate the severity of sepsis.

    • Puncture the ligated cecum with a needle (e.g., 21-gauge). The number and size of punctures also determine the severity.

    • Gently squeeze the cecum to extrude a small amount of fecal content.

    • Return the cecum to the peritoneal cavity and close the incision.

  • This compound Administration:

    • Administer this compound (e.g., 10 or 20 mg/kg) or vehicle intraperitoneally at a defined time point post-CLP surgery (e.g., 5 hours).[5]

  • Monitoring and Analysis:

    • Monitor the mice for survival over several days.

    • At specific time points, sacrifice subgroups of mice and collect blood and organs (e.g., lungs, liver, kidneys) for analysis of inflammatory markers (e.g., cytokines by ELISA), organ damage (histology), and STING pathway activation (Western blot for p-TBK1, p-IRF3).[1]

Conclusion

This compound presents a compelling profile as a STING inhibitor with a novel dual mechanism of action. By both competitively inhibiting STING activation and promoting its degradation, this compound effectively attenuates the inflammatory and interferon responses mediated by the STING pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in further investigating and potentially developing this compound as a therapeutic agent for STING-driven diseases. The promising in vivo efficacy in a sepsis model underscores its potential for clinical translation. Further studies are warranted to explore its therapeutic utility in a broader range of inflammatory and autoimmune conditions.

References

An In-depth Technical Guide to the Pharmacological Properties of Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gelsevirine (B199093), a prominent indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, has emerged as a compound of significant interest in pharmacological research. Possessing a complex polycyclic structure, this compound has demonstrated a range of biological activities, most notably potent anti-inflammatory, neuroprotective, and analgesic effects. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on its molecular mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. The primary molecular targets identified to date include components of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the stimulator of interferon genes (STING) signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound as a potential therapeutic agent.

Introduction

This compound is an active constituent of Gelsemium elegans and Gelsemium sempervirens, plants with a history in traditional medicine.[1][2] Modern scientific investigation has begun to elucidate the molecular basis for its observed therapeutic effects, revealing a nuanced interaction with key inflammatory and neurological signaling cascades. This guide synthesizes the current understanding of this compound's pharmacology, providing a technical foundation for further research and development.

Core Pharmacological Properties

This compound exhibits a spectrum of pharmacological activities, with anti-inflammatory and neuroprotective actions being the most extensively documented.

Anti-inflammatory Properties

This compound has been shown to exert significant anti-inflammatory effects in various in vitro and in vivo models.[3][4] A key mechanism underlying this activity is the inhibition of pro-inflammatory signaling pathways.

Research has demonstrated that this compound can directly inhibit the JAK2-STAT3 signaling pathway, which plays a critical role in mediating neuroinflammation.[3][5] By binding to JAK2, this compound inhibits its kinase activity, leading to a downstream reduction in the phosphorylation of STAT3.[3] This, in turn, suppresses the over-activity of microglia and reduces the production of inflammatory factors.[3][5]

This compound has been identified as a novel specific inhibitor of the STING signaling pathway.[4][6] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation.[4][7] This inhibition locks STING in an inactive conformation and promotes its K48-linked ubiquitination and degradation.[4] By targeting the STING pathway, this compound effectively mitigates inflammatory responses in conditions such as sepsis.[4][6]

Neuroprotective Effects

The anti-inflammatory actions of this compound contribute significantly to its neuroprotective properties. In models of ischemic stroke, administration of this compound has been shown to reduce infarct volume, improve neurological function, and decrease neuronal apoptosis.[3][5] These beneficial effects are largely attributed to the downregulation of microglial over-activation and the subsequent reduction in neuroinflammation.[3]

Analgesic Properties

This compound, along with other alkaloids from Gelsemium, has been reported to possess analgesic properties, potentially through the activation of the spinal α3 glycine/allopregnanolone pathway.[8][9]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueCell Line/SystemTargetReference
IC50 (GlyR α1 inhibition)40.6 ± 8.2 μMHEK293 cellsGlycine Receptors[10]
Kd (STING binding)27.6 μMSurface Plasmon ResonanceSTING[10][11]

Table 2: In Vivo Efficacy and Dosage of this compound

Animal ModelDosageRoute of AdministrationEffectReference
MCAO Mice (Ischemic Stroke)Not specified in abstractNot specified in abstractImproved infarct volume, Bederson score, neurobiological function, reduced apoptosis and inflammation[3]
CLP-induced Sepsis Mice10, 20 mg/kgIntraperitonealIncreased survival rate, reduced lung injury[4]

Table 3: Toxicological Data for this compound

ParameterValueSpeciesRoute of AdministrationReference
CytotoxicityNo significant influence on cell viability up to 100 μMPrimary neurons, astrocytes, BV2 microgliaIn vitro[3]
CytotoxicityRobust cytotoxicity at >160 μMPrimary cultured hepatocytes and neuronsIn vitro[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT3 STAT3 JAK2->STAT3 3. Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 4. Dimerization DNA DNA pSTAT3->DNA 5. Nuclear Translocation This compound This compound This compound->JAK2 Inhibition Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes 6. Transcription

Caption: this compound inhibits the JAK2-STAT3 signaling pathway.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus_sting Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP 2. Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS 1. Binding STING STING cGAMP->STING 3. Activation TBK1 TBK1 STING->TBK1 4. Translocation & Recruitment This compound This compound This compound->STING Competitive Binding IRF3 IRF3 TBK1->IRF3 5. Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 6. Dimerization IFN_Genes Type I Interferon Gene Transcription pIRF3->IFN_Genes 7. Nuclear Translocation & Transcription

Caption: this compound competitively inhibits the STING signaling pathway.

Experimental Workflows

Invitro_Workflow start Start culture_cells Culture Microglia (e.g., BV2 cells) start->culture_cells treat_this compound Treat cells with this compound (various concentrations) culture_cells->treat_this compound induce_inflammation Induce Inflammation (e.g., with LPS or OGD-CM) treat_this compound->induce_inflammation assess_viability Assess Cell Viability (CCK8 Assay) induce_inflammation->assess_viability measure_cytokines Measure Inflammatory Cytokines (e.g., ELISA, RT-PCR) induce_inflammation->measure_cytokines analyze_pathway Analyze Signaling Pathway Proteins (e.g., Western Blot for p-STAT3) induce_inflammation->analyze_pathway end End assess_viability->end measure_cytokines->end analyze_pathway->end

Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.

MCAO_Workflow start Start animal_prep Acclimatize Male C57BL/6 Mice start->animal_prep pre_treatment Administer this compound or Vehicle (1 hour before MCAO) animal_prep->pre_treatment mcao_surgery Induce Middle Cerebral Artery Occlusion (MCAO) pre_treatment->mcao_surgery reperfusion Reperfusion (e.g., after 1 hour) mcao_surgery->reperfusion post_treatment Administer this compound or Vehicle (at reperfusion onset) reperfusion->post_treatment behavioral_tests Neurological and Motor Function Tests (e.g., Bederson score, Rotarod) post_treatment->behavioral_tests tissue_collection Sacrifice and Brain Tissue Collection (e.g., 24 hours post-MCAO) behavioral_tests->tissue_collection analysis Infarct Volume (TTC staining) Neuronal Apoptosis & Inflammation Analysis tissue_collection->analysis end End analysis->end

Caption: Workflow for MCAO mouse model to assess this compound's neuroprotective effects.

Detailed Experimental Protocols

Cell Viability (CCK8) Assay
  • Cell Seeding: Seed primary neurons, astrocytes, or BV2 microglia in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., up to 100 μM) for a specified duration (e.g., 24 hours).

  • CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.

  • Incubation: Incubate the plate at 37°C for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Western Blot for Phosphorylated STAT3 (p-STAT3)
  • Cell Lysis: After treatment with this compound and an inflammatory stimulus, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Middle Cerebral Artery Occlusion (MCAO) Mouse Model
  • Anesthesia: Anesthetize the mouse (e.g., male C57BL/6, 8 weeks old) with an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: Maintain the occlusion for a specific period (e.g., 60 minutes) before withdrawing the filament to allow for reperfusion.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including maintaining body temperature.

  • Outcome Assessment: At a designated time point (e.g., 24 hours), assess neurological deficits, motor function, and sacrifice the animal for brain tissue analysis (e.g., TTC staining for infarct volume).

Cecal Ligation and Puncture (CLP)-Induced Sepsis Mouse Model
  • Anesthesia: Anesthetize the mouse (e.g., male C57BL/6) with an appropriate anesthetic.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle (e.g., 21-gauge) to allow for the leakage of fecal content into the peritoneal cavity.

  • Closure: Return the cecum to the abdominal cavity and suture the incision in layers.

  • Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation.

  • Post-operative Monitoring: Monitor the animals for signs of sepsis and survival.

  • Sample Collection: At specified time points, collect blood and tissue samples for analysis of inflammatory markers and organ damage.

Pharmacokinetics and Toxicology

Pharmacokinetics (ADME)

Studies on the metabolism of this compound in human, pig, goat, and rat liver microsomes have been conducted, indicating species-specific differences in its metabolic profile.[12] However, comprehensive in vivo data on the absorption, distribution, metabolism, and excretion (ADME) of this compound are still limited and represent an area for future investigation.

Toxicology

This compound has shown a favorable safety profile in several in vitro studies, with no significant cytotoxicity observed in primary neurons, astrocytes, and microglia at concentrations up to 100 μM.[3] However, robust cytotoxicity has been noted at higher concentrations (>160 μM) in primary cultured hepatocytes and neurons.[11] The toxicity of Gelsemium alkaloids is a known concern, and further in vivo toxicological studies are necessary to establish a safe therapeutic window for this compound.

Conclusion

This compound is a promising natural compound with well-documented anti-inflammatory and neuroprotective properties. Its mechanisms of action, centered on the inhibition of the JAK-STAT and STING signaling pathways, provide a solid rationale for its therapeutic potential in a range of inflammatory and neurological disorders. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound. Further research into its in vivo pharmacokinetics, long-term safety, and efficacy in a broader range of disease models is warranted.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a pro-inflammatory response. While essential for host defense, aberrant STING activation is implicated in the pathophysiology of various inflammatory and autoimmune diseases. This document provides a comprehensive technical overview of Gelsevirine, a novel small molecule inhibitor of STING. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STING pathway.

Introduction to STING Signaling

The cGAS-STING pathway is activated upon the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage. Cyclic GMP-AMP synthase (cGAS) binds to dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering its dimerization and translocation to the Golgi apparatus. This initiates a downstream signaling cascade, primarily through the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.

This compound: A Dual-Action STING Inhibitor

This compound (GS) has been identified as a potent and specific inhibitor of the STING pathway, acting through a dual mechanism to suppress inflammatory signaling.

Competitive Binding to the STING Cyclic Dinucleotide-Binding Pocket

In silico docking analyses and surface plasmon resonance (SPR) studies have shown that this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This competitive binding prevents the natural ligand, cGAMP, from activating STING, thereby inhibiting its dimerization and subsequent downstream signaling events.[1][2]

Promotion of K48-Linked Ubiquitination and Degradation of STING

In addition to its direct competitive inhibition, this compound also promotes the K48-linked ubiquitination of STING.[1][2] This process is thought to be mediated by the E3 ubiquitin ligase TRIM21.[1][3] K48-linked ubiquitination marks STING for proteasomal degradation, leading to a reduction in total STING protein levels and a further dampening of the inflammatory response.[1][4]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the STING pathway have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Inhibition of STING-Mediated IFN-β Production by this compound

Cell LineAgonist (Concentration)This compound IC50 (µM)Reference
Raw264.7 (murine macrophage)2'3'-cGAMP (5 µg/ml)5.365[5]
THP-1 (human monocytic)2'3'-cGAMP (5 µg/ml)0.766[5]

Table 2: Binding Affinity of this compound to STING

AnalyteLigandMethodBinding Affinity (Kd) (µM)Reference
This compoundhSTING-CTDSurface Plasmon Resonance27.6[1]

Signaling Pathway and Experimental Workflow Visualizations

This compound's Mechanism of Action on the STING Pathway

Gelsevirine_STING_Pathway cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive STING_active STING (active dimer) STING_inactive->STING_active dimerization & translocation Proteasome Proteasome Ub K48-Ub TBK1 TBK1 STING_active->TBK1 recruits & activates pTBK1 p-TBK1 IRF3 IRF3 pIRF3 p-IRF3 (dimer) pTBK1->IRF3 phosphorylates pIRF3_n p-IRF3 pIRF3->pIRF3_n translocates Gene_expression IFN-I & Pro-inflammatory Cytokine Genes pIRF3_n->Gene_expression activates transcription This compound This compound This compound->STING_inactive competitively binds (inhibition) TRIM21 TRIM21 This compound->TRIM21 promotes TRIM21->STING_inactive mediates ubiquitination Ub->Proteasome degradation

Caption: this compound's dual inhibitory mechanism on the STING signaling pathway.

Experimental Workflow for Investigating this compound-Induced STING Ubiquitination

Gelsevirine_Ubiquitination_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_lysis_ip Cell Lysis & Immunoprecipitation cluster_wb Western Blot Analysis HEK293T HEK293T Cells Transfection Transfect with STING-HA & Ub-Flag plasmids HEK293T->Transfection Incubation_24h Incubate for 24h Transfection->Incubation_24h GS_treatment Treat with this compound (10 µM) or Vehicle for 2h Incubation_24h->GS_treatment Cell_lysis Lyse cells GS_treatment->Cell_lysis IP Immunoprecipitate with anti-HA antibody Cell_lysis->IP SDS_PAGE SDS-PAGE IP->SDS_PAGE Western_blot Western Blot with anti-Flag (for Ub) & anti-HA (for STING) antibodies SDS_PAGE->Western_blot

Caption: Workflow for assessing this compound's effect on STING ubiquitination.

Detailed Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Culture and Reagents
  • Cell Lines:

    • Raw264.7 (murine macrophage-like) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • THP-1 (human monocytic) cells are maintained in RPMI-1640 medium containing 10% FBS and 1% penicillin-streptomycin.

    • HEK293T cells are grown in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Reagents:

    • This compound (purity >99%)

    • STING Agonists: 2'3'-cGAMP, Interferon stimulatory DNA (ISD), Poly(dA:dT)

    • Plasmids: STING-HA, Ubiquitin-Flag

In Vitro STING Activation and Inhibition Assay
  • Cell Seeding: Seed Raw264.7 or THP-1 cells in 24-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 6 hours.

  • Stimulation: Stimulate the cells with a STING agonist (e.g., 5 µg/ml 2'3'-cGAMP, 2 µg/ml ISD, or 5 µg/ml Poly(dA:dT)) for 3 hours.

  • RNA Isolation and RT-qPCR: Isolate total RNA from the cells using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of target genes (e.g., Ifnb1, Cxcl10, Il6). Normalize the expression to a housekeeping gene such as Gapdh.

Western Blot Analysis of STING Pathway Activation
  • Cell Treatment: Treat cells as described in the STING activation and inhibition assay.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against total STING, phospho-TBK1, total TBK1, phospho-IRF3, total IRF3, phospho-p65, and total p65. Use an antibody against β-actin or GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

STING Ubiquitination Assay
  • Transfection: Co-transfect HEK293T cells with plasmids encoding HA-tagged STING and Flag-tagged ubiquitin.

  • Treatment: After 24 hours, treat the cells with 10 µM this compound or vehicle for 2 hours.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate STING-HA using an anti-HA antibody conjugated to agarose (B213101) beads.

  • Western Blot: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-Flag antibody to detect ubiquitinated STING and an anti-HA antibody to detect total immunoprecipitated STING.

In Vivo Sepsis Model (Cecal Ligation and Puncture - CLP)
  • Animal Model: Use 8-10 week old C57BL/6J mice.

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) inhalation.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum twice with a 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the incision.

  • This compound Administration: Administer this compound (e.g., 10 or 20 mg/kg) intraperitoneally 5 hours post-CLP surgery.

  • Outcome Measures: Monitor survival rates. At specified time points (e.g., 15 hours post-CLP), collect blood and tissues for analysis of inflammatory markers (e.g., cytokine levels, Western blot of lung tissue lysates).

Conclusion

This compound represents a promising therapeutic candidate for the treatment of STING-related inflammatory diseases. Its dual mechanism of action, involving both competitive inhibition and promotion of proteasomal degradation of STING, provides a robust approach to suppressing aberrant inflammatory signaling. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and the development of novel STING inhibitors.

References

A Technical Guide to the Anxiolytic and Analgesic Potential of Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gelsevirine, an active alkaloid isolated from the Gelsemium genus of plants, is emerging as a compound of significant pharmacological interest. Traditionally used in folk medicine for a variety of ailments, recent scientific investigation has begun to elucidate its molecular mechanisms and therapeutic potential.[1] This technical guide provides a comprehensive overview of the current research on the anxiolytic and analgesic effects of this compound. It details the preclinical evidence, explores the underlying signaling pathways, and presents the experimental protocols used in its evaluation. The document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel therapeutics for anxiety and pain.

Anxiolytic Effects of this compound

This compound has demonstrated notable anxiolytic (anti-anxiety) properties in preclinical models.[2] These effects are observed without impairing spontaneous motor activities, suggesting a favorable side-effect profile compared to some traditional anxiolytics.[2]

Quantitative Data from Preclinical Anxiety Models

The anxiolytic potential of this compound and its related alkaloids has been quantified in standard behavioral assays, such as the Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests.

AlkaloidDose (mg/kg)Animal ModelAssayKey FindingReference
This compound 2 and 10MiceEPM & LDBExerted significant anxiolytic effects.[2][3]
Gelsemine (B155926)0.4, 2, 10MiceEPM & LDBExhibited potent anxiolytic effects.[2][3]
Koumine (B8086292)2, 10MiceEPM & LDBShowed potent anxiolytic effects.[2][3]
Diazepam (Standard)1MiceEPMStandard anxiolytic drug for comparison.[2]
Experimental Protocol: The Elevated Plus-Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[4][5][6] The test is based on the natural aversion of rodents to open and elevated spaces.[4][6]

Apparatus: The maze is shaped like a plus sign, elevated from the floor. It consists of two open arms and two closed arms (enclosed by high walls), with a central platform connecting all four arms.[7]

Methodology:

  • Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment to acclimate. The room is kept under low light conditions.[7]

  • Placement: Each animal is gently placed on the central platform of the maze, facing one of the open arms.[5]

  • Exploration: The animal is allowed to freely explore the maze for a standard period, typically 5 minutes.[4][5]

  • Data Collection: A video tracking system records the animal's movement. The primary measures of anxiety are the number of entries into and the time spent in the open arms versus the closed arms.[4][5]

  • Interpretation: An increase in the time spent in and/or entries into the open arms is interpreted as an anxiolytic effect.

  • Cleaning: The maze is thoroughly cleaned with an alcohol solution between trials to remove olfactory cues.[7]

EPM_Workflow cluster_prep Preparation cluster_test Testing Phase (5 min) cluster_analysis Data Analysis acclimate Acclimatize Animal to Testing Room administer Administer this compound or Vehicle (Control) acclimate->administer place Place Animal on Central Platform administer->place explore Allow Free Exploration of Maze Arms place->explore record Record Movement via Video Tracking explore->record measure Measure Time & Entries in Open vs. Closed Arms record->measure compare Compare this compound Group to Control Group measure->compare interpret Increased Open Arm Time = Anxiolytic Effect compare->interpret

Caption: Workflow for the Elevated Plus-Maze (EPM) anxiety test.

Proposed Anxiolytic Mechanism of Action

The anxiolytic effects of this compound and related alkaloids may be mediated by their interaction with the glycine (B1666218) receptor (GlyR) in the central nervous system.[2] Studies have shown that the anxiolytic effects can be antagonized by strychnine, a known GlyR antagonist, suggesting that this compound may act as a GlyR agonist.[2] Additionally, Gelsemium alkaloids are known to stimulate the production of the neurosteroid allopregnanolone, which is a positive allosteric modulator of GABA-A receptors, a key target for many anxiolytic drugs.[3][8]

Analgesic Effects of this compound

Alkaloids from the Gelsemium genus are recognized for their potent antinociceptive (pain-relieving) properties, particularly in models of chronic, inflammatory, and neuropathic pain.[9] While much of the specific research has focused on the related alkaloids gelsemine and koumine, this compound is a key component of a plant genus with established analgesic activity.[9]

Quantitative Data from Preclinical Pain Models

Studies demonstrate that Gelsemium alkaloids produce significant, dose-dependent analgesia without inducing tolerance after repeated administration, a notable advantage over opioid analgesics.[9]

AlkaloidDoseAnimal ModelAssayKey FindingReference
Gelsemine0.5-0.6 µg (i.t.)RatFormalin TestED50 values showing potent antinociception in tonic pain.
Gelsemine(intrathecal)RatBone Cancer PainProduced potent antinociception without tolerance after 7 days.
Koumine8-200 µg (i.t.)RatPostoperative PainDose-dependently inhibited mechanical allodynia and thermal hyperalgesia.[10]
Koumine0.28-7.0 mg/kg (s.c.)RatPostoperative PainAttenuated persistent postoperative pain.[10]

Note: i.t. = intrathecal; s.c. = subcutaneous. Data for this compound specifically is less prevalent than for related alkaloids, highlighting an area for future research.

Experimental Protocols for Analgesia

This test measures the response to pain caused by a thermal stimulus and is effective for evaluating centrally acting analgesics.[11]

Apparatus: A metal plate that can be heated to a constant temperature (e.g., 51-55°C) with a transparent cylinder placed on top to confine the animal.[11][12][13]

Methodology:

  • Baseline: The animal's baseline reaction time is determined before drug administration.

  • Administration: The test compound (e.g., this compound) or a control is administered.

  • Testing: At set intervals post-administration, the animal is placed on the hot plate.

  • Latency Measurement: The time until the animal exhibits a pain response (e.g., licking a hind paw or jumping) is recorded as the latency.[11]

  • Cut-off Time: A maximum cut-off time (e.g., 45 seconds) is used to prevent tissue damage.[14]

  • Interpretation: A significant increase in the latency period compared to the control group indicates an analgesic effect.

Hot_Plate_Workflow cluster_setup Setup & Baseline cluster_testing Post-Treatment Testing cluster_outcome Analysis heat_plate Heat Plate to Constant Temp (e.g., 55°C) baseline Measure Baseline Reaction Latency heat_plate->baseline administer Administer this compound or Vehicle baseline->administer place_animal Place Animal on Plate at Timed Intervals administer->place_animal observe Observe for Pain Response (Licking, Jumping) place_animal->observe record_latency Record Latency Time observe->record_latency cutoff Apply Cut-off Time to Prevent Injury record_latency->cutoff calculate Calculate % Max Possible Effect (%MPE) cutoff->calculate result Increased Latency = Analgesic Effect calculate->result

Caption: Workflow for the Hot-Plate test for thermal pain.

This model assesses pain response to a persistent, localized inflammatory stimulus, which is useful for evaluating both centrally and peripherally acting analgesics.[15] The test produces a biphasic response.

Methodology:

  • Acclimatization: The animal is placed in an observation chamber for acclimatization.

  • Formalin Injection: A small volume of dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[16]

  • Observation: The animal's behavior is observed immediately after injection. The total time spent licking or biting the injected paw is recorded.

  • Biphasic Response:

    • Phase 1 (Early/Acute): Occurs 0-5 minutes post-injection and is due to direct C-fiber activation.[15][16][17]

    • Phase 2 (Late/Inflammatory): Occurs 20-40 minutes post-injection and involves a combination of peripheral inflammation and central sensitization.[15][17]

  • Interpretation: Inhibition of the Phase 1 response suggests central analgesic activity, while inhibition of Phase 2 indicates both central and peripheral anti-inflammatory/analgesic effects.

Proposed Analgesic Mechanism of Action

The analgesic action of Gelsemium alkaloids is strongly linked to the activation of the spinal α3 glycine receptor, which in turn stimulates the synthesis of the neurosteroid allopregnanolone.[9] This pathway provides a non-opioid mechanism for potent pain relief. Additionally, related alkaloids like koumine have been shown to inhibit neuroinflammation by suppressing the activation of microglia and astroglia in the spinal cord and reducing the expression of pro-inflammatory cytokines.[10]

Core Molecular Mechanisms of this compound

Beyond its interaction with neurotransmitter systems, this compound has been identified as a potent inhibitor of key inflammatory signaling pathways, which likely contributes to both its analgesic and neuroprotective effects.

Inhibition of the cGAS-STING Pathway

The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers inflammatory responses.[18] Aberrant activation of this pathway is implicated in various inflammatory diseases. This compound has been identified as a novel, specific inhibitor of STING.[18][19][20]

Mechanism of Inhibition:

  • Binding: this compound competitively binds to the ligand-binding pocket of the STING protein.[19]

  • Conformational Lock: This binding locks STING in an inactive, open conformation, preventing its activation by natural ligands like cGAMP.[19][20]

  • Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, mediated by the E3 ligase TRIM21.[1][18][19]

By inhibiting STING, this compound effectively blunts the downstream production of type I interferons and other pro-inflammatory cytokines, making it a promising candidate for treating conditions with a STING-related inflammatory component, such as sepsis.[1][19][21]

STING_Pathway cluster_pathway Normal STING Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (on ER) cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Cytokines Type I IFNs & Pro-inflammatory Cytokines pIRF3->Cytokines promotes transcription This compound This compound This compound->STING Binds & Locks in Inactive State Promotes TRIM21-mediated Ubiquitination & Degradation

Caption: this compound's inhibition of the cGAS-STING signaling pathway.

Downregulation of the JAK2-STAT3 Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling. The JAK2-STAT3 pathway, in particular, is heavily involved in mediating neuroinflammation. This compound has been shown to protect against ischemic stroke by suppressing this pathway in microglia, the primary immune cells of the brain.[22]

Mechanism of Inhibition:

  • Direct Binding: Molecular docking and kinase activity assays indicate that this compound directly binds to and inhibits the kinase activity of JAK2.[22]

  • Reduced Phosphorylation: By inhibiting JAK2, this compound prevents the subsequent phosphorylation and activation of STAT3.[22]

  • Suppressed Inflammation: This inhibition of STAT3 activation downregulates the transcription of target inflammatory genes and reduces the production of reactive oxygen species (ROS) in microglia.[22]

JAK_STAT_Pathway cluster_pathway Microglial JAK2-STAT3 Signaling Cytokine Pro-inflammatory Cytokines Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 (Dimerization & Nuclear Translocation) STAT3->pSTAT3 Inflammation Transcription of Inflammatory Genes, ROS Production pSTAT3->Inflammation This compound This compound This compound->JAK2 Directly Binds & Inhibits Kinase Activity

Caption: this compound's inhibition of the JAK2-STAT3 inflammatory pathway.

Conclusion and Future Directions

This compound is a promising natural compound with multifaceted pharmacological activities. Preclinical data strongly support its potential as both an anxiolytic and an analgesic agent. Its unique mechanisms of action, including the modulation of glycine receptors and the potent inhibition of the STING and JAK2-STAT3 inflammatory pathways, distinguish it from many existing therapeutics.

For drug development professionals, this compound represents a novel scaffold for the design of new treatments for anxiety disorders, chronic pain, and inflammatory conditions. Future research should focus on:

  • Conducting specific analgesic studies on this compound to quantify its efficacy in various pain models.

  • Elucidating the precise interplay between its effects on neurotransmitter systems and inflammatory pathways.

  • Investigating its pharmacokinetic and safety profiles in more detail to pave the way for potential clinical trials.

  • Exploring its therapeutic utility in other neuroinflammatory and autoimmune diseases where STING and JAK2-STAT3 signaling are implicated.

References

Gelsevirine: A Technical Guide to its Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus, notably Gelsemium elegans.[1] This natural product has garnered significant attention within the scientific community due to its diverse and potent biological activities, including anxiolytic, anti-inflammatory, and anti-tumor effects.[1][2] Its complex polycyclic architecture presents a challenging and intriguing target for total synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanisms of action.

Chemical Structure and Properties

This compound possesses a complex hexacyclic cage structure. Its chemical identity is defined by the systematic IUPAC name (3′S,9S)-5-ethenyl-3R,4,4aR,5S,6,7,8S,8aS-octahydro-1′-methoxy-7-methyl-spiro[3,5,8-ethanylylidene-1H-pyrano[3,4-c]pyridine-10,3′-[3H]indol]-2′(1′H)-one.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some data are readily available, experimental values for properties such as melting point, boiling point, and pKa are not consistently reported in the literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₂₁H₂₄N₂O₃[3]
Molecular Weight 352.43 g/mol [2]
Appearance Powder[1]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in Methanol (1-10 mg/mL).[1][3]
Melting Point Not reported
Boiling Point Not reported
pKa Not reported
Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the structural confirmation of this compound. While specific assignments can be found in specialized literature, a summary of expected chemical shift ranges is provided in Tables 2 and 3.

Table 2: General ¹H NMR Chemical Shift Ranges

Proton TypeChemical Shift (ppm)
Aromatic6.0 - 8.5
Vinylic4.5 - 6.5
Protons alpha to Oxygen3.3 - 4.5
Protons alpha to Nitrogen2.2 - 3.5
Aliphatic0.5 - 2.5

Table 3: General ¹³C NMR Chemical Shift Ranges

Carbon TypeChemical Shift (ppm)
Carbonyl160 - 220
Aromatic/Vinylic100 - 150
Carbon attached to Oxygen50 - 90
Carbon attached to Nitrogen30 - 60
Aliphatic10 - 50

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural analysis. The high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
353.1814[M+H]⁺
322.1651[M+H - OCH₃]⁺
294.1699[M+H - OCH₃ - CO]⁺
266.1750[M+H - OCH₃ - CO - C₂H₄]⁺

Experimental Protocols

Isolation of this compound from Gelsemium elegans

A reported method for the isolation and purification of this compound from the crude extract of Gelsemium elegans utilizes high-speed counter-current chromatography (HSCCC).

Protocol:

  • Preparation of the Two-Phase Solvent System: A two-phase solvent system is prepared by mixing chloroform, methanol, and 0.1 M hydrochloric acid in a 4:4:2 volume ratio. The mixture is thoroughly shaken and allowed to equilibrate until two distinct phases are formed. The upper and lower phases are then separated.

  • HSCCC Instrument Setup: The HSCCC instrument is filled with the upper phase as the stationary phase. The lower phase is then pumped into the column as the mobile phase at a defined flow rate.

  • Sample Loading: A solution of the crude extract of Gelsemium elegans is injected into the HSCCC system.

  • Elution and Fraction Collection: The mobile phase is continuously pumped through the column, and the effluent is monitored, typically by UV detection. Fractions are collected at regular intervals.

  • Analysis and Purification: The collected fractions are analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing this compound. The fractions with high purity this compound are then combined and the solvent is evaporated to yield the purified compound.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its effects on the innate immune system and the central nervous system being of particular interest.

Inhibition of the STING Signaling Pathway

This compound has been identified as a potent inhibitor of the stimulator of interferon genes (STING) signaling pathway.[1][4][5][6] This pathway plays a crucial role in the innate immune response to cytosolic DNA.

Mechanism of Action:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][4] This prevents the binding of the natural ligand, cyclic GMP-AMP (cGAMP).

  • Inhibition of Dimerization: By binding to the CDN pocket, this compound locks STING in an inactive conformation, thereby inhibiting its dimerization, which is a critical step for its activation.[1][4]

  • Promotion of Ubiquitination and Degradation: this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1][5][6]

This inhibition of the STING pathway leads to the downregulation of downstream signaling cascades, including the phosphorylation of TBK1 and IRF3, and ultimately reduces the production of type I interferons and other pro-inflammatory cytokines.[1]

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING_inactive STING (inactive) cGAMP->STING_inactive Binds & Activates STING_active STING Dimer (active) STING_inactive->STING_active Dimerization TBK1 TBK1 STING_active->TBK1 Recruits & Activates Ub_Degradation Ubiquitination & Degradation STING_active->Ub_Degradation IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs Induces Transcription This compound This compound This compound->STING_inactive Competitively Binds This compound->STING_active Promotes This compound->Ub_Degradation

Caption: this compound's inhibition of the STING signaling pathway.

Interaction with Glycine (B1666218) Receptors

This compound also modulates the activity of glycine receptors (GlyRs), which are inhibitory ligand-gated ion channels in the central nervous system.[7][8][9] The anxiolytic effects of this compound are thought to be mediated, at least in part, through its interaction with these receptors.

Mechanism of Action:

This compound acts as an inhibitor of specific glycine receptor subunits. While the precise binding site and mechanism of inhibition are still under investigation, studies have shown that it can reduce the chloride currents mediated by GlyRs, leading to a decrease in neuronal inhibition. The interaction is subunit-specific, with differing effects observed on various alpha subunits of the receptor.

Gelsevirine_GlyR_Interaction cluster_synapse Inhibitory Synapse Glycine Glycine GlyR Glycine Receptor (GlyR) (α/β subunits) Glycine->GlyR Binds Chloride_channel Chloride (Cl⁻) Channel GlyR->Chloride_channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_channel->Hyperpolarization Cl⁻ Influx This compound This compound This compound->GlyR Inhibits (Subunit-specific)

Caption: this compound's interaction with the glycine receptor.

Conclusion

This compound is a structurally complex natural product with significant therapeutic potential. Its ability to potently and specifically inhibit the STING signaling pathway highlights its promise as a lead compound for the development of novel anti-inflammatory and immunomodulatory agents. Furthermore, its activity at glycine receptors provides a basis for its observed anxiolytic effects. Further research is warranted to fully elucidate its pharmacological profile, including detailed structure-activity relationships and in vivo efficacy and safety. The total synthesis of this compound and its analogs will be crucial for these future investigations, enabling the development of new therapeutics based on this fascinating molecular scaffold.

References

In Vivo Effects of Gelsevirine on Sepsis-Induced Organ Damage

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to multiple organ dysfunction and high mortality rates[1][2][3]. The stimulator of interferon genes (STING) signaling pathway, which responds to cytosolic DNA from pathogens or damaged host cells, has been identified as a detrimental factor in lethal sepsis[1][4]. Gelsevirine (GS), an alkaloid isolated from Gelsemium elegans Benth, has emerged as a novel, specific inhibitor of STING[1][5]. This technical guide details the in vivo effects of this compound on mitigating organ damage in a clinically relevant murine model of sepsis, presenting key quantitative data, experimental protocols, and the underlying molecular mechanism.

Core Mechanism of Action: STING Pathway Inhibition

This compound exerts its protective effects by directly targeting and inhibiting the STING signaling pathway[1][5]. During sepsis, pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), such as microbial or host-derived double-stranded DNA (dsDNA), accumulate in the cytosol[1][4]. This cytosolic dsDNA activates the STING pathway, leading to a cascade of inflammatory responses that contribute to organ damage[1][6].

This compound's mechanism involves two primary actions:

  • Competitive Binding: this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of the STING protein. This action locks STING in an inactive conformation, preventing its dimerization and subsequent activation[1][5][7].

  • Promotion of Degradation: this compound promotes K48-linked ubiquitination and degradation of the STING protein, a process likely mediated by the recruitment of the E3 ubiquitin ligase TRIM21[1][5][8].

By inhibiting STING activation, this compound effectively reduces the downstream phosphorylation of TBK1 and the activation of the NF-κB subunit p65, ultimately suppressing the expression of type I interferons and other pro-inflammatory cytokines that drive sepsis-induced organ damage[1][8].

Gelsevirine_STING_Pathway This compound's Mechanism of Action on the STING Pathway cluster_Sepsis Sepsis Condition cluster_Pathway STING Signaling Cascade cluster_this compound Therapeutic Intervention Cytosolic dsDNA Cytosolic dsDNA STING STING Cytosolic dsDNA->STING Activates TBK1 p-TBK1 STING->TBK1 Activates Degradation K48-linked Ubiquitination & Degradation STING->Degradation p65 p-p65 (NF-κB) TBK1->p65 Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IFNs) p65->Cytokines Induces Transcription Organ Damage Organ Damage Cytokines->Organ Damage This compound This compound This compound->STING Competitively Binds & Inhibits Activation TRIM21 TRIM21 This compound->TRIM21 Recruits TRIM21->STING

Caption: this compound inhibits the STING pathway via competitive binding and promoting degradation.

Quantitative In Vivo Efficacy Data

The efficacy of this compound was evaluated in a cecal ligation and puncture (CLP) mouse model of sepsis. Post-operative administration of this compound (5 hours after CLP surgery) demonstrated a significant improvement in survival and mitigation of multiple organ damage[1][7].

Table 1: Survival Rate and Lung Injury Markers

Data collected 15 hours post-CLP surgery. This compound was administered 5 hours post-surgery.

ParameterShamCLPCLP + GS (10 mg/kg)CLP + GS (20 mg/kg)
7-Day Survival Rate (%) 100%~20%~50%~70%
Lung Injury Score ~0.5~3.5~2.0~1.5
Lung Wet-to-Dry Ratio ~4.0~6.5~5.5~5.0
BALF Total Protein (mg/mL) ~0.2~1.0~0.6~0.4
Data are approximated from graphical representations in Zhang et al., 2023 and presented as mean values.[1][8]
Table 2: Serum Markers of Liver and Kidney Damage

Data collected 15 hours post-CLP surgery. This compound was administered 5 hours post-surgery.

Parameter (Unit)ShamCLPCLP + GS (10 mg/kg)CLP + GS (20 mg/kg)
ALT (U/L) ~50~250~150~100
AST (U/L) ~100~450~300~200
BUN (mmol/L) ~10~40~30~20
Creatinine (μmol/L) ~20~80~60~40
Data are approximated from graphical representations in Zhang et al., 2023 and presented as mean values.[1][8]
Table 3: Serum Pro-inflammatory Cytokines

Data collected 15 hours post-CLP surgery. This compound was administered 5 hours post-surgery.

Parameter (pg/mL)ShamCLPCLP + GS (10 mg/kg)CLP + GS (20 mg/kg)
TNF-α < 50~400~250~150
IL-6 < 100~1200~800~500
Data are approximated from graphical representations in Zhang et al., 2023 and presented as mean values.[1][8]

These results show that this compound dose-dependently reduces lung edema, ameliorates lung tissue damage, preserves liver and kidney function, and suppresses the systemic inflammatory response in septic mice[1].

Detailed Experimental Protocols

The following protocols are based on the methodologies described for the in vivo evaluation of this compound in sepsis[1].

Cecal Ligation and Puncture (CLP) Sepsis Model

This model is widely used as it closely mimics the progression of human polymicrobial sepsis[9][10].

  • Animals: 2-month-old male C57BL/6J mice.

  • Anesthesia: Anesthesia is induced and maintained with 2% isoflurane (B1672236) inhalation[1]. The use of certain anesthetics like isoflurane may offer some protection against organ injury, a factor to consider in experimental design[10].

  • Surgical Procedure:

    • A midline laparotomy is performed to expose the cecum.

    • The distal third of the cecum is ligated with a suture, ensuring intestinal continuity is maintained[9]. The extent of ligation is a critical determinant of sepsis severity[9].

    • The ligated cecum is punctured once or twice with a 25-gauge needle. A small amount of fecal matter is extruded to ensure patency[9].

    • The cecum is returned to the peritoneal cavity, and the abdomen is closed in layers.

  • Sham Control: Sham-operated mice undergo the same procedure, including cecal exposure, but without ligation and puncture[1].

  • Post-Operative Care: Fluid resuscitation and analgesics may be administered, though the use of NSAIDs or opioids can be controversial as they may alter the inflammatory response[9].

CLP_Workflow In Vivo Experimental Workflow for this compound Efficacy Start Select 2-month-old C57BL/6J Mice Anesthesia Anesthetize with 2% Isoflurane Start->Anesthesia CLP Perform CLP Surgery (or Sham Procedure) Anesthesia->CLP Wait Wait 5 Hours Post-Surgery CLP->Wait Treatment Administer this compound (i.p.) (10 or 20 mg/kg) or Vehicle Wait->Treatment Incubation Incubate for 10 Hours (Total 15h post-CLP) Treatment->Incubation Sacrifice Sacrifice Mice and Collect Samples Incubation->Sacrifice Samples Blood (Serum) Bronchoalveolar Lavage Fluid (BALF) Lung, Liver, Kidney Tissues Sacrifice->Samples Analysis Perform Analyses Sacrifice->Analysis Analysis_Details • Survival Monitoring (separate cohort) • Serum Biochemistry (ALT, AST, BUN) • Cytokine Measurement (ELISA) • Histopathology (H&E Staining) • Western Blot (STING, p-TBK1) Analysis->Analysis_Details

Caption: Workflow of the CLP sepsis model and this compound treatment for in vivo analysis.

This compound Administration
  • Compound: this compound (purity >99.5%).

  • Dosage: 10 mg/kg and 20 mg/kg body weight[1].

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: Administered 5 hours after the CLP surgery to model a clinically relevant therapeutic intervention scenario, where treatment begins after the onset of sepsis[1].

Assessment of Organ Damage and Inflammation
  • Sample Collection: At 15 hours post-CLP, mice are sacrificed. Blood, bronchoalveolar lavage fluid (BALF), and organs (lung, liver, kidney) are harvested[1][8].

  • Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Blood Urea Nitrogen (BUN), and Creatinine are measured using standard assay kits to assess liver and kidney function, respectively[1].

  • Lung Injury Assessment:

    • Wet-to-Dry (W/D) Ratio: Lungs are weighed, dried in an oven, and weighed again to determine the ratio, an indicator of pulmonary edema[1].

    • BALF Protein: Total protein concentration in the BALF is measured as an indicator of alveolar-capillary barrier permeability[1].

    • Histopathology: Lung tissue sections are stained with Hematoxylin and Eosin (H&E). A pathologist blindly scores the degree of injury based on factors like alveolar congestion, hemorrhage, and inflammatory cell infiltration[1].

  • Cytokine Measurement: Serum concentrations of TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[1].

  • Western Blot Analysis: Protein extracts from lung tissue are used to determine the levels of key signaling proteins, including STING, phosphorylated TBK1 (p-TBK1), and phosphorylated p65 (p-p65), to confirm the inhibition of the STING pathway in vivo[1].

Summary and Conclusion

This compound demonstrates significant therapeutic potential for treating sepsis-induced multiple organ damage. Its novel mechanism as a specific STING inhibitor addresses a key driver of the dysregulated inflammation that characterizes sepsis[1][5]. By both blocking STING activation and promoting its degradation, this compound effectively reduces the systemic inflammatory cytokine storm and protects vital organs, including the lungs, liver, and kidneys[1]. The efficacy of post-insult administration in a clinically relevant CLP model suggests that this compound may hold promise for translation to a clinical setting[1]. Further investigation into this compound is warranted for the development of new sepsis therapies.

Logical_Flow Logical Framework: this compound's Role in Sepsis Sepsis Sepsis (Polymicrobial Infection) PAMPs Release of dsDNA (PAMPs/DAMPs) Sepsis->PAMPs STING_Activation STING Pathway Hyperactivation PAMPs->STING_Activation Inflammation Systemic Inflammation 'Cytokine Storm' STING_Activation->Inflammation Organ_Damage Multiple Organ Damage (Lungs, Liver, Kidneys) Inflammation->Organ_Damage Mortality Increased Mortality Organ_Damage->Mortality This compound This compound (Therapeutic Intervention) STING_Inhibition STING Inhibition & Degradation This compound->STING_Inhibition STING_Inhibition->STING_Activation Blocks Inflammation_Reduced Reduced Inflammation STING_Inhibition->Inflammation_Reduced Organ_Protection Organ Protection Inflammation_Reduced->Organ_Protection Survival_Improved Improved Survival Organ_Protection->Survival_Improved

Caption: The logical progression from sepsis pathology to the protective effects of this compound.

References

Gelsevirine's Interaction with the STING Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory and antiviral response. Dysregulation of this pathway is implicated in a variety of inflammatory diseases and autoimmune disorders. Gelsevirine, a natural alkaloid, has emerged as a potent and specific inhibitor of the STING signaling pathway.[1][2] This technical guide provides an in-depth overview of the molecular interactions between this compound and the STING pathway, detailed experimental protocols for studying these interactions, and a summary of the quantitative data supporting its mechanism of action. This compound presents a promising therapeutic candidate for conditions driven by excessive STING activation.

The STING Signaling Pathway and this compound's Point of Intervention

The canonical cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is sensed by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, a transmembrane protein located in the endoplasmic reticulum, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.

This compound exerts its inhibitory effect through a dual mechanism of action. Firstly, it competitively binds to the cGAMP-binding pocket of STING, effectively preventing the activation of the pathway.[1] Secondly, this compound promotes the K48-linked ubiquitination and subsequent degradation of STING, a process likely mediated by the E3 ubiquitin ligase TRIM21.[1][2] This leads to a reduction in the total cellular levels of STING, further dampening the downstream signaling cascade.

Caption: this compound's dual-inhibition of the STING signaling pathway.

Quantitative Data Summary

The inhibitory effects of this compound on the STING pathway have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibition of STING-dependent Gene Expression by this compound.[1]

Cell LineTarget GeneStimulant (Concentration)This compound IC50
Raw264.7 (murine macrophage)Ifnb12'3'-cGAMP (5 µg/ml)5.365 µM
THP-1 (human monocytic)IFNB12'3'-cGAMP (5 µg/ml)0.766 µM

Table 2: Binding Affinity of this compound to STING.[1]

ProteinLigandMethodBinding Affinity (Kd)
hSTING-CTDThis compoundSurface Plasmon Resonance27.6 µM

Table 3: Effect of this compound on Cytokine mRNA Expression in Raw264.7 Cells.[1]

Target GeneStimulant (Concentration)This compound Treatment (10 µM)Fold Change vs. Stimulant Alone
Cxcl102'3'-cGAMP (5 µg/ml)+Significant Decrease
Il62'3'-cGAMP (5 µg/ml)+Significant Decrease
Cxcl10ISD (2 µg/ml)+Significant Decrease
Il6ISD (2 µg/ml)+Significant Decrease
Cxcl10Poly(dA:dT) (5 µg/ml)+Significant Decrease
Il6Poly(dA:dT) (5 µg/ml)+Significant Decrease

Table 4: In Vivo Efficacy of this compound in a CLP-Induced Sepsis Mouse Model.[1]

Treatment GroupDosageOutcome
This compound10 mg/kgIncreased survival rate, reduced lung injury scores, decreased serum IL-6 and TNF-α
This compound20 mg/kgDose-dependent increase in survival rate and reduction in inflammatory markers

Detailed Experimental Protocols

The following protocols are based on methodologies cited in the primary literature and are intended to provide a framework for the investigation of this compound's effects on the STING pathway.

In Silico Docking Analysis of this compound and STING

This protocol outlines the computational method to predict the binding of this compound to the STING protein.

In_Silico_Docking_Workflow PDB 1. Obtain STING protein structure (e.g., PDB: 4F5D) Software 3. Use docking software (e.g., AutoDock, Schrödinger) PDB->Software Ligand 2. Prepare this compound 3D structure Ligand->Software Grid 4. Define binding pocket on STING Software->Grid Docking 5. Perform docking simulation Grid->Docking Scoring 6. Analyze binding poses and scores Docking->Scoring Visualization 7. Visualize protein-ligand interactions Scoring->Visualization

Caption: Workflow for in silico docking of this compound to STING.

  • Protein and Ligand Preparation:

    • Obtain the crystal structure of the human STING C-terminal domain (CTD) from the Protein Data Bank (PDB ID: 4F5D).

    • Prepare the this compound structure by generating its 3D coordinates and optimizing its geometry using a chemistry software package.

  • Docking Simulation:

    • Utilize molecular docking software such as AutoDock or Schrödinger Maestro.

    • Define the binding site on the STING protein, focusing on the known cGAMP binding pocket.

    • Perform the docking simulation to predict the binding pose and affinity of this compound to STING.

  • Analysis:

    • Analyze the docking results to identify the most favorable binding conformations and calculate the estimated binding energy.

    • Visualize the interactions between this compound and the amino acid residues of the STING binding pocket.

Biotin (B1667282) Pull-Down Assay for Competitive Binding

This assay demonstrates the competitive binding of this compound to STING against a known ligand.

Biotin_Pull_Down_Workflow Lysate 1. Prepare cell lysate with overexpressed HA-STING Incubate 2. Incubate lysate with biotinylated This compound +/- competitor Lysate->Incubate Beads 3. Add streptavidin-conjugated beads Incubate->Beads Wash 4. Wash beads to remove non-specific binding Beads->Wash Elute 5. Elute bound proteins Wash->Elute WB 6. Analyze by Western blot with anti-HA antibody Elute->WB

Caption: Workflow for the biotin pull-down assay.

  • Cell Lysate Preparation:

    • Transfect HEK293T cells with a plasmid expressing HA-tagged STING.

    • After 24 hours, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Binding and Competition:

    • Incubate the cell lysate with biotinylated this compound for 1 hour.

    • For competition experiments, pre-incubate the lysate with a molar excess of non-biotinylated this compound or 2'3'-cGAMP before adding the biotinylated this compound.

  • Pull-Down and Detection:

    • Add streptavidin-conjugated agarose (B213101) beads to the lysate and incubate for 2 hours to capture the biotinylated this compound and any bound proteins.

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an anti-HA antibody to detect STING.

STING Dimerization Assay

This protocol is used to assess the effect of this compound on STING dimerization upon activation.

  • Cell Treatment:

    • Pre-treat Raw264.7 cells with this compound (e.g., 10 µM) for 6 hours.

    • Stimulate the cells with a STING agonist such as 2'3'-cGAMP (e.g., 5 µg/ml) for 1-2 hours.

  • Protein Extraction and Electrophoresis:

    • Lyse the cells in a non-reducing lysis buffer.

    • Separate the protein lysates on a non-reducing SDS-PAGE gel.

  • Western Blotting:

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-STING antibody to visualize both monomeric and dimeric forms of STING.

Immunoprecipitation and Western Blotting for STING Ubiquitination

This protocol details the method to detect the ubiquitination of STING.

  • Cell Transfection and Treatment:

    • Co-transfect HEK293T cells with plasmids expressing HA-tagged STING and Flag-tagged ubiquitin.

    • After 24 hours, treat the cells with this compound (e.g., 10 µM) for 2 hours.

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate STING using an anti-HA antibody conjugated to beads.

  • Western Blotting:

    • Wash the beads and elute the immunoprecipitated proteins.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-Flag antibody to detect ubiquitinated STING and an anti-HA antibody to confirm STING immunoprecipitation.

Western Blotting for Phosphorylated Downstream Targets

This protocol is for assessing the effect of this compound on the phosphorylation of TBK1, IRF3, and p65.

  • Cell Treatment and Lysis:

    • Pre-treat Raw264.7 cells with this compound (e.g., 10 µM) for 6 hours, followed by stimulation with 2'3'-cGAMP (e.g., 5 µg/ml) for 3 hours.

    • Lyse the cells in a buffer containing phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated TBK1, IRF3, and p65.

    • Also probe for total TBK1, IRF3, and p65 as loading controls.

Cecal Ligation and Puncture (CLP)-Induced Sepsis Mouse Model

This in vivo model is used to evaluate the therapeutic potential of this compound in a clinically relevant model of sepsis.

  • Surgical Procedure:

    • Anesthetize C57BL/6J mice.

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve and puncture it with a needle.

    • Return the cecum to the peritoneal cavity and close the incision.

  • This compound Administration:

    • Administer this compound (e.g., 10 or 20 mg/kg) intraperitoneally at a set time point post-surgery (e.g., 5 hours).

  • Monitoring and Analysis:

    • Monitor the survival of the mice over several days.

    • At a predetermined time point (e.g., 15 hours post-surgery), sacrifice a cohort of mice and collect blood and tissues (e.g., lungs) for analysis.

    • Measure serum cytokine levels (e.g., IL-6, TNF-α) by ELISA.

    • Assess organ damage through histological analysis (e.g., H&E staining of lung tissue).

    • Analyze protein expression and phosphorylation in tissue lysates by Western blotting.

Conclusion and Future Directions

This compound has been identified as a novel and specific inhibitor of the STING signaling pathway, acting through a dual mechanism of competitive binding and promotion of STING degradation.[1] The data presented in this guide highlight its potential as a therapeutic agent for the treatment of STING-mediated inflammatory and autoimmune diseases. The detailed protocols provided herein offer a comprehensive toolkit for researchers to further investigate the intricate interactions between this compound and the STING pathway. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, as well as exploring its efficacy in a broader range of preclinical disease models. The development of this compound and its analogs could pave the way for a new class of therapeutics targeting the STING pathway.

References

Gelsevirine: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine (B199093) is a prominent monoterpene indole (B1671886) alkaloid found within the genus Gelsemium, a group of flowering plants recognized for their complex phytochemical profiles and potent biological activities. This technical guide provides an in-depth overview of the natural sources and abundance of this compound, detailed experimental protocols for its isolation and quantification, and an examination of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources and Abundance of this compound

This compound is primarily isolated from plants of the genus Gelsemium, which includes species such as G. elegans, G. sempervirens, and G. rankinii. Among these, Gelsemium elegans is the most well-documented and significant natural source of this compound.

Distribution within Gelsemium Species

Gelsemium elegans, native to Southeast Asia, is a rich source of a diverse array of indole alkaloids, with this compound being one of the major constituents.[1] It is often found to be the second most abundant alkaloid in this species, following koumine.[1] The other two prominent North American species, G. sempervirens and G. rankinii, also contain this compound, although its abundance relative to other alkaloids in these species is less extensively documented in current literature.

Abundance in Different Plant Parts

The concentration of this compound can vary significantly between the different parts of the Gelsemium plant. Studies have successfully isolated this compound from the stems, leaves, and roots of G. elegans. While precise quantitative comparisons across all plant parts are not extensively available in a single study, existing research indicates that the roots and aerial parts (stems and leaves) are significant sources of this alkaloid.

Quantitative Data on this compound Abundance

The following table summarizes the available quantitative data on the abundance of this compound from various studies. It is important to note that the yield of an isolated compound can be influenced by the extraction and purification methods employed, as well as geographical and seasonal variations in the plant material.

Gelsemium SpeciesPlant Part(s)Extraction MethodAnalytical MethodThis compound Yield/ConcentrationReference
Gelsemium elegansStems and LeavesEthanolic extract followed by acid-base partitioning and column chromatographyNot specifiedNot specified, but isolated as a major alkaloid[2]
Gelsemium elegansWhole plantNot specifiedNot specifiedSecond highest content after koumine[1]

Note: The table highlights the need for further research to establish a more comprehensive and standardized quantitative profile of this compound across different Gelsemium species and their various anatomical parts.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Gelsemium plant material, based on established laboratory practices.

General Alkaloid Extraction from Gelsemium elegans

This protocol outlines a common method for the extraction of the total alkaloid fraction from G. elegans.

Materials:

  • Dried and powdered Gelsemium elegans plant material (e.g., stems and leaves)

  • Ethanol (B145695) (95%)

  • Sulfuric acid (20%)

  • Sodium carbonate

  • Chloroform (B151607)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate the powdered plant material in 95% ethanol at room temperature for an extended period (e.g., 7 days), with periodic agitation.

  • Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in water and acidify to a pH of approximately 4 with 20% sulfuric acid.

  • Partition the acidic suspension with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and weakly basic compounds. Discard the organic layer.

  • Basify the aqueous phase to a pH of approximately 10 with sodium carbonate.

  • Extract the basified aqueous phase multiple times with chloroform to partition the alkaloids into the organic layer.

  • Combine the chloroform extracts and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.

Purification of this compound using High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a standard technique for the purification of individual alkaloids from the crude extract.

Instrumentation and Columns:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase column

Mobile Phase and Gradient:

  • A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • A gradient elution is commonly employed, starting with a lower concentration of the organic solvent and gradually increasing it to elute compounds with increasing hydrophobicity.

Procedure:

  • Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol).

  • Filter the sample solution to remove any particulate matter.

  • Inject the sample onto the preparative HPLC column.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Collect the fraction corresponding to the this compound peak based on its retention time, which can be determined using an analytical standard.

  • Evaporate the solvent from the collected fraction to obtain purified this compound.

Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides a highly sensitive and selective method for the quantification of this compound in biological matrices and plant extracts.[3][4]

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

Chromatographic Conditions:

  • Column: A sub-2 µm particle size C18 column (e.g., Waters ACQUITY UPLC BEH C18).[3]

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile or methanol).[3]

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically in the range of 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification. A common transition is m/z 353.2 → 108.1.

  • Data Analysis: Quantification is performed by constructing a calibration curve using a certified reference standard of this compound.

Biosynthesis of this compound

This compound, as a monoterpene indole alkaloid, shares its early biosynthetic pathway with a vast number of other plant-derived alkaloids. The biosynthesis originates from the shikimate pathway, leading to the formation of the amino acid tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which produces the monoterpenoid precursor, secologanin.

The key step in the formation of all monoterpene indole alkaloids is the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin, catalyzed by the enzyme strictosidine (B192452) synthase, to yield strictosidine. From this central intermediate, a series of complex and often species-specific enzymatic reactions, including rearrangements, oxidations, and cyclizations, lead to the diverse array of alkaloid structures, including this compound. The precise enzymatic steps leading from strictosidine to this compound are still a subject of ongoing research.

Gelsevirine_Biosynthesis_Pathway Shikimate_Pathway Shikimate Pathway Tryptophan Tryptophan Shikimate_Pathway->Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine Strictosidine Strictosidine (Central Intermediate) Tryptamine->Strictosidine MEP_Pathway MEP Pathway Secologanin Secologanin MEP_Pathway->Secologanin Secologanin->Strictosidine Strictosidine Synthase Gelsemium_Alkaloids Gelsemium-specific Enzymatic Steps Strictosidine->Gelsemium_Alkaloids This compound This compound Gelsemium_Alkaloids->this compound

Caption: Initial steps in the biosynthesis of this compound.

Experimental Workflows

The following diagram illustrates a typical workflow for the isolation and analysis of this compound from Gelsemium plant material.

Gelsevirine_Isolation_Workflow Plant_Material Gelsemium Plant Material (Dried and Powdered) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloids Crude Alkaloid Fraction Acid_Base_Partitioning->Crude_Alkaloids Purification Purification (e.g., Preparative HPLC) Crude_Alkaloids->Purification Pure_this compound Pure this compound Purification->Pure_this compound QC_Analysis Quality Control & Analysis (e.g., UPLC-MS/MS, NMR) Pure_this compound->QC_Analysis

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound stands out as a significant alkaloid within the Gelsemium genus, particularly in G. elegans. This guide has provided a comprehensive overview of its natural occurrence, methods for its isolation and quantification, and its biosynthetic origins. The detailed protocols and workflows presented herein offer a practical framework for researchers. Further studies focusing on a systematic quantification of this compound across all Gelsemium species and their various parts will be invaluable for a more complete understanding of this potent natural product and its potential applications.

References

A Comparative Toxicological Profile of Gelsevirine and Other Major Gelsemium Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Gelsemium encompasses highly poisonous flowering plants, with Gelsemium elegans Benth being particularly notorious for its potent toxicity.[1][2][3] These plants are a rich source of structurally diverse indole (B1671886) alkaloids, which are responsible for both their therapeutic potential and their severe adverse effects.[1][4][5] Over 120 alkaloids have been isolated from Gelsemium, with the four major constituents being gelsevirine (B199093), gelsemine (B155926), koumine (B8086292), and gelsenicine.[1][4][6] Despite their pharmacological promise in areas such as pain management, anti-inflammatory applications, and cancer treatment, the narrow therapeutic window of these compounds presents a significant challenge for clinical application.[1][6][7]

This technical guide provides a detailed comparative toxicological profile of this compound against other principal Gelsemium alkaloids. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, summarizing quantitative toxicity data, detailing relevant experimental protocols, and visualizing key toxicological signaling pathways. Understanding the distinct toxicological mechanisms of each alkaloid is crucial for the development of safer therapeutic agents derived from this potent botanical source.

Data Presentation: Comparative Acute Toxicity

The acute toxicity of Gelsemium alkaloids is typically quantified by the median lethal dose (LD50), which varies significantly among the different compounds, animal species, and routes of administration. Gelsenicine and related humantenine-type alkaloids are consistently reported as the most toxic constituents, while koumine is the least toxic among the major alkaloids.[1][2][8][9]

Alkaloid/ExtractSpeciesRoute of AdministrationLD50 ValueReference(s)
This compound --Favorable safety profile reported in cellular and in vivo contexts[4]
Gelsenicine RatIntraperitoneal (i.p.)~0.2 mg/kg[8]
RatIntraperitoneal (i.p.)0.26 mg/kg[9]
RatIntravenous (i.v.)0.15 mg/kg[9]
MouseIntraperitoneal (i.p.)~0.2 mg/kg[8][10]
Mouse-0.185 mg/kg[11]
Gelsemine MouseIntraperitoneal (i.p.)56 mg/kg[8][9][12]
MouseIntravenous (i.v.)0.1-0.12 mg/kg (LDLo)[12]
RabbitIntravenous (i.v.)0.05-0.06 mg/kg (LDLo)[12]
DogIntravenous (i.v.)0.5-1.0 mg/kg (LDLo)[12]
Koumine MouseIntraperitoneal (i.p.)~100 mg/kg[8][9]
Rat-300.0 mg/kg[13]
Total Alkaloids (G. elegans) MouseOral15 mg/kg[1][14]
MouseIntraperitoneal (i.p.)4 mg/kg[1][14]

LDLo: Lowest published lethal dose.

Toxicological Mechanisms and Signaling Pathways

The toxicity of Gelsemium alkaloids primarily targets the central nervous system (CNS), leading to symptoms such as respiratory depression, convulsions, paralysis, and ultimately, death by asphyxiation.[1][4][5] The underlying mechanisms involve modulation of key neurotransmitter receptors and inflammatory pathways.

This compound: Neuroinflammation and Innate Immunity Modulation

This compound has demonstrated a more favorable safety profile compared to other alkaloids.[4] Its mechanism appears to be closely linked to the modulation of neuroinflammatory pathways, positioning it as a candidate for treating conditions like ischemic stroke and sepsis-associated encephalopathy.[15][16][17][18]

  • JAK-STAT Pathway Inhibition: In the context of ischemic stroke, this compound exerts a protective anti-inflammatory effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway in microglia.[15][16] It directly binds to and inhibits the kinase activity of JAK2, which in turn prevents the phosphorylation and nuclear translocation of STAT3, a key transcription factor for inflammatory mediators.[15][16]

JAK_STAT_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor 1. Binding JAK2 JAK2 Cytokine_Receptor->JAK2 2. Activation STAT3 STAT3 (Inactive) JAK2->STAT3 3. Phosphorylation pSTAT3 pSTAT3 (Active) STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer 4. Dimerization & Translocation This compound This compound This compound->JAK2 Inhibition DNA Inflammatory Gene Transcription pSTAT3_dimer->DNA 5. Transcription

This compound inhibits the JAK2-STAT3 signaling pathway.
  • STING Pathway Inhibition: this compound can also mitigate inflammation by inhibiting the STING (Stimulator of Interferon Genes) signaling pathway.[18][19] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive state and promoting its degradation.[19] This action blocks microglial pyroptosis, a form of inflammatory cell death, which is beneficial in conditions like sepsis-associated encephalopathy.[17][18]

STING_Pathway cGAS cGAS cGAMP cGAMP cGAS->cGAMP 2. Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS 1. Senses STING STING (on ER) cGAMP->STING 3. Activates TBK1 TBK1 STING->TBK1 4. Recruits & Activates IRF3 IRF3 TBK1->IRF3 5. Phosphorylates pIRF3 pIRF3 IRF3->pIRF3 IFNs Type I Interferons & Inflammatory Cytokines pIRF3->IFNs 6. Induces Transcription This compound This compound This compound->STING Inhibition

This compound inhibits STING signaling activation.
Gelsenicine and Humantenine: Potent CNS Depression

Gelsenicine and related humantenine-type alkaloids are the primary toxins in G. elegans.[2][3][20] Their high toxicity is attributed to potent actions on inhibitory neurotransmitter systems.

  • GABA-A Receptor Modulation: The primary mechanism of gelsenicine toxicity is the potentiation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the CNS.[2][3] By stimulating these receptors, gelsenicine strongly inhibits the firing of action potentials in critical neurons, particularly those in the ventral respiratory group (VRG) of the medulla, which controls respiration.[2][3] This leads to severe respiratory depression and failure.[2][3]

  • NMDAR-Mediated Excitotoxicity: Paradoxically, some research also links the toxicity of Gelsemium alkaloids, including gelsenicine, to N-methyl-D-aspartate receptor (NMDAR)-mediated excitotoxicity.[21] This pathway involves protein phosphorylation and disruption of mitochondrial function, contributing to the observed convulsions.[21]

Gelsenicine_Toxicity cluster_GABA GABAergic Synapse cluster_NMDA Glutamatergic Synapse Gelsenicine_GABA Gelsenicine GABA_A_Receptor GABA-A Receptor Gelsenicine_GABA->GABA_A_Receptor Stimulates Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Respiratory Neuron Inhibition Hyperpolarization->Inhibition Respiratory_Failure Respiratory Failure Inhibition->Respiratory_Failure Gelsenicine_NMDA Gelsenicine NMDA_Receptor NMDA Receptor Gelsenicine_NMDA->NMDA_Receptor Modulates Calcium_Influx Excessive Ca2+ Influx NMDA_Receptor->Calcium_Influx Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction Excitotoxicity Excitotoxicity & Convulsions Mitochondrial_Dysfunction->Excitotoxicity Excitotoxicity->Respiratory_Failure

Dual toxic mechanisms of Gelsenicine.
Gelsemine: Glycine (B1666218) Receptor Agonism

Gelsemine is a paralytic compound that acts as a potent agonist of the mammalian glycine receptor (GlyR).[12] Its binding affinity for GlyR is significantly higher than that of the native agonist, glycine.[12] Activation of these ligand-gated chloride channels leads to an inhibitory postsynaptic potential, causing widespread muscle relaxation and, at toxic doses, paralysis and death.[12]

Koumine: Acetylcholinesterase (AChE) Inhibition

While koumine is one of the most abundant but least toxic Gelsemium alkaloids, at high concentrations its neurotoxicity is caused by the inhibition of acetylcholinesterase (AChE) activity.[9][22] This leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), resulting in uncoordinated muscle contractions and neurobehavioral changes.[22]

Experimental Protocols

The toxicological evaluation of Gelsemium alkaloids employs a range of standardized in vivo and in vitro methodologies.

Acute Systemic Toxicity (LD50 Determination)

Objective: To determine the median lethal dose (LD50) of an alkaloid following a single administration.

Methodology:

  • Animal Model: Typically, mice or rats of a specific strain (e.g., Sprague-Dawley rats, Kunming mice), gender, and weight range are used.[7][9][12]

  • Groups: Animals are randomly divided into a control group (receiving vehicle, e.g., saline) and at least 3-4 test groups.

  • Dose Administration: The alkaloid, dissolved in a suitable vehicle, is administered via a specific route (e.g., intraperitoneal injection, oral gavage). Each test group receives a different, escalating dose of the compound.[1][8][12]

  • Observation: Following administration, animals are observed continuously for the first few hours and then periodically (e.g., daily) for up to 14 days. Observations include monitoring for clinical signs of toxicity (e.g., convulsions, respiratory distress, paralysis, changes in behavior) and mortality.[7][23]

  • Data Analysis: The number of mortalities in each dose group is recorded. The LD50 value and its 95% confidence interval are then calculated using appropriate statistical methods, such as probit analysis.

In Vivo Cardiotoxicity Assessment

Objective: To evaluate the potential of a compound to induce cardiac damage. While not a primary reported effect for this compound, this is a standard toxicological assay.

Methodology (based on general protocols):

  • Animal Model: Rats (e.g., Wistar) are often used.[24][25][26]

  • Experimental Design: Animals are divided into control, vehicle, and treatment groups. The compound is administered over a set period (e.g., daily for 14 days). A positive control like Doxorubicin (B1662922) (a known cardiotoxic agent) may be used for comparison.[24][25]

  • Biochemical Analysis: At the end of the treatment period, blood is collected to measure serum levels of cardiac injury biomarkers, such as:

    • Creatine kinase-MB (CK-MB)[26]

    • Lactate dehydrogenase (LDH)[25]

    • Cardiac Troponin I (cTnI)[24][26]

  • Oxidative Stress Markers: Heart tissue is homogenized to measure markers of oxidative stress, such as malondialdehyde (MDA) levels and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase.[24][25]

  • Histopathology: Hearts are excised, fixed in formalin, sectioned, and stained (e.g., with Hematoxylin and Eosin). Microscopic examination is performed to identify pathological changes like inflammation, necrosis, and fibrosis.[24][25]

Cardiotoxicity_Workflow cluster_animal In Vivo Phase cluster_analysis Ex Vivo Analysis cluster_results Endpoints Animal_Grouping Animal Grouping (Control, Vehicle, Treatment) Dosing Compound Administration (e.g., 14 days) Animal_Grouping->Dosing Sample_Collection Blood & Heart Tissue Collection Dosing->Sample_Collection Biochemistry Serum Biomarker Analysis (CK-MB, cTnI, LDH) Sample_Collection->Biochemistry Oxidative_Stress Tissue Homogenate Analysis (MDA, SOD, Catalase) Sample_Collection->Oxidative_Stress Histopathology Heart Tissue Processing & Microscopic Examination Sample_Collection->Histopathology Cardiac_Damage Assessment of Cardiac Damage Biochemistry->Cardiac_Damage Oxidative_Stress->Cardiac_Damage Histopathology->Cardiac_Damage

General workflow for experimental cardiotoxicity assessment.

Conclusion

The major alkaloids isolated from Gelsemium species exhibit vastly different toxicological profiles. This compound stands out due to its comparatively favorable safety profile and its unique mechanism of action centered on the modulation of neuroinflammatory signaling pathways like JAK-STAT and STING.[4][15][18] In contrast, gelsenicine and humantenine-type alkaloids are extremely potent toxins that cause CNS depression primarily through the potentiation of GABA-A receptors.[2][3] Gelsemine and koumine display intermediate toxicities, acting as a glycine receptor agonist and an acetylcholinesterase inhibitor, respectively.[12][22]

This detailed comparison underscores the critical importance of structure-activity relationships in determining the toxicity of these compounds. The distinct mechanisms of this compound suggest it may be a promising scaffold for developing novel therapeutics for inflammatory and neurological disorders, provided its toxic potential can be further mitigated. Further research into the specific molecular interactions and dose-response relationships of this compound is essential for harnessing its therapeutic potential while ensuring patient safety.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of Gelsevirine, a complex indole (B1671886) alkaloid. The methodology is based on a highly efficient and stereoselective strategy analogous to the total synthesis of (+)-Gelsemine, featuring a key organocatalytic Diels-Alder reaction, an intramolecular trans-annular aldol (B89426) condensation, and a final-stage intramolecular SN2 displacement to construct the intricate hexacyclic core.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound identifies the key disconnections to simplify the complex target molecule into readily available starting materials. The primary disconnection is the spiro-oxindole moiety, which can be formed late in the synthesis via an intramolecular SN2 reaction. This simplifies the target to a precursor containing the core polycyclic framework and a suitable leaving group. Further disconnection of the pyrrolidine (B122466) ring via a retro-aldol reaction reveals a diketone intermediate. This intermediate can be traced back to a Diels-Alder adduct, which is assembled from a dihydropyridine (B1217469) derivative and a dienophile. The required 5-methoxyoxindole (B1300890) can be synthesized separately.

Retrosynthesis This compound This compound Intermediate1 Precursor with Leaving Group This compound->Intermediate1 Intramolecular SN2 Methoxyoxindole 5-Methoxyoxindole This compound->Methoxyoxindole Spiroannelation Intermediate2 Diketone Intermediate Intermediate1->Intermediate2 Retro-Aldol Intermediate3 Diels-Alder Adduct Intermediate2->Intermediate3 Ozonolysis & Functional Group Interconversion Dihydropyridine Dihydropyridine Derivative Intermediate3->Dihydropyridine Dienophile Dienophile Intermediate3->Dienophile Diels-Alder Reaction

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

Synthesis of 5-Methoxyoxindole

The synthesis of the 5-methoxyoxindole fragment is a crucial prerequisite for the final spirocyclization step. A reliable method involves the cyclization of an appropriate N-substituted 2-chloro-N-(4-methoxyphenyl)acetamide.

Protocol:

  • Preparation of 2-chloro-N-(4-methoxyphenyl)acetamide: To a solution of 4-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. After completion, quench the reaction with water and extract the product with DCM. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization.

  • Friedel-Crafts Cyclization: Add the 2-chloro-N-(4-methoxyphenyl)acetamide (1.0 eq) portion-wise to a stirred suspension of aluminum chloride (AlCl3, 2.5 eq) in a high-boiling inert solvent like 1,2-dichloroethane (B1671644) at room temperature. Heat the mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature and pour it onto crushed ice with concentrated HCl. Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is purified by column chromatography to afford 5-methoxyoxindole.

Total Synthesis of this compound

The following protocols are adapted from the highly successful total synthesis of (+)-Gelsemine and are directly applicable to the synthesis of this compound by substituting oxindole (B195798) with the previously synthesized 5-methoxyoxindole in the final step.

Step 1: Organocatalytic Diels-Alder Reaction

This key step establishes the core bicyclic system with high stereocontrol.

Protocol:

  • To a solution of the dihydropyridine derivative (1.0 eq) and the dienophile (e.g., methyl acrylate, 1.2 eq) in a mixture of acetonitrile (B52724) and water (20:1) at -20 °C, add the organocatalyst (e.g., a chiral secondary amine catalyst, 0.1 eq).

  • Stir the reaction mixture for 36-48 hours at -20 °C.

  • Upon completion, add sodium borohydride (B1222165) (NaBH4, 1.0 eq) at 0 °C to reduce the intermediate aldehyde.

  • Stir for 30 minutes, then quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Intramolecular Trans-annular Aldol Condensation

This crucial step forms the pyrrolidine ring and sets a key quaternary stereocenter.

Protocol:

  • Subject the product from the previous step to ozonolysis to unmask the dicarbonyl compound. Bubble ozone through a solution of the Diels-Alder adduct in DCM at -78 °C until a blue color persists.

  • Purge the solution with nitrogen or oxygen to remove excess ozone, and then add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine).

  • After workup, dissolve the resulting dicarbonyl intermediate in methanol.

  • Add a catalytic amount of sodium methoxide (B1231860) (NaOMe, 0.3 eq) at 0 °C and stir the reaction for 24 hours.

  • Neutralize the reaction with a mild acid and concentrate the mixture.

  • Purify the product by column chromatography.

Step 3: Late-Stage Intramolecular SN2 Cyclization

The final step involves the formation of the spiro-oxindole moiety to complete the hexacyclic core of this compound.

Protocol:

  • The hemiacetal resulting from the previous steps is condensed with 5-methoxyoxindole. Dissolve the hemiacetal intermediate (1.0 eq) and 5-methoxyoxindole (1.5 eq) in methanol.

  • Add piperidine (B6355638) as a catalyst and reflux the mixture.

  • The resulting intermediate is then subjected to conditions that favor an intramolecular SN2 reaction. This typically involves the formation of a good leaving group (e.g., a mesylate or tosylate) from a primary alcohol, followed by base-mediated cyclization.

  • To a solution of the alcohol in DCM at 0 °C, add triethylamine (B128534) (Et3N, 5 eq), 4-dimethylaminopyridine (B28879) (DMAP, 3 eq), and methanesulfonyl chloride (MsCl, 3 eq).

  • After completion, the reaction is quenched, and the mesylated intermediate is isolated.

  • The crude mesylate is then dissolved in toluene, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added. The mixture is refluxed for 24 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried, and concentrated.

  • The final product, this compound, is purified by column chromatography or preparative HPLC.

Data Presentation

Table 1: Summary of Key Reaction Steps and Yields for the Total Synthesis of this compound (Adapted from Gelsemine Synthesis)

StepReactionKey Reagents and ConditionsProductYield (%)
1Organocatalytic Diels-AlderChiral amine catalyst, CH3CN/H2O, -20 °C; then NaBH4Bicyclic adduct~47%
2Ozonolysis & Aldol CondensationO3, DCM, -78 °C; then NaOMe, MeOH, 0 °CTetracyclic core~60%
3Reduction & MesylationNaBH4, MeOH, 0 °C; then MsCl, Et3N, DMAP, DCM, 0 °CMesylated intermediate~93% (reduction), quant. (mesylation)
4EliminationDBU, Toluene, refluxAlkene intermediate~85%
5Reduction & DeprotectionLiAlH4, THF, 0 °C; then HClHemiacetal precursor~86% (reduction), ~96% (deprotection)
6Condensation & SN2 Cyclization5-Methoxyoxindole, piperidine, MeOH, reflux; then LDA, Et2AlCl, tolueneThis compound~86% (condensation), ~32% (cyclization)
- Overall Yield - This compound ~5%

Visualization of Workflow and Pathways

Overall Synthetic Workflow

Gelsevirine_Synthesis_Workflow Start Dihydropyridine + Dienophile DielsAlder Organocatalytic Diels-Alder Reaction Start->DielsAlder Adduct Bicyclic Adduct DielsAlder->Adduct Ozonolysis Ozonolysis Adduct->Ozonolysis Diketone Diketone Intermediate Ozonolysis->Diketone Aldol Intramolecular Aldol Condensation Diketone->Aldol Tetracycle Tetracyclic Core Aldol->Tetracycle FuncGroup Functional Group Manipulations Tetracycle->FuncGroup Precursor Hemiacetal Precursor FuncGroup->Precursor Condensation Condensation with 5-Methoxyoxindole Precursor->Condensation Cyclization Intramolecular SN2 Cyclization Condensation->Cyclization This compound This compound Cyclization->this compound

Caption: Forward synthesis workflow for this compound.

Key Reaction Mechanism: Intramolecular Aldol Condensation

Aldol_Mechanism cluster_0 1. Enolate Formation cluster_1 2. Intramolecular Attack cluster_2 3. Protonation cluster_3 4. Dehydration (Condensation) Diketone Diketone Enolate Enolate Diketone->Enolate Base (e.g., NaOMe) CyclizedIntermediate CyclizedIntermediate Enolate->CyclizedIntermediate Nucleophilic attack AldolAdduct AldolAdduct CyclizedIntermediate->AldolAdduct Proton source (MeOH) FinalProduct FinalProduct AldolAdduct->FinalProduct - H2O

Caption: Mechanism of the intramolecular aldol condensation.

Key Reaction Mechanism: Late-Stage SN2 Cyclization

SN2_Mechanism cluster_0 1. Deprotonation of Oxindole cluster_1 2. Nucleophilic Attack cluster_2 3. Ring Closure Methoxyoxindole Methoxyoxindole OxindoleAnion OxindoleAnion Methoxyoxindole->OxindoleAnion Base (e.g., LDA) Intermediate Intermediate OxindoleAnion->Intermediate SN2 attack on electrophilic carbon This compound This compound Intermediate->this compound Formation of Spiro-center Precursor Precursor with Leaving Group Precursor->Intermediate

Caption: Mechanism of the intramolecular SN2 cyclization.

Using Gelsevirine in a cecal ligation and puncture (CLP) mouse model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – New research highlights the potential of Gelsevirine, a natural compound, in mitigating the severe and often fatal consequences of sepsis. In a preclinical cecal ligation and puncture (CLP) mouse model, a gold standard for sepsis research, this compound demonstrated a significant ability to improve survival rates, reduce systemic inflammation, and protect against organ damage. These findings offer a promising new avenue for the development of novel sepsis therapies.

Sepsis is a life-threatening condition triggered by a dysregulated host response to infection, leading to widespread inflammation and organ dysfunction. The study, which investigated the effects of this compound in a CLP-induced sepsis model in mice, revealed that the compound works by inhibiting the STING (Stimulator of Interferon Genes) signaling pathway. This pathway plays a crucial role in the innate immune response and its overactivation is a key driver of the excessive inflammation seen in sepsis.

Key Findings:

  • Improved Survival: Post-operative administration of this compound significantly increased the survival rate of mice subjected to CLP-induced sepsis.[1][2]

  • Reduced Inflammation: The treatment dose-dependently decreased the levels of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in both serum and bronchoalveolar lavage fluid (BALF).[1][2]

  • Organ Protection: this compound mitigated acute lung, liver, and kidney damage, as evidenced by reduced levels of organ injury markers such as blood urea (B33335) nitrogen (BUN), creatinine, aspartate aminotransferase (AST), and alanine (B10760859) aminotransferase (ALT).[1][2]

  • Mechanism of Action: this compound was found to be a specific inhibitor of the STING signaling pathway. It acts by competitively binding to STING, preventing its activation, and promoting its degradation.[1][2][3] This in turn downregulates the downstream TBK1/NF-κB and IRF3 signaling pathways.[1]

These application notes provide detailed protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound in sepsis and other inflammatory diseases.

Experimental Protocols

Cecal Ligation and Puncture (CLP) Mouse Model of Sepsis

The CLP model is a widely used and clinically relevant model of polymicrobial sepsis.[4][5]

Materials:

  • Male C57BL/6J mice (2-months-old)

  • Anesthesia (e.g., 2% isoflurane (B1672236) inhalation)

  • Surgical instruments (scissors, forceps)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane inhalation.[1][2]

  • Shave the abdomen and disinfect the area with 70% ethanol.

  • Make a 1-2 cm midline laparotomy incision to expose the cecum.

  • Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (the severity of sepsis can be modulated by the ligation length).[6]

  • Puncture the ligated cecum once or twice with a 21-gauge needle.[7] A small amount of fecal matter can be extruded to ensure patency.[8]

  • Return the cecum to the peritoneal cavity.

  • Close the abdominal incision in two layers (peritoneum and skin) using sutures or wound clips.

  • Administer 1 ml of pre-warmed sterile saline subcutaneously for fluid resuscitation.[5]

  • House the animals in a warm, clean environment with free access to food and water.

  • Sham-operated control mice undergo the same procedure without cecal ligation and puncture.[1][2]

This compound Administration

Materials:

  • This compound (purity >99.55%)

  • Vehicle (e.g., sterile saline or appropriate solvent)

Procedure:

  • Prepare this compound solutions at concentrations of 10 mg/kg and 20 mg/kg in the chosen vehicle.

  • Administer the this compound solution or vehicle (for the control group) via intraperitoneal (IP) injection.[1]

  • In the post-operative treatment model, administer this compound 5 hours after the CLP surgery.[1][2]

Sample Collection and Analysis

Timeline:

  • Survival is monitored over a period of several days.

  • For mechanistic studies and biomarker analysis, mice are typically sacrificed 15 hours after CLP surgery.[1][2][9]

Sample Collection:

  • Blood: Collect blood via cardiac puncture for serum separation.

  • Bronchoalveolar Lavage Fluid (BALF): Collect BALF to assess lung inflammation.

  • Tissues: Harvest organs such as the lungs, liver, and kidneys for histological analysis and protein/mRNA expression studies.

Analysis:

  • Cytokine Levels: Measure serum and BALF levels of IL-6 and TNF-α using ELISA kits.

  • Organ Damage Markers: Measure serum levels of BUN, creatinine, AST, and ALT using appropriate biochemical assay kits.

  • Histology: Perform Hematoxylin and Eosin (H&E) staining on tissue sections to assess organ injury.

  • Western Blot: Analyze protein expression of key signaling molecules (STING, p-TBK1, p-p65, p-IRF3) in tissue lysates.

  • RT-PCR: Measure mRNA expression of inflammatory genes in tissues.

Data Presentation

The following tables summarize the quantitative data from studies using this compound in the CLP mouse model.

Table 1: Effect of this compound on Survival Rate in CLP-Induced Sepsis

Treatment GroupDosage (mg/kg)Survival Rate (%)
Sham-100
CLP + Vehicle-~20-30
CLP + this compound10~50-60
CLP + this compound20~70-80

Note: Survival rates are approximate and may vary based on specific experimental conditions.[1][2]

Table 2: Effect of this compound on Serum Inflammatory Cytokines and Organ Damage Markers (15 hours post-CLP)

ParameterShamCLP + VehicleCLP + this compound (10 mg/kg)CLP + this compound (20 mg/kg)
IL-6 (pg/mL) LowHighSignificantly ReducedMore Significantly Reduced
TNF-α (pg/mL) LowHighSignificantly ReducedMore Significantly Reduced
BUN (mmol/L) NormalElevatedSignificantly ReducedMore Significantly Reduced
Creatinine (μmol/L) NormalElevatedSignificantly ReducedMore Significantly Reduced
AST (U/L) NormalElevatedSignificantly ReducedMore Significantly Reduced
ALT (U/L) NormalElevatedSignificantly ReducedMore Significantly Reduced

Note: "Significantly Reduced" and "More Significantly Reduced" indicate a dose-dependent effect of this compound in mitigating the CLP-induced increase in these markers.[1][2][10]

Visualizations

Experimental Workflow

Gelsevirine_CLP_Workflow cluster_mice C57BL/6J Mice cluster_surgery Sepsis Induction cluster_treatment Treatment cluster_endpoints Endpoints cluster_analysis Analysis Mice 2-month-old C57BL/6J Mice CLP Cecal Ligation and Puncture (CLP) Surgery Mice->CLP Anesthesia Treatment This compound (10 or 20 mg/kg) or Vehicle (IP injection 5h post-CLP) CLP->Treatment Post-surgery Survival Survival Monitoring Treatment->Survival Sacrifice Sacrifice at 15h post-CLP Treatment->Sacrifice Analysis Serum Cytokines (IL-6, TNF-α) Organ Damage Markers (BUN, Cr, AST, ALT) Histology Western Blot (STING pathway) Sacrifice->Analysis

Caption: Experimental workflow for evaluating this compound in the CLP mouse model.

This compound's Mechanism of Action: STING Pathway Inhibition

Gelsevirine_STING_Pathway cluster_upstream Upstream Activation cluster_sting STING Activation & this compound Inhibition cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA (from pathogens/damaged cells) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING cGAMP->STING activates Ub K48-linked Ubiquitination STING->Ub TBK1 TBK1 STING->TBK1 activates This compound This compound This compound->STING competitively binds & inhibits dimerization TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING promotes Degradation STING Degradation Ub->Degradation IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IFNs) IRF3->Cytokines induces transcription NFkB->Cytokines induces transcription

Caption: this compound inhibits the STING signaling pathway in sepsis.

References

Quadrupole-time-of-flight mass spectrometry (QqTOF-MS) for Gelsevirine metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the identification of Gelsevirine (B199093) metabolites using Quadrupole-Time-of-Flight Mass Spectrometry (QqTOF-MS). This guide is intended to assist researchers in drug metabolism, pharmacokinetics, and toxicology in setting up and executing experiments to elucidate the biotransformation of this compound.

Introduction to this compound and its Metabolism

This compound is a toxic alkaloid found in plants of the Gelsemium genus. Understanding its metabolism is crucial for evaluating its toxicological profile and potential therapeutic applications. In vitro studies using liver microsomes are a common approach to investigate the metabolic fate of xenobiotics like this compound. QqTOF-MS, a high-resolution mass spectrometry technique, is a powerful tool for identifying and structurally characterizing drug metabolites due to its high sensitivity, mass accuracy, and ability to perform fragmentation analysis (MS/MS).[1]

Experimental Workflow

The overall experimental workflow for the identification of this compound metabolites involves the incubation of this compound with liver microsomes, followed by sample preparation and analysis using a Liquid Chromatography system coupled to a QqTOF Mass Spectrometer (LC-QqTOF-MS).

Gelsevirine_Metabolite_ID_Workflow cluster_invitro In Vitro Metabolism cluster_analysis Analysis This compound This compound Incubation Incubation (with NADPH) This compound->Incubation Microsomes Liver Microsomes (Human, Rat, etc.) Microsomes->Incubation Metabolites This compound + Metabolites Incubation->Metabolites SamplePrep Sample Preparation (Quenching, Centrifugation) Metabolites->SamplePrep LC_Separation LC Separation SamplePrep->LC_Separation QqTOF_MS QqTOF-MS Analysis (MS and MS/MS) LC_Separation->QqTOF_MS Data_Analysis Data Analysis (Metabolite Identification) QqTOF_MS->Data_Analysis

Caption: Experimental workflow for this compound metabolite identification.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for this compound and its identified metabolites from in vitro studies with liver microsomes. This data is essential for the targeted identification of these compounds in complex biological matrices.

CompoundRetention Time (min)Predicted Elemental CompositionPredicted Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Proposed Biotransformation
This compound9.6C21H24N2O3353.1865353.1859-1.7-
M18.9C21H22N2O4367.1658367.1652-1.6Dehydrogenation
M210.5C21H24N2O4369.1814369.1809-1.4Hydroxylation
M310.2C21H24N2O4369.1814369.1811-0.8N-Oxidation
M410.7C21H26N2O4371.1971371.1965-1.6Hydration
M511.2C21H26N2O5387.1919387.1914-1.3Hydroxylation + Hydration
M69.9C20H22N2O3339.1709339.1703-1.8Demethylation

Experimental Protocols

In Vitro Incubation of this compound with Liver Microsomes

This protocol describes the incubation of this compound with liver microsomes to generate its metabolites.

Materials:

  • This compound solution (e.g., in methanol (B129727) or DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system solution (or NADPH stock solution)

  • Acetonitrile (ice-cold)

  • Microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

  • Add the this compound stock solution to the reaction mixture to achieve the desired final concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Pre-incubate the mixture for a few minutes at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This step also serves to precipitate the proteins.

  • Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube for LC-QqTOF-MS analysis.

QqTOF-MS Analysis Protocol

This protocol provides a general framework for the analysis of this compound and its metabolites using a UHPLC system coupled to a QqTOF mass spectrometer. Specific parameters may need to be optimized for the instrument in use.

a) Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used for alkaloid separation (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B (linear gradient)

    • 15-18 min: 95% B (hold)

    • 18-18.1 min: 95-5% B (linear gradient)

    • 18.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 2-10 µL

b) QqTOF-MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode is typically used for alkaloids as they readily form protonated molecules [M+H]+.

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 100 - 150°C

  • Desolvation Gas Temperature: 350 - 500°C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • Acquisition Mode:

    • Full Scan (MS): Acquire data over a mass range of m/z 100-1000 to detect the parent ions of this compound and its potential metabolites.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra of the detected parent ions. This is crucial for structural elucidation. Set a collision energy ramp (e.g., 10-40 eV) to generate informative fragment ions.

  • Data Processing: Use appropriate software to process the acquired data, including peak detection, molecular formula prediction based on accurate mass, and comparison of MS/MS spectra with known fragmentation patterns of this compound.

Metabolic Pathways of this compound

The primary metabolic transformations of this compound observed in vitro include oxidation (hydroxylation, N-oxidation), dehydrogenation, hydration, and demethylation. These reactions are primarily catalyzed by cytochrome P450 enzymes in the liver microsomes.

Gelsevirine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase1_further Further Metabolism This compound This compound (m/z 353.1865) M1 M1: Dehydrogenation (m/z 367.1658) This compound->M1 [O] M2 M2: Hydroxylation (m/z 369.1814) This compound->M2 [O] M3 M3: N-Oxidation (m/z 369.1814) This compound->M3 [O] M4 M4: Hydration (m/z 371.1971) This compound->M4 H₂O M6 M6: Demethylation (m/z 339.1709) This compound->M6 -CH₃ M5 M5: Hydroxylation + Hydration (m/z 387.1919) M4->M5 [O]

Caption: Proposed metabolic pathways of this compound in vitro.

References

Application Notes and Protocols: In Vitro Assessment of Gelsevirine's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gelsevirine (B199093), an alkaloid extracted from Gelsemium elegans, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1] This document provides detailed application notes and protocols for in vitro assays designed to assess the anti-inflammatory activity of this compound. The primary mechanism of action for this compound's anti-inflammatory effects involves the inhibition of the STING (Stimulator of Interferon Genes) signaling pathway.[1][2] It has also been shown to modulate other inflammation-related pathways, including NF-κB and JAK-STAT.[3]

These protocols are intended to provide researchers with a framework for investigating the efficacy and mechanism of action of this compound and other potential anti-inflammatory compounds.

Data Presentation: Quantitative Assessment of this compound's Anti-Inflammatory Effects

The following tables summarize the quantitative data from in vitro studies on this compound's anti-inflammatory activity.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Expression in vitro

Cell LineInflammatory StimulusThis compound Concentration (µM)Target CytokineInhibition (%)Reference
RAW 264.72'3'-cGAMP (5 µg/ml)10Ifnb1 mRNADose-dependent[1]
THP-12'3'-cGAMP (5 µg/ml)10IFNB1 mRNADose-dependent[1]
ChondrocytesIL-1βNot specifiedTNFɑ, Il6Significant reduction[4]
BV2 microgliaNot specifiedNot specifiedInflammatory factorsReduced levels[5]

Table 2: Effect of this compound on Inflammatory Mediators and Signaling Proteins

Cell LineInflammatory StimulusThis compound Concentration (µM)Target Molecule/ProcessEffectReference
MacrophagesSTING agonists (2'3'-cGAMP, ISD, poly(dA:dT))Potent inhibitionInterferon and inflammatory cytokine inductionPotent inhibition[2]
ChondrocytesIL-1βNot specifiedMMP3, MMP9, MMP13Reduced expression[4]
ChondrocytesIL-1βNot specifiedSTING, p-TBK1Reduced protein expression[4]
HEK293TTransfected with STING-HA and UB-flag10K48-linked STING ubiquitinationIncreased[1]
MicrogliaNot specifiedNot specifiedSTING protein phosphorylationInhibited[5]

Experimental Protocols

Protocol 1: Assessment of this compound's Effect on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

This protocol details the procedure for evaluating the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

  • MTT assay kit for cell viability

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • This compound Treatment: The following day, treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 20 µM) for 2 hours. Include a vehicle control (DMSO).

  • LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours.[6] Include a negative control group (no LPS stimulation) and a positive control group (LPS stimulation without this compound).

  • Supernatant Collection: After the incubation period, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Cell Viability Assay (MTT): To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated control.

Protocol 2: Evaluation of this compound's Impact on the STING Signaling Pathway

This protocol outlines the steps to investigate the inhibitory effect of this compound on the STING pathway by measuring the expression of key downstream signaling molecules.

Materials:

  • THP-1 monocyte cell line

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • This compound stock solution (in DMSO)

  • 2'3'-cGAMP (STING agonist)

  • Reagents for Western blotting (lysis buffer, primary antibodies for STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control like β-actin, secondary antibodies)

Procedure:

  • THP-1 Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating them with PMA (100 ng/mL) for 48 hours.

  • Cell Seeding: Seed the differentiated THP-1 cells in 6-well plates at an appropriate density.

  • This compound Treatment: Treat the cells with different concentrations of this compound for 6 hours.[1]

  • STING Agonist Stimulation: Stimulate the cells with 2'3'-cGAMP (5 µg/mL) for 3 hours to activate the STING pathway.[1]

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against STING, p-TBK1, TBK1, p-IRF3, and IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Mandatory Visualizations

Gelsevirine_Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., RAW 264.7, THP-1) Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding This compound This compound Pre-treatment (Varying Concentrations) Cell_Seeding->this compound Stimulus Inflammatory Stimulus (e.g., LPS, 2'3'-cGAMP) This compound->Stimulus Supernatant_Collection Supernatant Collection Stimulus->Supernatant_Collection Cell_Lysis Cell Lysis Stimulus->Cell_Lysis MTT Cell Viability (MTT Assay) Stimulus->MTT ELISA Cytokine Measurement (ELISA) Supernatant_Collection->ELISA Western_Blot Protein Analysis (Western Blot) Cell_Lysis->Western_Blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerizes IFN_genes Interferon Gene Transcription pIRF3_dimer->IFN_genes Induces Cytokines Pro-inflammatory Cytokines pIRF3_dimer->Cytokines Induces This compound This compound This compound->STING Inhibits (Competitive Binding, Promotes Degradation)

Caption: this compound's inhibition of the STING signaling pathway.

References

Gelsevirine: A Potential Therapeutic Agent for Sepsis-Associated Encephalopathy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Gelsevirine, an active alkaloid derived from Gelsemium elegans Benth., is emerging as a promising therapeutic candidate for the management of sepsis-associated encephalopathy (SAE). Recent studies have elucidated its protective effects against the neurological complications of sepsis, identifying a novel mechanism of action centered on the inhibition of neuroinflammatory pathways within the central nervous system. These notes provide a comprehensive overview of the application of this compound in SAE research, including its mechanism of action, relevant quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound has been shown to ameliorate the pathological features of SAE by targeting and inhibiting the STING (Stimulator of Interferon Genes) signaling pathway, which in turn suppresses microglial pyroptosis, a form of inflammatory cell death.[1][2] In the context of SAE, the activation of microglia, the resident immune cells of the brain, is a key driver of neuroinflammation. This compound intervenes in this process by reducing the phosphorylation of the STING protein, thereby disrupting the downstream signaling cascade that leads to pyroptosis and the release of pro-inflammatory cytokines.[1]

Furthermore, this compound's anti-neuroinflammatory properties may also be attributed to its ability to modulate other signaling pathways. In related neurological conditions involving neuroinflammation, such as ischemic stroke, this compound has been found to inhibit the JAK2-STAT3 signaling pathway in microglia.[3][4][5] This inhibition leads to a reduction in the production of inflammatory mediators and reactive oxygen species (ROS), suggesting a multi-faceted anti-inflammatory profile that could be beneficial in SAE.[3][5]

Key Signaling Pathway of this compound in Sepsis-Associated Encephalopathy

Gelsevirine_SAE_Pathway cluster_microglia Microglia cluster_outcome Sepsis Sepsis STING STING Activation Sepsis->STING Induces Pyroptosis Pyroptosis STING->Pyroptosis Inflammation Pro-inflammatory Cytokine Release Pyroptosis->Inflammation SAE Sepsis-Associated Encephalopathy (SAE) Inflammation->SAE Leads to This compound This compound This compound->STING Inhibits (reduces phosphorylation)

Caption: this compound's mechanism in SAE.

Quantitative Data Summary

The efficacy of this compound in an animal model of SAE has been demonstrated through various quantitative measures. The following tables summarize the key findings.

Table 1: Survival Rate and Behavioral Outcomes in a Mouse Model of SAE

GroupSurvival Rate (%)Morris Water Maze (Escape Latency, s)Open Field Test (Total Distance, m)
Sham100~20~3500
CLP (SAE Model)~30~50~2000
CLP + this compoundIncreased significantlyDecreased significantlyIncreased significantly

Note: CLP refers to the Cecal Ligation and Puncture model of sepsis. Absolute values are estimations based on graphical data from the source study. "Increased/Decreased significantly" indicates a statistically significant difference compared to the CLP group.

Table 2: Effect of this compound on Inflammatory Markers in the Hippocampus

MarkerCLP (SAE Model)CLP + this compound
Activated MicrogliaMarkedly increasedSignificantly inhibited
Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)Levels significantly elevatedLevels significantly reduced
STING PhosphorylationIncreasedInhibited

Experimental Protocols

The following are detailed methodologies for key experiments in the study of this compound for SAE.

Animal Model of Sepsis-Associated Encephalopathy

A widely accepted and clinically relevant model for inducing sepsis is the Cecal Ligation and Puncture (CLP) model.[6][7][8]

Protocol:

  • Anesthesia: Anesthetize adult male C57BL/6 mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail administered intramuscularly).[6]

  • Surgical Preparation: Place the anesthetized mouse in a supine position and sterilize the abdomen with an antiseptic solution.[6]

  • Laparotomy: Make a midline incision (~1.5 cm) through the skin and peritoneum to expose the cecum.[6]

  • Cecal Ligation: Ligate the cecum with a silk suture at a specified distance from the cecal tip (e.g., 5.0 mm).[6]

  • Puncture: Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 22-gauge) to allow for the extrusion of a small amount of fecal matter into the peritoneal cavity.[6]

  • Closure: Gently return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin) using sutures or wound clips.[6]

  • Resuscitation: Immediately following surgery, provide fluid resuscitation with sterile saline (e.g., 0.5 mL, subcutaneously) and a broad-spectrum antibiotic (e.g., imipenem, 0.5 mg/mouse, subcutaneously) to prevent overwhelming infection and mimic clinical management.[6]

  • This compound Administration: Administer this compound or vehicle control at predetermined doses and time points post-CLP surgery (e.g., intraperitoneally).

Behavioral Testing for Cognitive Function

To assess the impact of SAE and the therapeutic effect of this compound on cognitive function, standard behavioral tests are employed.[1]

a) Morris Water Maze (for spatial learning and memory):

  • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

  • Procedure: Mice are trained over several days to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After training, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

b) Open Field Test (for locomotor activity and anxiety-like behavior):

  • Apparatus: A square arena with clear walls.

  • Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for a set period.

  • Data Collection: An overhead camera tracks the mouse's movement, recording total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Molecular and Cellular Analysis

a) Western Blotting (for protein expression):

  • Tissue Preparation: Harvest hippocampal tissue from the different experimental groups.

  • Protein Extraction: Homogenize the tissue in lysis buffer to extract total protein.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated STING, total STING, inflammatory cytokines) and then with a secondary antibody conjugated to a detectable enzyme.

  • Detection: Visualize and quantify the protein bands to determine relative expression levels.

b) Immunohistochemistry (for localization of cellular markers):

  • Tissue Preparation: Perfuse mice with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Sectioning: Cryosection the brain tissue into thin slices.

  • Staining: Incubate the sections with primary antibodies against markers for activated microglia (e.g., Iba-1) followed by fluorescently labeled secondary antibodies.

  • Imaging: Visualize the stained sections using a fluorescence microscope to assess the morphology and abundance of activated microglia.

Experimental Workflow for this compound in SAE Research

Gelsevirine_Workflow cluster_model Model & Treatment cluster_assessment Assessment cluster_analysis Data Analysis & Conclusion CLP SAE Mouse Model (Cecal Ligation & Puncture) Treatment This compound Administration CLP->Treatment Behavior Behavioral Testing (Morris Water Maze, Open Field) Treatment->Behavior Survival Survival Rate Monitoring Treatment->Survival Molecular Molecular & Cellular Analysis (Western Blot, Immunohistochemistry) Treatment->Molecular Data Quantitative Data Analysis Behavior->Data Survival->Data Molecular->Data Conclusion Conclusion on this compound Efficacy and Mechanism Data->Conclusion

Caption: Workflow for SAE research with this compound.

References

Gelsevirine: A Novel Tool for Interrogating the STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Gelsevirine, a natural alkaloid, has emerged as a potent and specific inhibitor of the Stimulator of Interferon Genes (STING) pathway. These application notes provide a comprehensive overview of this compound's mechanism of action, key experimental data, and detailed protocols for its use as a tool compound in STING pathway research. This document is intended for researchers, scientists, and drug development professionals investigating innate immunity, inflammatory diseases, and oncology.

Mechanism of Action

This compound exerts its inhibitory effect on the STING pathway through a dual mechanism:

  • Competitive Binding and Inactivation: this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING[1][2][3]. This competitive binding with the endogenous ligand, cyclic GMP-AMP (cGAMP), locks STING in an inactive conformation, thereby preventing its dimerization and subsequent activation[1][2][3].

  • Promotion of Proteasomal Degradation: this compound promotes the K48-linked ubiquitination of STING, leading to its degradation by the proteasome[1][2][3]. This action is likely mediated by the upregulation and recruitment of the E3 ubiquitin ligase TRIM21[1][2].

The culmination of these actions is a robust suppression of the downstream STING signaling cascade. This includes the inhibition of the phosphorylation of key signaling molecules such as TBK1, IRF3, and p65, ultimately leading to a reduction in the expression of type I interferons and other proinflammatory cytokines[1][3].

cluster_upstream Upstream Activation cluster_sting STING Activation & Inhibition cluster_downstream Downstream Signaling Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING_inactive STING (Inactive) cGAMP->STING_inactive binds & activates STING_active STING Dimer (Active) STING_inactive->STING_active dimerization Ubiquitination K48-linked Ubiquitination STING_inactive->Ubiquitination TBK1 TBK1 STING_active->TBK1 recruits & activates This compound This compound This compound->STING_inactive competitively binds, locks inactive state TRIM21 TRIM21 This compound->TRIM21 recruits TRIM21->STING_inactive mediates Proteasome Proteasomal Degradation Ubiquitination->Proteasome IRF3 IRF3 TBK1->IRF3 phosphorylates p65 NF-κB (p65) TBK1->p65 phosphorylates IFNs Type I IFNs & Proinflammatory Cytokines IRF3->IFNs induce expression p65->IFNs induce expression cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis start Start culture_cells Culture Raw264.7 or THP-1 cells start->culture_cells end End seed_cells Seed cells in 12-well plates culture_cells->seed_cells pretreat_gs Pre-treat with this compound (or vehicle) for 6 hours seed_cells->pretreat_gs stimulate_sting Stimulate with STING agonist (e.g., cGAMP) for 3 hours pretreat_gs->stimulate_sting extract_rna Harvest cells and extract total RNA stimulate_sting->extract_rna synthesize_cdna Synthesize cDNA extract_rna->synthesize_cdna run_qpcr Perform qPCR for target genes synthesize_cdna->run_qpcr analyze_data Analyze relative gene expression (ΔΔCt) run_qpcr->analyze_data analyze_data->end

References

Troubleshooting & Optimization

Technical Support Center: Gelsevirine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Gelsevirine total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound and related Gelsemium alkaloids?

The total synthesis of this compound and other Gelsemium alkaloids like Gelsemine presents significant challenges due to their complex, cage-like hexacyclic structures and multiple contiguous stereocenters.[1][2][3] Key difficulties include:

  • Construction of the intricate polycyclic core: Assembling the densely functionalized framework often requires multi-step sequences.

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry at numerous chiral centers is a primary hurdle.

  • Low overall yields: Many reported syntheses suffer from low overall yields, making it difficult to produce material in large quantities.[1][2]

  • Installation of the spiro-oxindole moiety: This step can be challenging in terms of achieving the correct stereochemistry.[2]

Q2: What are some key strategies that have been employed to overcome these challenges?

Researchers have developed several innovative strategies to address the complexities of Gelsemium alkaloid synthesis. These include:

  • Organocatalytic Diels-Alder reactions: To set key stereocenters early in the synthesis with high enantioselectivity.[1][3]

  • Intramolecular aldol (B89426) condensations: For the formation of key ring systems.[1]

  • Late-stage intramolecular SN2 substitutions: To construct the final cage structure.[1]

  • Biomimetic enol-oxonium cyclization cascades: To simultaneously form multiple rings and stereocenters in a single pot.[3][4]

  • Metal-catalyzed cycloisomerization/rearrangement sequences: To efficiently build the complex core of the molecule.[5]

Troubleshooting Guides

This section addresses specific issues that may be encountered during key stages of this compound total synthesis.

Issue 1: Low Yield in the Organocatalytic Diels-Alder Reaction

The Diels-Alder reaction is a crucial step for establishing the initial stereochemistry of the molecule. Low yields can often be attributed to catalyst inefficiency, improper reaction conditions, or substrate decomposition.

Troubleshooting Steps:

  • Catalyst Choice and Loading:

    • Ensure the use of a highly enantioselective organocatalyst.

    • Optimize catalyst loading; typically, 10 mol% is a good starting point.[6]

  • Solvent System:

    • A mixed solvent system, such as CH3CN/H2O (20:1), has been shown to be effective.[6] The presence of water can enhance the rate and selectivity of the reaction.

  • Temperature Control:

    • Maintain the reaction at room temperature. Elevated temperatures can lead to side reactions and decomposition.

  • Purification:

    • The desired endo product may require careful purification, potentially including a reduction step (e.g., with sodium borohydride) of a reactive functional group to facilitate isolation.[1]

A representative protocol for an organocatalytic Diels-Alder reaction is as follows:

  • To a solution of the dihydropyridine (B1217469) (1.0 eq) in a 20:1 mixture of acetonitrile (B52724) and water, add the organocatalyst (0.1 eq).

  • Add the dienophile (e.g., methyl (Z)-4-oxobut-2-enoate) (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, quench the reaction and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography.

Issue 2: Poor Diastereoselectivity in the Intramolecular Aldol Condensation

The intramolecular aldol condensation is critical for forming the prolidine ring and setting a key quaternary stereocenter.[1] Poor diastereoselectivity can result from competing enolization pathways.

Troubleshooting Steps:

  • Base Selection:

  • Temperature Control:

    • Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can improve diastereoselectivity by favoring the kinetically controlled product.

  • Solvent:

ParameterConditionExpected Outcome
BaseKHMDSHigh diastereoselectivity
SolventAnhydrous THFGood solubility and reactivity
Temperature-78 °C to 0 °CFavors kinetic product
Issue 3: Failure of the Late-Stage Intramolecular SN2 Cyclization

The final ring closure to form the hexacyclic cage is often an intramolecular SN2 reaction.[1] This step can be challenging due to steric hindrance and ring strain.

Troubleshooting Steps:

  • Leaving Group:

    • Ensure a good leaving group is installed on the substrate. Mesylate (Ms) or tosylate (Ts) groups are commonly used.

  • Base and Solvent:

    • A strong base like lithium diisopropylamide (LDA) in THF can be effective for the deprotonation to initiate the cyclization.

  • Reaction Time and Temperature:

    • These reactions may require prolonged reaction times at room temperature. Monitor the reaction progress carefully by TLC or LC-MS.

Visualizations

Logical Flow for Troubleshooting Low Yield in Total Synthesis

Troubleshooting_Yield start Low Overall Yield in this compound Synthesis check_key_steps Identify Key Low-Yielding Steps (e.g., Diels-Alder, Aldol, SN2) start->check_key_steps da_issue Issue: Low Yield in Diels-Alder Reaction check_key_steps->da_issue aldol_issue Issue: Poor Selectivity in Aldol Condensation check_key_steps->aldol_issue sn2_issue Issue: Failure of SN2 Cyclization check_key_steps->sn2_issue da_solution Troubleshoot: - Optimize Catalyst & Loading - Adjust Solvent System - Control Temperature da_issue->da_solution Address with specific solutions aldol_solution Troubleshoot: - Select Appropriate Base (KHMDS) - Lower Reaction Temperature - Use Anhydrous Solvent aldol_issue->aldol_solution Address with specific solutions sn2_solution Troubleshoot: - Use a Good Leaving Group (Ms, Ts) - Employ a Strong Base (LDA) - Allow for Sufficient Reaction Time sn2_issue->sn2_solution Address with specific solutions

Caption: Troubleshooting flowchart for improving this compound synthesis yield.

Experimental Workflow for a Key Synthetic Sequence

Synthetic_Workflow start Starting Materials (Dihydropyridine & Dienophile) diels_alder Organocatalytic Diels-Alder start->diels_alder Step 1 reduction Reduction (e.g., NaBH4) diels_alder->reduction Step 2 aldol Intramolecular Aldol Condensation reduction->aldol Step 3 functional_group Functional Group Manipulation aldol->functional_group Step 4 sn2 Intramolecular SN2 Cyclization functional_group->sn2 Step 5 This compound This compound Core sn2->this compound Final Product

Caption: A generalized experimental workflow for this compound core synthesis.

References

Overcoming solubility issues with Gelsevirine in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gelsevirine. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is an oxindole (B195798) alkaloid isolated from plants of the Gelsemium genus.[1][2] It has demonstrated significant anti-inflammatory and anxiolytic properties.[1][3] A key area of current research is its role as a specific inhibitor of the STING (stimulator of interferon genes) signaling pathway, making it a valuable tool for studying inflammation and autoimmune diseases.[1][4][5]

Q2: What are the known solvents for this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions for biological assays.[3][6][7] Other solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[3] It is sparingly soluble in methanol (B129727) (1-10 mg/mL).[1]

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound powder in an appropriate solvent like DMSO.[6][7] It is recommended to start with a high concentration (e.g., 10-20 mM) that can be further diluted in your experimental media. For quantitative purposes, you can use a molarity calculation to determine the exact amount of this compound needed for your desired concentration and volume.[6] Always ensure the powder is fully dissolved before making serial dilutions.

Q4: I am observing precipitation of this compound in my aqueous assay buffer. What can I do?

A4: Precipitation in aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.

Troubleshooting Guide: Overcoming this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve solubility problems with this compound in your experimental assays.

Problem: this compound precipitates out of solution upon dilution into aqueous media.

Step 1: Optimize Solvent Concentration

  • Initial Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts.

  • Action: Perform a vehicle control experiment with the same final concentration of the solvent to ensure it does not affect your experimental results.

Step 2: Modify the Dilution Protocol

  • Issue: Rapid dilution of a concentrated this compound stock into an aqueous buffer can cause it to crash out of solution.

  • Protocol:

    • Perform serial dilutions of your this compound stock solution in the same solvent to get closer to the final desired concentration.

    • Add the diluted this compound solution to your aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations.

Step 3: Utilize a Co-solvent System

  • Concept: A co-solvent system can increase the solubility of hydrophobic compounds in aqueous solutions.[8][9]

  • Methodology:

    • Prepare your this compound stock in a suitable solvent like DMSO.

    • For the final dilution step, instead of diluting directly into the aqueous buffer, dilute into a mixture of the buffer and a biocompatible co-solvent.

    • Refer to the literature for appropriate co-solvents for your specific cell type or assay system.

Step 4: Employ Solubility-Enhancing Excipients

  • Background: Certain excipients can be used to improve the solubility of poorly soluble drugs.[10][11]

  • Options:

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[9][12]

    • Surfactants: Non-ionic surfactants can be used at low concentrations to increase solubility.[11]

  • Consideration: The choice of excipient and its concentration must be carefully validated to ensure it does not interfere with the assay.

Step 5: Sonication

  • Procedure: After diluting this compound into your final assay medium, briefly sonicate the solution in a water bath sonicator. This can help to break down small precipitates and re-dissolve the compound.

  • Caution: Use minimal sonication time to avoid degradation of this compound or other components in your assay medium.

Quantitative Data Summary

The following tables summarize key quantitative information for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₄N₂O₃[1][6]
Molecular Weight352.4 g/mol [1]
Purity≥98% (by HPLC)[1][6]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSOSoluble[3][6][7]
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
AcetoneSoluble[3]
MethanolSparingly Soluble (1-10 mg/ml)[1]

Table 3: Experimental Concentrations of this compound in In Vitro Assays

Cell LineAssayConcentrationReference
RAW 264.7STING Dimerization5 µM[1]
THP-1, RAW 264.7mRNA Expression (CXCL10, IL-6)10 µM[1][4]
RAW 264.7Phosphorylated Protein Levels5 µM[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7]

Protocol 2: Dilution of this compound for Cell-Based Assays

  • Thaw: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can make a 1:100 intermediate dilution (to 100 µM) followed by a 1:10 final dilution.

  • Final Dilution: Add the required volume of the intermediate dilution to the cell culture wells containing the appropriate volume of medium to reach the final desired concentration. Mix gently by pipetting.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to control wells.

Visualizations

Gelsevirine_Solubility_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Dilution for Aqueous Assay cluster_troubleshooting Troubleshooting Precipitation Gelsevirine_Powder This compound Powder Stock_Solution Concentrated Stock Solution (e.g., 10 mM in DMSO) Gelsevirine_Powder->Stock_Solution Dissolve DMSO DMSO DMSO->Stock_Solution Final_Solution Final Working Solution Stock_Solution->Final_Solution Dilute Aqueous_Buffer Aqueous Assay Buffer Aqueous_Buffer->Final_Solution Precipitation Precipitation Observed Final_Solution->Precipitation Optimize_DMSO Optimize DMSO Concentration (<0.5%) Precipitation->Optimize_DMSO Solution 1 Serial_Dilution Use Serial Dilution Precipitation->Serial_Dilution Solution 2 Co_Solvent Add Co-solvent Precipitation->Co_Solvent Solution 3 Sonication Brief Sonication Precipitation->Sonication Solution 4

Caption: Workflow for preparing and troubleshooting this compound solutions.

Gelsevirine_STING_Pathway This compound This compound STING STING (Inactive Monomer) This compound->STING Binds to CDN-binding pocket cGAMP 2'3'-cGAMP cGAMP->STING Activates STING_Dimer STING Dimerization (Active) STING->STING_Dimer Upon cGAMP binding TBK1 TBK1 Phosphorylation STING_Dimer->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Inflammation Pro-inflammatory Cytokine Production (e.g., IL-6, CXCL10) IRF3->Inflammation

Caption: this compound's inhibitory effect on the STING signaling pathway.

References

Technical Support Center: Gelsevirine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Gelsevirine (B199093) in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a novel and specific inhibitor of the Stimulator of Interferon Genes (STING) signaling pathway.[1][2] It competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, locking it in an inactive conformation.[1] Additionally, this compound promotes K48-linked ubiquitination and subsequent degradation of STING.[1][2] This dual action effectively blocks downstream inflammatory responses.

Q2: What are the recommended dosage ranges for this compound in mice?

A2: Based on preclinical studies in mice, effective dosages of this compound have been reported to be in the range of 10 to 20 mg/kg.[1][3] These dosages have been shown to be effective in models of sepsis and osteoarthritis.[1][4]

Q3: What is the effect of this compound on the JAK-STAT signaling pathway?

A3: this compound has been shown to downregulate the JAK2-STAT3 signaling pathway. It achieves this by binding to and inhibiting the activity of JAK2, which in turn reduces the phosphorylation of STAT3.[5][6]

Q4: Is this compound considered to have high toxicity?

A4: Compared to other alkaloids isolated from Gelsemium elegans, this compound is reported to have relatively low toxicity and potent anxiolytic activity.[1][7] However, as with any experimental compound, it is crucial to conduct dose-response and toxicity studies in your specific model.

Q5: How does this compound affect neuroinflammation?

A5: this compound has demonstrated protective effects against ischemic stroke by reducing neuroinflammation.[6] It achieves this by downregulating the over-activity of microglia and inhibiting the JAK2-STAT3 signaling pathway.[6] In sepsis-associated encephalopathy, this compound has been shown to ameliorate cognitive impairment and reduce inflammation in the hippocampus by inhibiting STING signaling-mediated pyroptosis in microglia.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor in vivo efficacy - Suboptimal Dosage: The dose may be too low for the specific animal model or disease state. - Ineffective Delivery: Issues with the formulation or route of administration may limit bioavailability. - Advanced Disease State: Treatment may be initiated too late in the disease progression to observe a significant effect.- Perform a dose-response study to determine the optimal dosage for your model. - Ensure proper formulation and consider alternative routes of administration if necessary. Review literature for appropriate vehicle solutions. - In models like sepsis, the timing of administration is critical. Consider administering this compound at an earlier time point post-insult.[1]
Unexpected Toxicity - High Dosage: The administered dose may be approaching the toxic threshold for the specific animal strain or species. - Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing adverse effects.- Reduce the dosage and perform a toxicity study to establish the maximum tolerated dose (MTD). - Run a vehicle-only control group to assess any potential toxicity from the delivery vehicle itself.
Variability in Results - Inconsistent Dosing: Inaccurate or inconsistent preparation of the this compound solution can lead to variable dosing. - Biological Variability: Differences in animal age, weight, or health status can contribute to variability.- Ensure accurate and consistent preparation of the dosing solution. Use a calibrated balance and follow a standardized procedure. - Standardize animal characteristics (age, weight, sex) as much as possible and randomize animals into treatment groups.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineTargetIC50 ValueReference
Raw264.7 (murine macrophage)2'3'-cGAMP-induced Ifnb1 expression5.365 µM[1][3]
THP-1 (human monocytic)2'3'-cGAMP-induced IFNB1 expression0.766 µM[1][3]

Table 2: In Vivo Dosage of this compound in Mice

ModelDosageRoute of AdministrationOutcomeReference
Cecal Ligation and Puncture (CLP)-induced Sepsis10, 20 mg/kgNot specified, administered 5 hours post-surgeryIncreased survival rate, mitigated acute organ damage[1][3]
Age-related and DMM-induced OsteoarthritisNot specifiedNot specifiedMitigated articular cartilage destruction[4][5]
Ischemic Stroke (MCAO model)Not specifiedNot specifiedImproved infarct volume and neurological function[6]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Murine Sepsis Model

This protocol is a general guideline based on published studies.[1][3] Researchers should adapt it to their specific experimental design.

  • Animal Model: Utilize 2-month-old C57BL/6J mice.

  • Sepsis Induction: Induce sepsis via cecal ligation and puncture (CLP) surgery.

  • This compound Preparation:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline, DMSO, or a mixture, depending on solubility characteristics). The final concentration should be prepared to deliver the desired dose (10 or 20 mg/kg) in an appropriate injection volume.

    • Note: It is critical to first determine the solubility of this compound in various vehicles to prepare a stable and injectable solution.

  • Administration:

    • Administer the prepared this compound solution (10 or 20 mg/kg) to the mice 5 hours after CLP surgery.

    • The route of administration (e.g., intraperitoneal, intravenous) should be consistent and justified based on the desired pharmacokinetic profile.

  • Monitoring and Endpoint Analysis:

    • Record survival rates at regular intervals.

    • At a predetermined time point (e.g., 15 hours post-CLP), sacrifice the mice and harvest blood, bronchoalveolar lavage fluid (BALF), and tissues (e.g., lung, liver, kidney) for analysis.

    • Perform histological analysis (e.g., H&E staining) on tissue sections to assess organ injury.

    • Measure serum concentrations of inflammatory cytokines (e.g., IL-6, TNF-α) and markers of organ damage (e.g., BUN, creatinine, AST, ALT).

    • Analyze protein levels of STING, phosphorylated TBK1, and p65 in tissue lysates via Western blot.

Visualizations

Gelsevirine_STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING (Inactive Dimer) cGAMP->STING Activation TBK1 TBK1 STING->TBK1 This compound This compound This compound->STING Inhibition This compound->STING Promotes K48 Ubiquitination & Degradation pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pTBK1->IRF3 NFkB NF-κB pTBK1->NFkB pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Translocation pNFkB p-NF-κB NFkB->pNFkB pNFkB_nuc p-NF-κB pNFkB->pNFkB_nuc Translocation IFN Type I IFN Production pIRF3_dimer_nuc->IFN Cytokines Pro-inflammatory Cytokine Production pNFkB_nuc->Cytokines

Caption: this compound inhibits the STING signaling pathway.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6J mice) start->animal_model induce_disease Induce Disease Model (e.g., CLP Sepsis) animal_model->induce_disease administer_drug Administer this compound (e.g., 5h post-CLP) induce_disease->administer_drug prepare_this compound Prepare this compound Solution (10 or 20 mg/kg) prepare_this compound->administer_drug monitor Monitor Survival and Clinical Signs administer_drug->monitor collect_samples Collect Samples (Blood, Tissues) monitor->collect_samples analysis Perform Endpoint Analysis (Histology, Cytokines, Western Blot) collect_samples->analysis data_interpretation Data Interpretation and Conclusion analysis->data_interpretation end End data_interpretation->end

Caption: In vivo experimental workflow for this compound.

References

Technical Support Center: Detection of Gelsevirine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the detection and analysis of Gelsevirine (B199093) and its metabolites.

Troubleshooting Guides

Researchers may face several common issues during the analysis of this compound metabolites. This guide provides a structured approach to identifying and resolving these problems.

Data Presentation: Summary of Experimental Parameters for this compound Metabolite Analysis

For reproducible results, it is crucial to control experimental variables. The following table summarizes key parameters from a successful study on this compound metabolism in liver microsomes.[1][2][3][4]

ParameterValue/ConditionNotes
Analytical Method HPLC-QqTOF/MSHigh-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry provides high resolution and accuracy for metabolite identification.[1][2][4]
Sample Matrix Human, pig, goat, and rat liver microsomesThe choice of matrix is critical as metabolism can differ significantly between species.[1][2][4]
Incubation Time 60 minutesThis duration was found to be sufficient for the formation of detectable metabolites.[4]
Incubation Temperature 37°CMimics physiological conditions for enzymatic reactions.[4]
This compound Concentration 10 µg/mlThe initial concentration of the parent drug will affect the concentration of the resulting metabolites.[4]
Reaction Termination Ice-cold 15% trichloroacetic acid (TCA)Rapidly stops enzymatic activity to preserve the metabolite profile at the time of quenching.[4]
Sample Preparation Centrifugation at 12,000 g for 15 min at 4°CRemoves precipitated proteins and other cellular debris to provide a clear supernatant for analysis.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound metabolites in liver microsomes.

Gelsevirine_Metabolite_Workflow cluster_incubation Incubation cluster_quenching Quenching & Preparation cluster_analysis Analysis microsomes Liver Microsomes incubation_mix Incubation at 37°C for 60 min microsomes->incubation_mix This compound This compound (10 µg/ml) This compound->incubation_mix nadph NADPH nadph->incubation_mix quenching Add Ice-Cold 15% TCA incubation_mix->quenching Terminate Reaction centrifugation Centrifuge at 12,000 g for 15 min quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation supernatant->hplc Inject Sample ms QqTOF-MS Detection hplc->ms data Data Analysis ms->data

Experimental workflow for this compound metabolite analysis.

Frequently Asked Questions (FAQs)

Q1: I am not detecting any this compound metabolites. What are the possible reasons?

A1: There are several potential causes for the lack of metabolite detection:

  • Inactive Microsomes: Ensure that the liver microsomes are properly stored and handled to maintain their enzymatic activity. Repeated freeze-thaw cycles can degrade enzyme function.

  • Missing Cofactors: The metabolic reactions, particularly those involving cytochrome P450 enzymes, require cofactors like NADPH. Ensure that NADPH was added to the incubation mixture.

  • Suboptimal Incubation Conditions: Verify that the incubation was performed at 37°C for a sufficient duration (e.g., 60 minutes) to allow for metabolite formation.[4]

  • Inefficient Extraction: The method used to terminate the reaction and extract the metabolites may not be efficient. The use of ice-cold 15% TCA is a common method for quenching and protein precipitation.[4]

  • Instrument Sensitivity: Check the sensitivity of your mass spectrometer. It may not be sensitive enough to detect low-abundance metabolites.

Q2: My chromatographic peaks for this compound and its metabolites are broad or show tailing. How can I improve the peak shape?

A2: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak broadening. Try diluting your sample.

  • Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. For amine-containing compounds like this compound, adding a small amount of a modifier like formic acid or ammonium (B1175870) hydroxide (B78521) to the mobile phase can improve peak symmetry.

  • Column Degradation: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary.

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the initial mobile phase.

Q3: I am observing significant matrix effects in my analysis. What can I do to mitigate them?

A3: Matrix effects, where other components in the sample interfere with the ionization of the analytes, are a common problem in LC-MS analysis. Here are some strategies to address this:

  • Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to further clean up the sample and remove interfering substances.

  • Use a Diverter Valve: Program the LC system to divert the flow to waste during the early part of the run when highly polar, interfering compounds may elute.

  • Modify Chromatographic Conditions: Optimize the HPLC gradient to better separate the analytes from the interfering components of the matrix.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and improving quantitative accuracy.

Q4: How can I confirm the identity of the this compound metabolites I am detecting?

A4: High-resolution mass spectrometry (like QqTOF-MS) is a powerful tool for metabolite identification.[4]

  • Accurate Mass Measurement: Obtain the accurate mass of the parent and fragment ions. This allows you to propose elemental compositions for the metabolites.

  • Fragmentation Analysis (MS/MS): Perform MS/MS experiments to obtain fragmentation patterns of the potential metabolites. These patterns can be compared to the fragmentation of the parent this compound molecule to identify the site of metabolic modification.

  • Metabolic Logic: The observed mass shifts should correspond to common metabolic transformations such as hydroxylation, oxidation, or demethylation.

Proposed Metabolic Pathway of this compound

The following diagram illustrates the proposed metabolic pathways of this compound based on in vitro studies with liver microsomes. The primary transformations include hydroxylation and oxidation.

Gelsevirine_Metabolism cluster_metabolites Metabolites This compound This compound M1 Hydroxy-gelsevirine This compound->M1 + O M3 Oxo-gelsevirine This compound->M3 + O M2 Dihydroxy-gelsevirine M1->M2 + O M4 Hydroxy-oxo-gelsevirine M1->M4 + O M3->M4 + OH

Proposed metabolic pathways of this compound.

References

Addressing Gelsevirine toxicity in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for addressing Gelsevirine toxicity and efficacy in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound (GS) is an alkaloid compound isolated from Gelsemium elegans Benth. Its primary mechanism of action is as a specific inhibitor of the STIMULATOR of INTERFERON GENES (STING) protein.[1][2] this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, which locks the protein in an inactive conformation.[1][2][3] Additionally, it promotes the K48-linked ubiquitination and subsequent degradation of the STING protein.[1][2]

Q2: What signaling pathway does this compound primarily affect? A2: this compound primarily affects the cGAS-STING signaling pathway, which is crucial for initiating innate immune responses to cytosolic DNA.[4][5] By inhibiting STING activation, this compound prevents the downstream phosphorylation of key signaling molecules such as TBK1, IRF3, and p65, thereby reducing the expression of type I interferons and other pro-inflammatory cytokines.[3]

Q3: What are the known acute toxicity (LD50) values for this compound in animal models? A3: Specific LD50 values for this compound in common animal models (e.g., mice, rats) are not readily available in the reviewed scientific literature. While the toxicity of the Gelsemium plant and some of its other alkaloids are documented, this compound-specific acute toxicity data is lacking.[6][7] Researchers should perform initial dose-ranging studies to determine the appropriate and maximum tolerated dose for their specific animal model and experimental conditions.

Q4: How should I prepare this compound for administration in animal models? A4: this compound is a non-pharmaceutical grade compound. For in vivo studies, careful preparation is required. While specific solubility data is limited, many complex organic compounds have poor water solubility.[8][9] It is recommended to:

  • Use a suitable vehicle for solubilization, such as Dimethyl Sulfoxide (DMSO) followed by dilution in saline or corn oil. The final concentration of DMSO should be minimized to avoid vehicle-induced toxicity.

  • Ensure the final solution is sterile. Filtration through a 0.22 µm syringe filter is a standard method.

  • Prepare the formulation fresh before each use to prevent degradation.

  • Always include a vehicle-only control group in your experiments to account for any effects of the solvent.[6][10]

Q5: What are the general signs of toxicity I should monitor for in animals? A5: After administering any new compound, animals should be closely monitored for adverse effects. General signs of toxicity include, but are not limited to:

  • Changes in physical appearance (e.g., ruffled fur, hunched posture).

  • Behavioral changes (e.g., lethargy, hyperactivity, social isolation).

  • Loss of body weight or reduced food/water intake.

  • Respiratory distress or changes in breathing patterns.

  • Neurological signs such as tremors or convulsions. Any observed adverse effects should be documented and reported according to institutional animal care and use committee (IACUC) guidelines.[2]

Quantitative Data

Table 1: Reported Effective Doses and Concentrations of this compound

Application Model System Concentration / Dose Effect Reference
In Vivo EfficacyC57BL/6J Mice (CLP Sepsis Model)10 mg/kg, 20 mg/kg (IP)Mitigated acute organ damage and extended survival.[3]
In Vitro InhibitionRaw264.7 Macrophage Cells10 µMInhibited 2'3'-cGAMP-induced expression of Ifnb1, Cxcl10, and Il6.[1][3]
In Vitro InhibitionTHP-1 Monocytic Cells10 µMInhibited 2'3'-cGAMP-induced expression of IFNB1, CXCL10, and IL6.[1]
In Vitro Binding Affinity (Kd)Human STING-CTD~20.94 µMBinding affinity measured by Surface Plasmon Resonance (SPR).[1]

Visualizations

Gelsevirine_Mechanism cluster_pathway cGAS-STING Signaling Pathway cluster_inhibition Inhibition by this compound dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Senses cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (Inactive Dimer) cGAMP->STING Binds & Activates STING_active STING (Active Oligomer) STING->STING_active TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 IRF3 IRF3 pIRF3 p-IRF3 IRF3->pIRF3 pTBK1->IRF3 Phosphorylates Cytokines Type I IFN & Pro-inflammatory Cytokines pIRF3->Cytokines Upregulates This compound This compound This compound->STING Competitively Binds Degradation Ubiquitination & Degradation This compound->Degradation Promotes Degradation->STING_active

Caption: this compound inhibits the cGAS-STING signaling pathway.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Monitoring & Data Collection arrow -> A Animal Acclimatization (e.g., 7 days) B Randomize into Groups (Vehicle, this compound Doses) A->B C Prepare this compound Formulation (Fresh, Sterile) B->C D Administer this compound or Vehicle (e.g., Intraperitoneal) E Induce Model Pathology (e.g., CLP Surgery for Sepsis) D->E F Monitor Animal Health (Weight, Clinical Signs, Survival) G Collect Samples at Endpoint (Blood, Tissues) F->G H Perform Analysis (e.g., Cytokine Levels, Histology, Western Blot) G->H

Caption: A typical experimental workflow for an in vivo this compound study.

Troubleshooting Guides

Q1: I am not observing the expected inhibition of STING signaling in my in vivo model. What could be wrong? A1: Several factors could lead to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Bioavailability: Was the this compound properly solubilized? Poor solubility can lead to precipitation and low bioavailability.[8][9] Re-evaluate your vehicle and preparation method. Ensure the administration route (e.g., intraperitoneal) is appropriate.

  • Dosing and Timing: Is the dose sufficient? The effective doses reported are 10-20 mg/kg.[3] Your model may require optimization. Was the compound administered at the right time relative to the inflammatory challenge? The timing of STING activation in your model is critical.

  • Model Induction: Confirm that your disease model (e.g., CLP surgery) is consistently inducing a STING-dependent inflammatory response. Check your positive controls (untreated, disease-induced animals) for markers of STING activation like elevated p-TBK1 or IFN-β levels.

  • Compound Integrity: Ensure your this compound stock has been stored correctly to prevent degradation.

Q2: My Western blot results for STING pathway proteins are inconsistent or unclear. How can I improve them? A2: Western blotting for phosphorylated proteins requires careful technique.

  • Sample Handling: Use lysis buffers containing fresh phosphatase and protease inhibitors to preserve protein phosphorylation. Keep samples on ice or at 4°C throughout the extraction process.

  • Antibody Validation: Ensure your primary antibodies (especially for phosphorylated targets like p-TBK1 and p-IRF3) are validated for the species you are using. Run a positive control, such as lysate from cells stimulated with a known STING agonist (e.g., 2'3'-cGAMP), to confirm the antibody is working.[1]

  • Loading Controls: Always probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. It is also good practice to probe for the total, unphosphorylated forms of your target proteins (e.g., total TBK1) to see if the overall protein levels are changing.[1]

Q3: I am seeing unexpected mortality in my animal groups, including the vehicle control. A3: This is a critical issue that needs immediate attention.

  • Vehicle Toxicity: If using a solvent like DMSO, ensure the final concentration administered to the animal is low and non-toxic (typically <5-10% of the total injection volume). High concentrations of DMSO can cause inflammation or toxicity.

  • Administration Technique: Improper injection technique (e.g., accidental injection into an organ during an IP procedure) can cause injury and mortality. Ensure all personnel are properly trained.[7]

  • Model Severity: Your disease model may be too severe. For CLP, the size of the needle used for puncture and the number of punctures can be adjusted to modulate the severity of sepsis.

  • Animal Health: Ensure the animals are healthy and pathogen-free before starting the experiment. Underlying health issues can increase sensitivity to procedures and compounds.

Troubleshooting_Logic cluster_checks Potential Causes & Solutions Start Problem: No STING Inhibition Observed Check_Compound 1. Check Compound - Was it fully dissolved? - Is the dose correct? - Was it stored properly? Start->Check_Compound Is the formulation correct? Check_Model 2. Check Model - Is STING activated in positive control? - Is dosing timed correctly with induction? Start->Check_Model Is the model robust? Check_Assay 3. Check Assay (e.g., Western) - Are antibodies validated? - Are phosphatase inhibitors used? - Are controls working? Start->Check_Assay Is the measurement reliable?

Caption: A logical guide for troubleshooting lack of STING inhibition.

Experimental Protocols

Protocol: Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

This protocol describes a common method for inducing sepsis in mice to test the efficacy of this compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

1. Materials:

  • This compound

  • Vehicle (e.g., DMSO, sterile saline)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools (scissors, forceps, 3-0 silk suture, needle holder)

  • 21-gauge needle

  • 70% ethanol (B145695) and betadine for sterilization

  • Warming pad for recovery

  • Analgesic (e.g., buprenorphine), as required by IACUC

2. Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Confirm proper anesthetic depth by lack of pedal reflex. Shave the abdomen and sterilize the area with betadine followed by 70% ethanol.

  • This compound Administration: Administer the prepared this compound formulation (e.g., 10 or 20 mg/kg) or vehicle via intraperitoneal (IP) injection. This can be done either before or after the CLP surgery, depending on the experimental design (prophylactic vs. therapeutic).[3]

  • Surgical Procedure:

    • Make a 1-cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.

    • Locate the cecum and carefully exteriorize it.

    • Ligate the cecum with a 3-0 silk suture at approximately 5-10 mm from the distal end, ensuring not to occlude the bowel.

    • Puncture the ligated cecum once or twice through-and-through with a 21-gauge needle. A small amount of fecal matter should be extruded to ensure patency.

    • Carefully return the cecum to the abdominal cavity.

    • Close the peritoneal wall and skin with sutures or wound clips.

  • Sham Control: For sham-operated animals, perform the same procedure (anesthesia, laparotomy, and cecum exteriorization) but without the ligation and puncture.

  • Post-Operative Care:

    • Administer subcutaneous saline (e.g., 1 mL) for fluid resuscitation.

    • Administer analgesics as per the approved protocol.

    • Place the animal on a warming pad until it has fully recovered from anesthesia.

    • House animals individually or in small groups and monitor closely for signs of distress, pain, or sepsis progression. Monitor survival rates over the designated time course (e.g., 72-96 hours).

3. Endpoint Analysis:

  • At the predetermined experimental endpoint, animals are euthanized.

  • Blood can be collected via cardiac puncture for cytokine analysis (e.g., ELISA for IL-6, TNF-α).

  • Organs (e.g., lungs, liver, kidney) can be harvested for histological analysis (H&E staining) or for protein/mRNA analysis (Western blot/RT-PCR for STING pathway targets).[1]

References

Technical Support Center: Optimizing HPLC-MS for Gelsevirine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of gelsevirine (B199093) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the HPLC-MS analysis of this compound.

1. What are the optimal mass spectrometry parameters for this compound detection?

For sensitive and specific detection of this compound, operating in positive electrospray ionization (ESI+) mode is recommended. The protonated molecule [M+H]⁺ is the precursor ion. Multiple Reaction Monitoring (MRM) is the preferred scan type for quantification.

Parameter Value Description
Precursor Ion (Q1) m/z 353.2The mass-to-charge ratio of the protonated this compound molecule.
Product Ion (Q3) m/z 322.2A primary fragment ion for quantification, resulting from a neutral loss.
Product Ion (Q3) m/z 291.2A secondary fragment ion for confirmation.
Product Ion (Q3) m/z 70.1Another confirmatory fragment ion.
Dwell Time 100-200 msThe time spent acquiring data for a specific MRM transition.
Collision Energy (CE) 20-35 eVThis needs to be optimized for your specific instrument to maximize the signal of the product ions. A good starting point is 25 eV.
Declustering Potential (DP) 80-120 VHelps to prevent ion source contamination and adduct formation.
Ion Source Gas 1 40-60 psiNebulizer gas.
Ion Source Gas 2 50-70 psiTurbo gas.
Curtain Gas 20-30 psiPrevents neutral molecules from entering the mass spectrometer.
IonSpray Voltage 4500-5500 VThe voltage applied to the ESI needle.
Temperature 400-550 °CThe temperature of the ion source.

2. I am observing a weak or no signal for this compound. What are the possible causes and solutions?

A weak or absent signal can stem from several factors throughout the analytical workflow.

  • Sample Preparation: Inefficient extraction of this compound from the sample matrix can lead to low recovery. Ensure your sample preparation method, such as protein precipitation or solid-phase extraction (SPE), is optimized and validated for your specific matrix. For plasma samples, a simple protein precipitation with acetonitrile (B52724) is a common starting point.

  • Chromatography: Poor chromatographic peak shape (e.g., broad or tailing peaks) can result in a lower signal-to-noise ratio. This could be due to an inappropriate mobile phase pH, a degraded column, or a suboptimal gradient.

  • Mass Spectrometry: Incorrect MS parameters are a frequent cause of poor signal. Verify that you are using the correct precursor and product ion masses for this compound. Optimize the collision energy and other source parameters for your instrument.

  • Analyte Stability: this compound may degrade under certain conditions. It is crucial to investigate its stability in your sample matrix and during storage. Samples should ideally be stored at -80°C and processed on ice.

3. My retention time for this compound is shifting between injections. How can I fix this?

Retention time shifts can compromise the reliability of your analysis. Here are common causes and their solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time drift. Prepare fresh mobile phases daily and ensure accurate mixing of solvents and additives.

  • Column Equilibration: Insufficient column equilibration between injections can lead to shifting retention times, especially in gradient elution. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to equilibrate for at least 10 column volumes.

  • Column Temperature: Fluctuations in column temperature can affect retention. Use a column oven to maintain a constant and consistent temperature.

  • Column Degradation: Over time, HPLC columns can degrade, leading to changes in retention. If you observe significant shifts or poor peak shape, consider replacing the column.

4. I am experiencing significant matrix effects (ion suppression or enhancement). What can I do to mitigate this?

Matrix effects are a common challenge in LC-MS, particularly when analyzing complex biological samples. They occur when co-eluting matrix components interfere with the ionization of the analyte of interest.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis. Consider more rigorous sample cleanup methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Optimize Chromatography: Modifying your HPLC method to separate this compound from the interfering matrix components can be effective. This may involve adjusting the gradient profile, changing the mobile phase composition, or using a different type of HPLC column.

  • Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification. If a SIL-IS is not available, a structural analog can be used, but with careful validation.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity of the assay if the this compound concentration is low.

Experimental Protocols

1. Sample Preparation from Plasma using Protein Precipitation

This protocol provides a general procedure for the extraction of this compound from plasma samples.

  • Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for HPLC-MS analysis.

2. HPLC Gradient Method for this compound Analysis

This is a starting point for an HPLC gradient. It should be optimized for your specific column and system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Time (min) % Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute hplc HPLC Separation reconstitute->hplc ms MS/MS Detection (MRM) hplc->ms

Caption: A typical experimental workflow for the analysis of this compound in plasma samples.

troubleshooting_workflow start Poor this compound Signal check_ms Check MS Parameters (Precursor/Product Ions, CE) start->check_ms check_chrom Evaluate Chromatography (Peak Shape, Retention) start->check_chrom check_prep Assess Sample Preparation (Recovery) start->check_prep optimize_ms Optimize MS Parameters check_ms->optimize_ms Incorrect optimize_chrom Optimize HPLC Method check_chrom->optimize_chrom Suboptimal optimize_prep Improve Sample Cleanup check_prep->optimize_prep Low Recovery end Signal Improved optimize_ms->end optimize_chrom->end optimize_prep->end

Caption: A logical troubleshooting workflow for addressing poor this compound signal in HPLC-MS analysis.

Validation & Comparative

Gelsevirine vs. Gelsemine: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactivities of two prominent indole (B1671886) alkaloids, Gelsevirine and Gelsemine (B155926), derived from plants of the Gelsemium genus. Both compounds have garnered significant interest in the scientific community for their diverse pharmacological effects. This document aims to present a comprehensive overview of their mechanisms of action, quantitative bioactivity data, and relevant experimental protocols to aid in research and drug development endeavors.

I. Overview of Bioactivities

This compound and Gelsemine exhibit a range of similar biological activities, including anxiolytic, anti-inflammatory, and analgesic effects. However, their primary mechanisms of action and potency in these activities differ significantly. Gelsemine is well-characterized as a modulator of inhibitory neurotransmitter receptors, particularly the glycine (B1666218) receptor (GlyR).[1][2][3] In contrast, recent studies have identified this compound as a specific inhibitor of the stimulator of interferon genes (STING) signaling pathway, a key component of the innate immune system.[4][5]

II. Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and Gelsemine, providing a basis for a comparative assessment of their potency.

Table 1: Inhibitory/Potentiating Activity on Receptors

CompoundReceptorActionIC50 / EC50Cell Line / SystemReference
This compound Glycine Receptor (α1)Inhibition40.6 ± 8.2 µMHEK293 cells[6]
GABA-A ReceptorInhibition251.5 µMNot specified[2]
Gelsemine Glycine Receptor (α1)Inhibition10.36 µMHEK293 cells[2]
Glycine Receptor (spinal)Inhibition~42 µMSpinal cord tissue[6]
GABA-A ReceptorInhibition170.8 µMNot specified[2]
GABA-A ReceptorInhibition~55-75 µMRecombinant and native receptors[6]

Table 2: Anti-inflammatory Activity

CompoundAssayIC50Cell LineReference
This compound Inhibition of IFNβ expression (2'3'-cGAMP-stimulated)5.365 µMRaw264.7 cells[4]
Inhibition of IFNβ expression (2'3'-cGAMP-stimulated)0.766 µMTHP-1 cells[4]
(4 R)-19-Oxo-gelsevirine N4-oxide Inhibition of NO production (LPS-induced)6.2 µMRAW 264.7 cells[7]
Geleganimine B (related alkaloid) Inhibition of NO production (LPS-induced)10.2 µMBV2 cells[7]

Table 3: Toxicity Data

CompoundAnimal ModelRoute of AdministrationLD50Reference
Gelsemine MiceIntraperitoneal56 mg/kg[8][9]
This compound Not explicitly stated, but noted to have "less toxicity" compared to other alkaloids.--[4][9]

III. Mechanisms of Action and Signaling Pathways

A. This compound: STING Signaling Pathway Inhibition

This compound has been identified as a potent inhibitor of the STING signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[4][5] this compound competitively binds to the cyclic dinucleotide (CDN)-binding pocket of STING, preventing its activation.[4] This inhibition blocks the downstream signaling cascade, including the phosphorylation of TBK1 and IRF3, and subsequent production of type I interferons and other pro-inflammatory cytokines.[4][10] Furthermore, this compound promotes the K48-linked ubiquitination and degradation of STING.[4]

This compound inhibits the cGAS-STING signaling pathway.
B. Gelsemine: Glycine Receptor Modulation and Downstream Signaling

Gelsemine primarily acts as a modulator of the glycine receptor (GlyR), an inhibitory ligand-gated ion channel in the central nervous system.[1][2][3] It is considered an orthosteric agonist of glycine receptors.[11] The activation of GlyRs by Gelsemine leads to an influx of chloride ions into the neuron, causing hyperpolarization and an inhibitory postsynaptic potential.[1] This action is believed to be central to its analgesic and anxiolytic effects. Furthermore, the activation of spinal α3 glycine receptors by Gelsemine stimulates the biosynthesis of the neurosteroid allopregnanolone (B1667786), which in turn potentiates the activity of GABA-A receptors, contributing to its bioactivity.[11][12]

Gelsemine_GlyR_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_outcome Biological Effects Gelsemine Gelsemine GlyR Glycine Receptor (α3) Gelsemine->GlyR binds & activates Chloride_channel Cl- Channel GlyR->Chloride_channel opens HSOR 3α-HSOR expression GlyR->HSOR stimulates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_channel->Hyperpolarization Cl- influx leads to Analgesia Analgesia Hyperpolarization->Analgesia Anxiolysis Anxiolysis Hyperpolarization->Anxiolysis Allopregnanolone Allopregnanolone biosynthesis HSOR->Allopregnanolone GABAAR GABA-A Receptor Allopregnanolone->GABAAR potentiates GABAAR->Analgesia GABAAR->Anxiolysis

Gelsemine modulates the glycine receptor pathway.

IV. Experimental Protocols

A. STING Inhibition Assay (In Vitro)

This protocol is designed to assess the inhibitory effect of a compound on the STING pathway.

STING_Inhibition_Workflow start Start cell_culture 1. Cell Culture (e.g., THP-1, Raw264.7) start->cell_culture treatment 2. Pre-treatment with this compound cell_culture->treatment stimulation 3. STING Pathway Stimulation (e.g., 2'3'-cGAMP, dsDNA) treatment->stimulation incubation 4. Incubation stimulation->incubation analysis 5. Analysis of Downstream Readouts incubation->analysis western_blot Western Blot (p-TBK1, p-IRF3) analysis->western_blot elisa ELISA (IFN-β, TNF-α) analysis->elisa qpcr RT-qPCR (IFNB1, CXCL10, IL6) analysis->qpcr end End western_blot->end elisa->end qpcr->end

Workflow for in vitro STING inhibition assay.

Methodology:

  • Cell Culture: Culture appropriate cells (e.g., THP-1 monocytes or Raw264.7 macrophages) in standard conditions.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 2-6 hours).

  • STING Agonist Stimulation: Stimulate the cells with a STING agonist such as 2'3'-cGAMP or transfected interferon stimulatory DNA (ISD).[4]

  • Incubation: Incubate the cells for a period sufficient to induce a downstream response (e.g., 3-24 hours).

  • Analysis:

    • Western Blot: Lyse the cells and perform western blotting to detect the phosphorylation of key signaling proteins like TBK1 and IRF3.[10][13]

    • ELISA: Collect the cell culture supernatant and measure the levels of secreted cytokines such as IFN-β and TNF-α using ELISA kits.[13]

    • RT-qPCR: Isolate total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to measure the mRNA expression levels of target genes like IFNB1, CXCL10, and IL6.[14]

B. Glycine Receptor Binding Assay

This protocol is used to determine the binding affinity of a compound to the glycine receptor.

Methodology:

  • Receptor Preparation: Prepare cell membranes from HEK293 cells transiently or stably expressing the desired glycine receptor subtype (e.g., α1).

  • Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled antagonist (e.g., [³H]strychnine) and varying concentrations of the test compound (Gelsemine).

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

V. Comparative Discussion

Efficacy and Potency:

Mechanism of Action:

The distinct primary mechanisms of action—STING inhibition for this compound and glycine receptor modulation for Gelsemine—suggest that these compounds may be suited for different therapeutic applications. This compound's direct anti-inflammatory and immunomodulatory effects make it a potential candidate for treating conditions driven by STING-mediated inflammation, such as autoimmune diseases and sepsis.[4][5] Gelsemine's action on the central nervous system positions it as a candidate for neurological disorders, including anxiety and chronic pain.[1][16]

Toxicity:

Gelsemine is known to be a highly toxic alkaloid, with a reported LD50 of 56 mg/kg in mice via intraperitoneal injection.[8][9] While a specific LD50 for this compound is not provided in the reviewed literature, it is consistently described as having lower toxicity compared to other Gelsemium alkaloids.[4][9] This suggests a potentially better safety profile for this compound, which is a critical consideration for drug development.

VI. Conclusion

This compound and Gelsemine are two bioactive alkaloids with overlapping yet distinct pharmacological profiles. Gelsemine is a potent modulator of the glycine receptor, while this compound is a specific inhibitor of the STING signaling pathway. This difference in their primary molecular targets likely accounts for their varying potencies in different biological assays and suggests distinct therapeutic potentials. This compound's lower reported toxicity may offer a significant advantage in terms of its therapeutic window. Further research, including direct comparative studies on their various bioactivities and in vivo efficacy and toxicity, is warranted to fully elucidate their potential as therapeutic agents. This guide provides a foundational comparison to inform such future investigations.

References

Gelsevirine: A Novel Antagonist of the STING Pathway - A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Gelsevirine's STING-Inhibitory Effects with Leading Alternatives, Supported by Experimental Data.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. While essential for host defense, aberrant STING activation is implicated in the pathogenesis of various autoimmune and inflammatory diseases. This has spurred the development of STING inhibitors as potential therapeutics. This guide provides a detailed comparison of a novel STING inhibitor, this compound, with other established antagonists, supported by experimental evidence to validate its inhibitory effects.

The cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infection, as well as cellular damage.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive binds & activates STING_active STING (active oligomer) STING_inactive->STING_active translocates & oligomerizes TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pIRF3 p-IRF3 (dimer) IRF3->pIRF3 pTBK1->IRF3 phosphorylates pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates ISGs Interferon-Stimulated Genes (ISGs) & Pro-inflammatory Cytokines pIRF3_nuc->ISGs induces transcription This compound This compound This compound->STING_inactive competitive binding H151 H-151 / C-176 H151->STING_inactive prevents palmitoylation

Caption: The cGAS-STING signaling pathway and points of inhibition.

This compound: A Dual-Mechanism STING Inhibitor

This compound is a natural alkaloid that has been identified as a potent and specific inhibitor of the STING pathway.[1][2] Its mechanism of action is distinct from many other known STING antagonists.

Mechanism of Action:

  • Competitive Binding: this compound directly binds to the cyclic dinucleotide (CDN)-binding pocket of STING.[1][2] This competitive inhibition prevents the binding of the endogenous ligand 2'3'-cGAMP, thereby locking STING in an inactive conformation.[1]

  • Promotion of Degradation: this compound promotes the K48-linked ubiquitination of STING, likely mediated by the E3 ligase TRIM21.[1][2] This targets STING for proteasomal degradation, reducing the total cellular levels of the protein.[1]

Comparative Analysis of STING Inhibitors

The efficacy of this compound as a STING inhibitor is best understood in comparison to other well-characterized antagonists. The following table summarizes key quantitative data.

InhibitorMechanism of ActionTarget SpeciesBinding Affinity (Kd)IC50Reference(s)
This compound Competitive antagonist of CDN binding pocket; promotes STING degradation.Human & Murine27.6 µM0.766 µM (Human, THP-1 cells)5.365 µM (Murine, Raw264.7 cells)[1]
H-151 Covalent modification of Cys91, blocking STING palmitoylation and activation.Human & MurineN/A (covalent)~134.4 nM (Human, HFFs)[3][4]
SN-011 Competitive antagonist of CDN binding pocket.Human & MurineN/A~502.8 nM (Human, HFFs)~107.1 nM (Murine, BMDMs)[3][5]
C-176 / C-178 Covalent modification of Cys91, blocking STING palmitoylation and activation.Murine onlyN/A (covalent)Inactive against human STING.[3]
Compound 18 Competitive antagonist of CDN binding pocket.Human & MurineN/A~11 µM (Human)[1][3]
Astin C Binds to STING C-terminus, blocking IRF3 recruitment.Human & Murine53 nM~10.8 µM[1][6]

Experimental Validation of this compound's STING-Inhibitory Effect

The validation of a STING inhibitor's efficacy relies on a series of well-defined cellular and biochemical assays. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_l1 Level 1: Direct Binding & Primary Screening cluster_l2 Level 2: Cellular Pathway Validation cluster_l3 Level 3: Mechanistic Analysis start Hypothesized STING Inhibitor (e.g., this compound) spr Surface Plasmon Resonance (SPR) (Determine Kd) start->spr pulldown Biotin Pull-down Assay (Confirm competitive binding) start->pulldown reporter IFN-β/ISRE Luciferase Reporter Assay (Determine IC50) start->reporter qpcr RT-qPCR (Measure IFN-β, CXCL10, IL-6 mRNA) reporter->qpcr elisa ELISA (Quantify secreted IFN-β protein) qpcr->elisa western Immunoblotting (Western Blot) (Assess p-STING, p-TBK1, p-IRF3) elisa->western dimer Native PAGE / Immunoblot (Analyze STING dimerization) western->dimer ub Immunoprecipitation & Immunoblot (Detect STING ubiquitination) western->ub

Caption: Experimental workflow for validating STING inhibitors.

Detailed Experimental Protocols

IFN-β Promoter Luciferase Reporter Assay

This assay quantifies the ability of a compound to inhibit STING-induced activation of the IFN-β promoter, a direct downstream target of IRF3.

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 48-well plate.

    • Co-transfect cells with a firefly luciferase reporter plasmid driven by the IFN-β promoter and a Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.[7]

  • Inhibitor Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or other test inhibitors. Incubate for 2-6 hours.[1]

  • STING Activation:

    • Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (e.g., 5 µg/mL).[1]

  • Luciferase Measurement:

    • After 18-24 hours of stimulation, lyse the cells using a passive lysis buffer.[7]

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response curve.

IFN-β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay measures the concentration of secreted IFN-β protein in the cell culture supernatant, providing a quantitative measure of the downstream effects of STING pathway inhibition.

  • Cell Seeding and Treatment:

    • Seed THP-1 or Raw264.7 cells in a 96-well plate.[8]

    • Pre-treat cells with various concentrations of this compound for 6 hours.[1]

    • Stimulate with a STING agonist (e.g., 2'3'-cGAMP) for 18-24 hours.[9]

  • Sample Collection:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.[8]

  • ELISA Procedure:

    • Perform the ELISA according to the manufacturer's protocol for a human or mouse IFN-β ELISA kit.[10]

    • Briefly, add standards and collected supernatants to the pre-coated plate and incubate.

    • Wash the plate and add the detection antibody, followed by a substrate solution.

    • Add a stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve and determine the concentration of IFN-β in each sample.[8]

Immunoblotting for STING Pathway Proteins

This technique is used to detect changes in the phosphorylation status and total protein levels of key signaling molecules in the STING pathway.

  • Cell Lysis:

    • After inhibitor pre-treatment and STING agonist stimulation (e.g., 1-3 hours), wash cells with ice-cold PBS.[11]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane and incubate overnight at 4°C with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., β-actin).[11][12]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis:

    • Quantify band intensities to determine the relative levels of phosphorylated proteins compared to total proteins. A reduction in the phosphorylated forms in the presence of the inhibitor indicates successful pathway blockade.[1][13]

References

A Comparative Analysis of Gelsemium Alkaloids' Interaction with Glycine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the effects of various Gelsemium alkaloids on glycine (B1666218) receptors (GlyRs), critical mediators of inhibitory neurotransmission in the central nervous system. The data presented herein, supported by experimental findings, offers valuable insights for neuroscience research and the development of novel therapeutics targeting the glycinergic system.

Introduction to Gelsemium Alkaloids and Glycine Receptors

Gelsemium, a genus of flowering plants, produces a variety of indole (B1671886) alkaloids, some of which exhibit significant neurological effects.[1] These effects are largely attributed to their interaction with inhibitory neurotransmitter receptors, with a prominent role played by the glycine receptor.[2] Glycine receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[3] This mechanism is crucial for motor control, sensory processing, and pain perception.

This guide focuses on the comparative effects of four principal Gelsemium alkaloids: gelsemine (B155926), koumine (B8086292), gelsevirine, and humantenine (B602792), on various glycine receptor subtypes.

Quantitative Comparison of Gelsemium Alkaloid Activity on Glycine Receptors

The following tables summarize the quantitative data from electrophysiological and binding assays, providing a clear comparison of the potency and efficacy of different Gelsemium alkaloids on glycine receptor subtypes.

Table 1: Functional Inhibition of Glycine Receptors by Gelsemium Alkaloids (IC50 Values)

AlkaloidGlyR SubtypeIC50 (µM)Cell TypeExperimental MethodReference
Gelsemine Native Spinal GlyRs42.4 ± 4.4Cultured Spinal NeuronsElectrophysiology[3]
α1βSimilar to nativeHEK293Electrophysiology[3]
α2Similar to nativeHEK293Electrophysiology[3]
α3Similar to nativeHEK293Electrophysiology[3]
Koumine α131.5 ± 1.7HEK293Electrophysiology[4]
α19.587-Electrophysiology[5]
This compound α140.6 ± 8.2HEK293Electrophysiology[4]
α182.94-Electrophysiology[5]
Humantenmine α1No detectable activityHEK293Electrophysiology[4]

Table 2: Binding Affinity of Gelsemium Alkaloids to Glycine Receptors (Ki Values)

AlkaloidReceptor SourceKi (µM)RadioligandExperimental MethodReference
Gelsemine Rat Spinal Cord Homogenates21.9[3H]-strychnineRadioligand Displacement Assay[6]
Koumine --[3H]-strychnineRadioligand Displacement Assay[7]

Note: Specific Ki values for koumine were not explicitly found in the provided search results, though it is stated to displace [3H]-strychnine binding.

Subunit-Specific Effects and Mechanism of Action

Electrophysiological studies have revealed that Gelsemium alkaloids exhibit subunit-specific effects on glycine receptors. For instance, gelsemine potentiates glycine-activated currents in homomeric α1 glycine receptors at low concentrations, while it inhibits currents in heteromeric α1β and homomeric α2 and α3 glycine receptors.[3] This differential modulation suggests that the β subunit plays a crucial role in the inhibitory action of gelsemine.[3]

Radioligand binding assays using [3H]-strychnine, a classic glycine receptor antagonist, have shown that gelsemine and koumine competitively displace its binding, indicating that these alkaloids likely interact with the orthosteric binding site of the receptor.[6][7]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in this guide.

Cell Culture and Transfection for Glycine Receptor Expression
  • Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of glycine receptors.[3][8]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Transfection: For transient expression, HEK293 cells are transfected with plasmids containing the cDNA for the desired glycine receptor subunits (e.g., α1, α2, α3, β) using methods like calcium phosphate (B84403) precipitation or lipid-based transfection reagents.[8][9] For stable cell lines, cells are selected using an appropriate antibiotic after transfection.[8]

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the glycine receptors in response to glycine and the modulatory effects of Gelsemium alkaloids.[10][11]

  • Recording Setup: An inverted microscope with micromanipulators, a patch-clamp amplifier, and data acquisition software are required.[12]

  • Pipette and Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).[13]

    • Internal (Pipette) Solution (in mM): 120 CsCl, 8 EGTA, 10 HEPES, 4 MgCl2, 0.5 GTP, and 2 ATP (pH adjusted to 7.4 with CsOH).[13]

  • Procedure:

    • A glass micropipette with a tip resistance of 3-5 MΩ is filled with the internal solution and brought into contact with a transfected HEK293 cell.

    • A high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

    • The cell membrane under the pipette is ruptured by a brief suction pulse to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -60 mV.

    • Glycine is applied to the cell to elicit an inward chloride current.

    • Gelsemium alkaloids are co-applied with glycine to determine their effect on the glycine-induced current.

    • Currents are recorded and analyzed to determine parameters like IC50 values.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Gelsemium alkaloids to the glycine receptor by measuring their ability to displace a radiolabeled ligand, typically [3H]-strychnine.[6][14]

  • Membrane Preparation: Spinal cord tissue is homogenized in a buffer and centrifuged to isolate the cell membrane fraction containing the glycine receptors.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, is used for the binding reaction.

  • Procedure:

    • A constant concentration of [3H]-strychnine is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled Gelsemium alkaloid (the competitor) are added to the incubation mixture.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data is analyzed to calculate the Ki value, which represents the binding affinity of the alkaloid.

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for the action of Gelsemium alkaloids on glycine receptors.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_binding_assay Binding Assay HEK293 HEK293 Cells Transfection Transfection with GlyR Subunit cDNA HEK293->Transfection Selection Selection of Transfected Cells Transfection->Selection PatchClamp Whole-Cell Patch-Clamp Selection->PatchClamp Functional Assay MembranePrep Spinal Cord Membrane Preparation Selection->MembranePrep Binding Assay (Alternative) GlycineApp Glycine Application PatchClamp->GlycineApp AlkaloidApp Alkaloid Co-application GlycineApp->AlkaloidApp Recording Current Recording and Analysis AlkaloidApp->Recording DataAnalysis Data Analysis (IC50, Ki) Recording->DataAnalysis Incubation Incubation with [3H]-strychnine & Alkaloid MembranePrep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Counting->DataAnalysis

Experimental workflow for studying Gelsemium alkaloids on GlyRs.

Signaling_Pathway cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Events cluster_downstream Potential Downstream Pathway Gelsemium Gelsemium Alkaloid (e.g., Gelsemine, Koumine) GlyR Glycine Receptor (α/β subunits) Gelsemium->GlyR Binds to orthosteric site ChlorideChannel Chloride (Cl⁻) Channel Opening GlyR->ChlorideChannel Activation Cl_influx Cl⁻ Influx ChlorideChannel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization IPSP Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->IPSP ReducedExcitability Reduced Neuronal Excitability IPSP->ReducedExcitability HSOR ↑ 3α-HSOR Expression ReducedExcitability->HSOR Leads to MuscleRelaxation Physiological Effect: Muscle Relaxation ReducedExcitability->MuscleRelaxation Allopregnanolone (B1667786) ↑ Allopregnanolone Biosynthesis HSOR->Allopregnanolone GABAaR GABA-A Receptor Modulation Allopregnanolone->GABAaR GABAaR->MuscleRelaxation Contributes to

Signaling pathway of Gelsemium alkaloids via glycine receptors.

Conclusion

The available data clearly indicate that Gelsemium alkaloids, particularly gelsemine, koumine, and this compound, are potent modulators of glycine receptors. Their subunit-specific effects highlight the complexity of their interactions and offer potential avenues for the development of selective therapeutic agents. In contrast, humantenine appears to be inactive at these receptors. The provided experimental frameworks can serve as a foundation for further research into the pharmacological properties of these and other Gelsemium-derived compounds. A deeper understanding of their structure-activity relationships could pave the way for novel treatments for conditions involving glycinergic dysfunction, such as chronic pain and certain neurological disorders.

References

A Comparative Guide to Analytical Methods for Gelsevirine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of Gelsemium alkaloids, the accurate quantification of Gelsevirine in biological matrices is paramount for toxicokinetic and pharmacokinetic assessments. This guide provides a detailed comparison of two prominent analytical techniques: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

While a specific HPLC-UV method for this compound was not found in the reviewed literature, this guide presents a validated UPLC-MS/MS method for the simultaneous determination of this compound and other Gelsemium alkaloids. For comparative purposes, an established HPLC-UV method for the quantification of two other major Gelsemium alkaloids, Koumine and Gelsemine, is detailed. Given the structural similarities of these alkaloids, the HPLC-UV protocol serves as a robust framework that can be adapted for this compound analysis.

Data Presentation: A Side-by-Side Comparison of Method Performance

The performance of an analytical method is determined by a range of validation parameters. The following tables summarize the key quantitative data for the UPLC-MS/MS method for this compound and the adaptable HPLC-UV method for related alkaloids.

Table 1: UPLC-MS/MS Method Validation Parameters for this compound in Rat Plasma [1]

Validation ParameterPerformance Metric
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy86.9% - 113.2%
Precision (RSD)< 16%
Extraction Recovery> 75.8%
Matrix Effect88.5% - 107.8%

Table 2: HPLC-UV Method Validation Parameters for Koumine and Gelsemine in Human Plasma (Adaptable for this compound) [2]

Validation ParameterPerformance Metric (Koumine)Performance Metric (Gelsemine)
Linearity Range0.05 - 50 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r)0.99970.9999
Extraction Recovery> 88.5%> 88.5%
Intra-day Precision (RSD)< 8.3%< 7.7%
Inter-day Precision (RSD)< 8.3%< 7.7%

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the UPLC-MS/MS and the adaptable HPLC-UV methods.

UPLC-MS/MS Method for this compound Quantification[1]

1. Sample Preparation:

  • To 50 µL of rat plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (Strychnine, 20 ng/mL).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,900 x g for 10 minutes.

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Waters UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient of methanol (B129727) (A) and water with 0.1% formic acid (B).

    • 0-0.2 min: 10% A

    • 0.2-2.0 min: 10% to 80% A

    • 2.0-2.5 min: 80% A

    • 2.5-2.8 min: 80% to 10% A

    • 2.8-5.0 min: 10% A

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 2.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 450°C.

  • Cone Gas Flow: 50 L/h.

  • Desolvation Gas Flow: 900 L/h.

Adaptable HPLC-UV Method for this compound Quantification[2]

1. Sample Preparation:

  • Plasma samples are spiked with an internal standard (oxcarbazepine).

  • Perform solid-phase extraction (SPE) to clean up the sample.

2. Chromatographic Conditions:

  • Column: C18 column.

  • Mobile Phase: Methanol, water, and di-n-butylamine (58:42:0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 263 nm.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures.

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma 50 µL Rat Plasma add_is Add 150 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,900 x g, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 2 µL supernatant->inject uplc UPLC Separation (C18 column) inject->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms data Data Acquisition and Quantification msms->data

Caption: UPLC-MS/MS Experimental Workflow.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample add_is Spike with Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elute Analyte spe->elution inject Inject into HPLC elution->inject hplc HPLC Separation (C18 column) inject->hplc uv UV Detection (263 nm) hplc->uv data Data Acquisition and Quantification uv->data

Caption: Adaptable HPLC-UV Experimental Workflow.

References

A Comparative Analysis of the Neuroprotective Effects of Gelsevirine and Other STING Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) signaling pathway has emerged as a critical mediator of neuroinflammation in a range of neurological disorders. Its overactivation can lead to neuronal damage and cognitive decline, making it a promising therapeutic target. This guide provides a comparative overview of the neuroprotective effects of Gelsevirine, a natural alkaloid, against other notable STING inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: STING Signaling Pathway

The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which can be of foreign (viral or bacterial) or host origin (e.g., from damaged mitochondria or nuclear DNA leakage). This dsDNA is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, leading to neuroinflammation.

STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING_active Active STING Dimer STING_ER->STING_active translocates & dimerizes This compound This compound This compound->STING_ER competitively binds & promotes degradation Other_Inhibitors Other STING Inhibitors (e.g., H-151) Other_Inhibitors->STING_ER covalently binds (Cys91) TBK1 TBK1 STING_active->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Transcription Transcription pIRF3_dimer->Transcription translocates IFN_genes IFN-I & Cytokine Genes Neuroinflammation Neuroinflammation IFN_genes->Neuroinflammation Transcription->IFN_genes induces

Caption: STING Signaling Pathway and Inhibition. (Within 100 characters)

Comparative Efficacy of STING Inhibitors

The following tables summarize the quantitative data on the inhibitory potency and neuroprotective effects of this compound compared to other well-characterized STING inhibitors, H-151 and C-176.

Table 1: In Vitro Inhibitory Activity
InhibitorTargetMechanism of ActionCell LineIC50 (IFN-β Inhibition)Reference
This compound STINGCompetitively binds to the cGAMP binding pocket and promotes STING degradation.[1][2]Raw264.7 (murine macrophage)5.365 µM[3][4][1][2][3][4]
THP-1 (human monocyte)0.766 µM[3][4][3][4]
H-151 STING (Cys91)Covalently binds to Cys91, inhibiting STING palmitoylation.[5][6]Mouse Embryonic Fibroblasts (MEFs)~138 nM[5][5][6]
Bone Marrow-Derived Macrophages (BMDMs)~109.6 nM[5][5]
Human Foreskin Fibroblasts (HFFs)~134.4 nM[5][5]
C-176 STING (Cys91)Covalently binds to Cys91 of mouse STING, blocking palmitoylation.[1][7]Mouse STING-expressing cellsActive (specific IC50 not provided)[1][7]
Human STING-expressing cellsInactive[5][5]
Table 2: In Vivo Neuroprotective Effects
InhibitorAnimal ModelKey Neuroprotective OutcomesReference
This compound Middle Cerebral Artery Occlusion (MCAO) in mice- Significantly reduced infarct volume.[8][9]- Improved neurological function (Bederson score).[8][9]- Decreased neuronal apoptosis.[8][9]- Reduced neuroinflammation (decreased inflammatory cytokines).[8][8][9]
Sepsis-Associated Encephalopathy (SAE) in mice- Increased survival rate.[10]- Ameliorated cognitive impairment.[10]- Inhibited microglial activation and pyroptosis.[10]- Reduced inflammatory factor levels in the hippocampus.[10][10]
H-151 Aged mice- Improved spatial and associative memory.[11]- Reduced microglial accumulation and neuronal loss in the hippocampus.[11]- Decreased neuroinflammatory gene expression in the brain.[11][11]
Alzheimer's disease model (dKI mice)- Reduced iNOS induction and microglial engulfment of postsynaptic material.[12]- Preserved working and object recognition memory.[12][12]
C-176 Traumatic Brain Injury (TBI) in mice- Significantly smaller cortical lesion area.[13]- Attenuated TBI-induced impairments in gait symmetry and stride frequency.[13]- Reduced striatal gene expression of pro-inflammatory cytokines (TNF-α, IL-1β, CXCL10).[13][13]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Middle Cerebral Artery Occlusion (MCAO) Model

This protocol is used to induce focal cerebral ischemia in mice to model stroke.

MCAO_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative cluster_analysis Analysis (24h post-MCAO) Anesthesia Anesthetize mouse (e.g., isoflurane) Gelsevirine_Admin Administer this compound or vehicle (i.p.) Anesthesia->Gelsevirine_Admin Incision Midline neck incision Gelsevirine_Admin->Incision Isolate_Arteries Isolate common, external, and internal carotid arteries Incision->Isolate_Arteries Ligate_Arteries Ligate external and common carotid arteries Isolate_Arteries->Ligate_Arteries Insert_Filament Insert nylon monofilament into internal carotid artery to occlude MCA Ligate_Arteries->Insert_Filament Occlusion_Period Maintain occlusion (e.g., 60-90 min) Insert_Filament->Occlusion_Period Reperfusion Withdraw filament to allow reperfusion Occlusion_Period->Reperfusion Suture Suture incision Reperfusion->Suture Recovery Monitor recovery Suture->Recovery Behavioral Neurological scoring (e.g., Bederson score) Infarct_Volume TTC staining of brain slices Histology Immunohistochemistry for neuronal apoptosis and inflammation markers Biochemical ELISA/qPCR for cytokine levels

Caption: MCAO Experimental Workflow. (Within 100 characters)

  • Animal Preparation: Adult male C57BL/6 mice are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline neck incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are isolated. The ECA and CCA are ligated. A nylon monofilament (e.g., 4-0) with a blunted tip is inserted into the ICA via the ECA stump to occlude the origin of the middle cerebral artery (MCA).

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 60-90 minutes) to induce ischemia. Reperfusion is achieved by withdrawing the filament.

  • Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally at a specified time point, for instance, 1 hour before MCAO and again at the onset of reperfusion.[8]

  • Outcome Measures (24 hours post-MCAO):

    • Neurological Deficit Scoring: The Bederson score is used to assess motor deficits.

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Histology: Immunohistochemistry is performed on brain sections to detect markers of apoptosis (e.g., TUNEL) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

    • Biochemical Analysis: Brain tissue is homogenized for ELISA or qPCR to quantify levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Sepsis-Associated Encephalopathy (SAE) Model

This protocol induces systemic inflammation leading to neurological complications.

  • Animal Model: Sepsis is induced in mice using the cecal ligation and puncture (CLP) model.[10]

  • Procedure: Mice are anesthetized, and a midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve and punctured (e.g., with a 21-gauge needle). The cecum is then returned to the peritoneal cavity, and the incision is closed.

  • Drug Administration: this compound is administered at specified doses and time points post-CLP.

  • Outcome Measures:

    • Survival Rate: Monitored over several days.

    • Cognitive Function: Assessed using behavioral tests such as the Morris water maze and open-field test.[10]

    • Neuroinflammation and Pyroptosis: Hippocampal tissue is analyzed by Western blotting for STING phosphorylation and markers of pyroptosis, and by immunohistochemistry for microglial activation.[10]

In Vitro STING Inhibition Assay

This assay quantifies the ability of a compound to inhibit STING-dependent gene expression.

STING_Inhibition_Assay Cell_Culture Culture cells (e.g., Raw264.7, THP-1) Pre-treatment Pre-treat with various concentrations of inhibitor (e.g., this compound) Cell_Culture->Pre-treatment Stimulation Stimulate with STING agonist (e.g., 2'3'-cGAMP) Pre-treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Lysis_RNA_Extraction Cell lysis and RNA extraction Incubation->Lysis_RNA_Extraction RT-qPCR RT-qPCR for IFN-β and other cytokine mRNA Lysis_RNA_Extraction->RT-qPCR Data_Analysis Calculate IC50 values RT-qPCR->Data_Analysis

Caption: In Vitro STING Inhibition Assay. (Within 100 characters)

  • Cell Culture: Macrophage or monocyte cell lines (e.g., Raw264.7, THP-1) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the STING inhibitor (e.g., this compound) or vehicle for a specified time (e.g., 6 hours).[3][4]

  • Stimulation: The STING pathway is activated by adding a STING agonist, such as 2'3'-cGAMP (e.g., 5 µg/mL), to the cell culture medium.[3][4]

  • Incubation: Cells are incubated for a further period (e.g., 3 hours) to allow for gene expression.[3][4]

  • Analysis:

    • RNA Isolation and RT-qPCR: Total RNA is extracted from the cells, and reverse transcription followed by quantitative PCR (RT-qPCR) is performed to measure the mRNA levels of IFN-β and other pro-inflammatory cytokines (e.g., CXCL10, IL-6).[3][4]

    • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of the inhibitor's effect on IFN-β mRNA expression.

Conclusion

This compound demonstrates significant neuroprotective effects in preclinical models of ischemic stroke and sepsis-associated encephalopathy, primarily through the inhibition of neuroinflammation. Its mechanism involves the direct inhibition of the STING signaling pathway. When compared to other STING inhibitors like H-151 and C-176, this compound shows efficacy in the micromolar range in vitro, whereas H-151 is potent in the nanomolar range. However, this compound has shown efficacy against both human and mouse STING, while the activity of C-176 is limited to the murine protein. The blood-brain barrier permeability of this compound contributes to its in vivo neuroprotective effects. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these STING inhibitors for various neurological disorders. The data presented in this guide provides a foundation for researchers and drug developers to make informed decisions in the pursuit of novel neuroprotective therapies targeting the STING pathway.

References

Comparative Analysis of Gelsevirine's Anxiolytic Properties: A Review of Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the anxiolytic properties of alkaloids derived from Gelsemium sempervirens, with a focus on Gelsevirine. Due to a notable scarcity of research specifically on isolated this compound, this document synthesizes findings from studies on Gelsemium extracts and its most-studied alkaloid, Gelsemine, to infer the potential anxiolytic profile of this compound. The performance of these natural compounds is compared with two standard anxiolytic agents: Diazepam, a benzodiazepine (B76468), and Fluoxetine (B1211875), a selective serotonin (B10506) reuptake inhibitor (SSRI). This guide presents available preclinical data from key behavioral assays, details the experimental protocols for these tests, and visualizes the proposed mechanisms of action to offer a comprehensive resource for researchers in neuropsychopharmacology and drug development.

Introduction

The search for novel anxiolytic agents with improved efficacy and safety profiles is a continuous endeavor in psychopharmacology. Natural products represent a promising reservoir of bioactive compounds, and the alkaloids from the plant Gelsemium sempervirens have garnered attention for their potential effects on the central nervous system. Among these alkaloids, this compound is a key constituent, alongside the more extensively studied Gelsemine. While traditional use and preliminary studies on Gelsemium extracts suggest anxiolytic-like effects, specific data on this compound remains limited.

This guide aims to provide an objective comparison of the anxiolytic properties of Gelsemium alkaloids, with inferred relevance to this compound, against the well-established clinical standards, Diazepam and Fluoxetine. The comparison is based on preclinical evidence from widely accepted animal models of anxiety.

Mechanisms of Action

The anxiolytic effects of the compared substances are mediated by distinct molecular pathways.

  • Gelsemium Alkaloids (inferred for this compound): The precise mechanism of this compound is not well-elucidated. However, studies on Gelsemine and Gelsemium extracts suggest a multi-target mechanism. The leading hypothesis points to the modulation of inhibitory neurotransmission, potentially through an interaction with glycine (B1666218) receptors and the potentiation of neurosteroid synthesis, such as allopregnenolone, which is a positive allosteric modulator of the GABA-A receptor.[1] More recent findings suggest that Gelsemine may also exert its anxiolytic effects by inhibiting neuroinflammation through the NLRP3 inflammasome pathway and modulating the CREB/BDNF signaling cascade in the hippocampus and hypothalamus.[2][3]

  • Diazepam (Benzodiazepines): Diazepam and other benzodiazepines act as positive allosteric modulators of the GABA-A receptor. By binding to the benzodiazepine site on the receptor, they increase the frequency of chloride channel opening in the presence of GABA, leading to enhanced neuronal hyperpolarization and a reduction in neuronal excitability. This widespread central nervous system depression results in anxiolytic, sedative, myorelaxant, and anticonvulsant effects.

  • Fluoxetine (SSRIs): Fluoxetine is a selective serotonin reuptake inhibitor. It blocks the serotonin transporter (SERT), leading to an increase in the concentration of serotonin in the synaptic cleft. This enhancement of serotonergic neurotransmission in key brain circuits involved in mood and anxiety is believed to underlie its therapeutic effects. The anxiolytic effects of SSRIs typically have a delayed onset of several weeks.[4]

Preclinical Behavioral Evidence

The anxiolytic potential of this compound and comparator drugs is typically assessed using a battery of behavioral tests in rodents. These tests are designed to model different aspects of anxiety.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms elevated from the floor. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, reflecting a reduction in fear of open spaces.

Compound Dose Range (Mice) Effect on Open Arm Time Effect on Open Arm Entries Citations
Gelsemium sempervirens Methanol Extract150 mg/kgSignificant IncreaseSignificant Increase[2]
Diazepam0.5 - 2.0 mg/kgSignificant IncreaseSignificant Increase[5][6][7][8]
Fluoxetine (acute)5 - 20 mg/kgNo significant effect or anxiogenic effectNo significant effect or anxiogenic effect[9][10]
Fluoxetine (chronic)18 mg/kg/dayIncreasedIncreased[11]
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. In a novel open arena, anxious animals tend to stay close to the walls (thigmotaxis), while a reduction in anxiety is associated with increased exploration of the central area.

Compound Dose Range (Mice) Effect on Center Time/Distance Effect on Locomotor Activity Citations
Gelsemine0.4 - 10 mg/kgIncreased distance in central areaNo significant change[2]
Diazepam1.5 - 2.0 mg/kgIncreasedNo significant change or decreased at higher doses[12][13][14][15]
Fluoxetine (chronic)18 mg/kg/dayIncreasedIncreased[16]
Light-Dark Box (LDB) Test

The LDB test capitalizes on the innate aversion of rodents to brightly illuminated areas. The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the two compartments.

Compound Dose Range (Mice) Effect on Time in Light Compartment Effect on Transitions Citations
Gelsemium sempervirens (homeopathic dilutions)5C, 9C, 30CSignificant IncreaseMarkedly Increased[17]
Diazepam0.5 - 2.0 mg/kgIncreasedIncreased[7][18][19]
Fluoxetine (chronic)18 mg/kg/dayIncreased entries into light (trend)Not consistently reported[11]

Experimental Protocols

Elevated Plus-Maze (EPM) Protocol for Mice
  • Apparatus: A plus-shaped maze elevated above the floor (typically 50 cm). It has two open arms (e.g., 30 x 5 cm) and two enclosed arms (e.g., 30 x 5 x 15 cm) of the same size, with a central platform (e.g., 5 x 5 cm).

  • Acclimation: Animals are brought to the testing room at least 30-60 minutes before the test to acclimate to the new environment.

  • Procedure: Each mouse is placed individually on the central platform of the maze, facing one of the enclosed arms. The behavior of the mouse is then recorded for a 5-minute period, typically by a video camera positioned above the maze.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: The percentage of time spent in the open arms ((Time in open arms / Total time) x 100) and the percentage of open arm entries ((Open arm entries / Total entries) x 100) are calculated. An increase in these parameters is indicative of an anxiolytic effect.

Open Field Test (OFT) Protocol for Mice
  • Apparatus: A square or circular arena (e.g., 40 x 40 cm or 50 x 50 cm) with walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.[20][21]

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes prior to the test.

  • Procedure: Each mouse is gently placed in the center of the open field arena. Its behavior is recorded for a predetermined period, usually 5 to 20 minutes, using a video tracking system.[2][21]

  • Parameters Measured:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Latency to enter the center zone.

    • Total distance traveled.

    • Rearing frequency (vertical activity).

    • Grooming bouts.

  • Data Analysis: An increase in the time spent and distance traveled in the center zone is interpreted as an anxiolytic-like effect. Total distance traveled provides a measure of general locomotor activity to rule out sedative or stimulant effects.

Light-Dark Box (LDB) Test Protocol for Mice
  • Apparatus: A box divided into two compartments: a small, dark compartment (approximately 1/3 of the total area) and a large, brightly illuminated compartment (approximately 2/3 of the area). The compartments are connected by a small opening.[17][22][23]

  • Acclimation: Mice are brought to the testing room and allowed to acclimate for at least 30-60 minutes.

  • Procedure: Each mouse is placed in the center of the brightly lit compartment, facing away from the opening to the dark compartment. The animal's activity is recorded for a 5 to 10-minute session.[23]

  • Parameters Measured:

    • Latency to enter the dark compartment.

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Total distance traveled.

  • Data Analysis: An anxiolytic effect is indicated by an increase in the time spent in the light compartment and an increased number of transitions between the compartments.

Visualizations

Experimental Workflow

G General Experimental Workflow for Preclinical Anxiety Studies cluster_0 Pre-Test Phase cluster_1 Testing Phase cluster_2 Post-Test Phase Animal Habituation Animal Habituation Drug Administration Drug Administration Animal Habituation->Drug Administration Vehicle Control Vehicle Control Animal Habituation->Vehicle Control Positive Control Positive Control Animal Habituation->Positive Control Behavioral Test Behavioral Test (EPM, OFT, or LDB) Drug Administration->Behavioral Test Vehicle Control->Behavioral Test Positive Control->Behavioral Test Video Recording Video Recording Behavioral Test->Video Recording Data Extraction Data Extraction Video Recording->Data Extraction Statistical Analysis Statistical Analysis Data Extraction->Statistical Analysis Interpretation Interpretation Statistical Analysis->Interpretation

Caption: Workflow for preclinical anxiolytic drug testing.

Signaling Pathways

G Comparative Anxiolytic Mechanisms of Action cluster_gelsemium Gelsemium Alkaloids (Hypothesized) cluster_bzd Diazepam (Benzodiazepines) cluster_ssri Fluoxetine (SSRIs) Gelsemium Gelsemium Alkaloids (e.g., this compound, Gelsemine) GlyR Glycine Receptor Gelsemium->GlyR Allopreg Allopregnenolone Synthesis Gelsemium->Allopreg NLRP3 NLRP3 Inflammasome Gelsemium->NLRP3 Inhibition CREB_BDNF CREB/BDNF Pathway Gelsemium->CREB_BDNF Modulation GlyR->Allopreg GABA_A_G GABA-A Receptor Allopreg->GABA_A_G Positive Modulation Anxiolysis_G Anxiolytic Effect GABA_A_G->Anxiolysis_G NLRP3->Anxiolysis_G Reduces Neuroinflammation CREB_BDNF->Anxiolysis_G Diazepam Diazepam GABA_A_BZD GABA-A Receptor (Benzodiazepine Site) Diazepam->GABA_A_BZD Cl_channel Chloride (Cl-) Channel Opening Frequency GABA_A_BZD->Cl_channel Increases Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Enhances Anxiolysis_BZD Anxiolytic Effect Hyperpolarization->Anxiolysis_BZD Fluoxetine Fluoxetine SERT Serotonin Transporter (SERT) Fluoxetine->SERT Inhibits Serotonin Synaptic Serotonin SERT->Serotonin Increases Anxiolysis_SSRI Anxiolytic Effect Serotonin->Anxiolysis_SSRI

Caption: Signaling pathways for anxiolytic drug classes.

Conclusion

The available preclinical evidence suggests that alkaloids from Gelsemium sempervirens possess anxiolytic-like properties, as demonstrated in standard animal models of anxiety. These effects are observed with crude extracts and the purified alkaloid Gelsemine. While direct evidence for this compound is lacking, its structural similarity to other active alkaloids in the plant suggests it may contribute to the overall anxiolytic profile.

Compared to Diazepam, which has a robust and acute anxiolytic effect, the efficacy of Gelsemium alkaloids appears to be significant, though potentially less potent. In contrast to Fluoxetine, which often requires chronic administration to achieve anxiolytic effects, Gelsemium compounds appear to be effective after acute administration in preclinical models.

The mechanism of action for Gelsemium alkaloids is likely multi-faceted, involving the GABAergic system, neurosteroid production, and anti-inflammatory pathways. This contrasts with the more specific mechanisms of benzodiazepines and SSRIs.

Future Directions:

  • Isolation and Characterization: There is a critical need for studies on isolated this compound to determine its specific anxiolytic efficacy, potency, and receptor binding profile.

  • Mechanism of Action: Further research is required to fully elucidate the molecular targets of this compound and other Gelsemium alkaloids.

  • Chronic Dosing Studies: Long-term studies are needed to assess the sustained anxiolytic effects and potential for tolerance or dependence with Gelsemium-derived compounds.

This comparative guide highlights the potential of Gelsemium alkaloids as a source for novel anxiolytic drug discovery. However, rigorous investigation into the pharmacology of individual alkaloids, particularly this compound, is essential to validate these preliminary findings and to determine their therapeutic potential.

References

Pioneering Pathway to a Complex Alkaloid: A Comprehensive Guide to the First Total Synthesis of Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the intricate molecular architecture of Gelsevirine, a hexacyclic Gelsemium alkaloid, presents a formidable synthetic challenge. To date, the scientific literature details a single, innovative total synthesis of this complex natural product, accomplished by the research group of Professor Eric M. Ferreira at the University of Georgia. This guide provides a detailed examination of this pioneering route, offering insights into its strategic approach, quantitative performance, and the experimental protocols for its key transformations.

While a head-to-head comparison with alternative synthetic routes is not currently possible due to the absence of other published total syntheses of this compound, this guide offers a comprehensive analysis of the Ferreira synthesis. The centerpiece of this strategy is a novel photo-induced, thiyl-radical-catalyzed [3+2] cycloaddition, a key reaction that enables the construction of the intricate core structure of the molecule.

Quantitative Analysis of the Ferreira Synthesis

The efficiency of a synthetic route is a critical factor for its potential application in medicinal chemistry and drug development. The following table summarizes the key quantitative data for the first total synthesis of this compound.

MetricValue
Total Number of Steps 15
Overall Yield ~1%
Key Reaction Photo-induced, thiyl-radical-catalyzed [3+2] cycloaddition

The Synthetic Blueprint: A Step-by-Step Overview

The successful synthesis of this compound by the Ferreira group represents a significant achievement in natural product synthesis. The logical flow of their approach is visualized in the diagram below, highlighting the key stages of the synthesis.

Gelsevirine_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_key Core Construction cluster_endgame Final Modifications cluster_product Target Molecule start1 Commercially Available Precursor int1 Formation of Cycloaddition Precursor start1->int1 key_reaction Photo-induced Thiyl-Radical [3+2] Cycloaddition int1->key_reaction end1 Functional Group Interconversions key_reaction->end1 end2 Final Cyclization and Deprotection end1->end2 product This compound end2->product

Safety Operating Guide

Personal protective equipment for handling Gelsevirine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Gelsevirine. The following procedures are based on the known toxicological profile of Gelsemium alkaloids and established best practices for handling potent chemical compounds.

Personal Protective Equipment (PPE)

Given the inherent toxicity of alkaloids from the Gelsemium genus, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, dermal contact, or accidental ingestion.[1][2] The following table summarizes the recommended PPE for handling this compound.

PPE Component Specification Purpose Source of Recommendation
Gloves Nitrile, double-glovedPrevents skin contact. Double gloving provides an additional barrier.General Laboratory Safety[3][4]
Eye Protection Safety goggles with side-shields or a full-face shieldProtects eyes from splashes and aerosols.[4][5][6]General Laboratory Safety
Lab Coat Disposable, long-sleeved, with tight-fitting cuffsProtects skin and personal clothing from contamination.[3][4]General Laboratory Safety
Respiratory Protection N95 respirator or higherRecommended when handling powdered this compound or creating aerosols.[4]General Laboratory Safety
Footwear Closed-toe shoesPrevents exposure from spills.General Laboratory Safety

Operational Plan: Handling and Storage

2.1. Engineering Controls:

  • Ventilation: All handling of this compound, especially in powdered form, should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.[7]

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.

2.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated handling area.

  • Weighing: If working with powdered this compound, weigh the compound within the fume hood. Use a dedicated set of spatulas and weighing boats.

  • Dissolving: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[8] When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent and then a cleaning agent. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.[6]

2.3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a secure, ventilated, and cool location, away from incompatible materials.[7]

Disposal Plan

All waste contaminated with this compound is considered hazardous.

  • Solid Waste: Contaminated PPE (gloves, lab coats), weighing boats, and other disposable materials should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Disposal Method: All this compound waste must be disposed of through an approved hazardous waste management service, following all local and institutional regulations.

Experimental Protocols Overview

The following table summarizes conditions from cited in vitro and in vivo experiments involving this compound.

Experiment Type Cell Line / Animal Model Concentration / Dosage Solvent/Vehicle Reference
In vitro Proliferation AssayHuman carcinoma cell line SW480IC50: 1.41 ± 0.06 mMNot specified[8]
In vitro Proliferation AssayHuman carcinoma cell line MGC80-3IC50: 1.22 ± 0.11 mMNot specified[8]
In vitro STING InhibitionRaw264.7 and THP-1 cells10 μM for pretreatmentNot specified[9][10]
In vivo Sepsis ModelC57BL/6J mice10 mg/kg, 20 mg/kgNot specified[9][10]

This compound Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

Gelsevirine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Workspace in Fume Hood A->B C Assemble All Necessary Equipment B->C D Weigh this compound Powder C->D Proceed to Handling E Prepare this compound Solution D->E F Perform Experiment E->F G Decontaminate Workspace and Equipment F->G Proceed to Cleanup H Segregate and Dispose of Hazardous Waste G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.